molecular formula C20H41NO4 B1365376 C2 Phytoceramide

C2 Phytoceramide

Número de catálogo: B1365376
Peso molecular: 359.5 g/mol
Clave InChI: SZUJJDLBXJCDNT-AQNXPRMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

C2 Phytoceramide is a useful research compound. Its molecular formula is C20H41NO4 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality C2 Phytoceramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C2 Phytoceramide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H41NO4

Peso molecular

359.5 g/mol

Nombre IUPAC

N-[(2R,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide

InChI

InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19-,20+/m1/s1

Clave InChI

SZUJJDLBXJCDNT-AQNXPRMDSA-N

SMILES isomérico

CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)NC(=O)C)O)O

SMILES canónico

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O

Origen del producto

United States
Foundational & Exploratory

Mechanistic Profiling of C2-Phytoceramide in Apoptotic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Drug Development

Executive Summary

This technical guide delineates the molecular mechanism of action (MOA) of C2-phytoceramide (N-acetylphytosphingosine) , a cell-permeable sphingolipid analog. Unlike its mammalian counterpart (C2-ceramide), C2-phytoceramide possesses a phytosphingosine backbone (4-hydroxysphinganine) characteristic of yeast and plant sphingolipids.

Current research indicates that C2-phytoceramide acts as a potent pro-apoptotic agent in human cancer cell lines (e.g., Jurkat, MDA-MB-231, A549), often exhibiting higher potency than C2-ceramide. Its primary MOA involves the inhibition of the PI3K/Akt survival pathway , leading to Bax-mediated Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent caspase cascade activation.

Part 1: Chemical Identity & Solubility Profile

Before elucidating the biological mechanism, researchers must establish the correct chemical identity to ensure reproducibility.

  • Common Name: C2-Phytoceramide / N-Acetylphytosphingosine (NAPS).

  • Chemical Structure: N-acetyl-4-hydroxysphinganine.

  • Key Structural Feature: Presence of a hydroxyl group at the C4 position of the sphingoid base.[1]

  • Solubility Challenge: Like most ceramides, C2-phytoceramide is hydrophobic.

    • Protocol Note: Stock solutions are typically prepared in DMSO (dimethyl sulfoxide) or Ethanol. However, for cellular delivery, complexing with BSA (Bovine Serum Albumin) is the "Gold Standard" method to prevent crystal formation in aqueous media and ensure bioavailability.

Part 2: Mechanism of Action (MOA)

The apoptotic efficacy of C2-phytoceramide is not merely due to membrane stress but stems from specific signaling modulation.

The Upstream Trigger: Akt Dephosphorylation

The critical upstream event is the rapid dephosphorylation of Akt (Protein Kinase B) .

  • Mechanism: C2-phytoceramide mimics endogenous ceramide stress signaling, likely activating Protein Phosphatase 2A (PP2A) .

  • Effect: PP2A dephosphorylates Akt at Ser473 and Thr308.

  • Consequence: Inactivation of Akt removes the inhibitory phosphorylation on pro-apoptotic Bcl-2 family members (specifically Bad and Bax ).

The Mitochondrial Catastrophe (Intrinsic Pathway)

With Akt suppressed, the cell loses its primary survival signal, triggering the intrinsic apoptotic pathway.

  • Bax Translocation: Dephosphorylated/activated Bax undergoes a conformational change and translocates from the cytosol to the Mitochondrial Outer Membrane (MOM).

  • Bcl-2/Bax Ratio: C2-phytoceramide treatment has been observed to decrease the Bcl-2/Bax ratio. Overexpression of Bcl-2 can rescue cells, confirming this checkpoint's centrality.

  • MOMP & Potential Collapse: Bax oligomerization forms pores in the MOM, causing a collapse of the mitochondrial membrane potential (

    
    ) and the release of Cytochrome c .
    
Execution Phase
  • Caspase-9 Activation: Released Cytochrome c binds Apaf-1, recruiting Pro-Caspase-9 to form the apoptosome.

  • Caspase-3 Activation: Active Caspase-9 cleaves Caspase-3, leading to PARP cleavage and DNA fragmentation (internucleosomal breaks).

Visualization: Signaling Pathway

The following diagram illustrates the signal transduction cascade triggered by C2-phytoceramide.

C2_Phytoceramide_Pathway C2 C2-Phytoceramide (Exogenous) PP2A PP2A (Phosphatase) C2->PP2A Activates Akt_P p-Akt (Active) PP2A->Akt_P Dephosphorylates Akt Akt (Inactive) Akt_P->Akt Inactivation Bax_Cyto Bax (Cytosolic) Akt_P->Bax_Cyto Inhibits Translocation Bax_Mito Bax (Mitochondrial) Akt->Bax_Mito Relieves Inhibition Bax_Cyto->Bax_Mito Translocation Mito Mitochondria (MOMP) Bax_Mito->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Release Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis Execution

Figure 1: C2-Phytoceramide induces apoptosis via the PP2A-Akt-Mitochondrial axis.

Part 3: Experimental Framework & Protocols

To validate this mechanism in your own laboratory, follow this self-validating experimental workflow.

Reagent Preparation (Critical Step)
  • Stock Solution: Dissolve C2-phytoceramide in high-grade DMSO to 50 mM. Store at -20°C.

  • Working Solution (BSA Complexing):

    • Prepare a 0.34 mg/mL BSA solution in PBS.

    • Add the required volume of C2-phytoceramide stock to the BSA solution while vortexing to prevent precipitation.

    • Incubate at 37°C for 15-30 minutes before adding to cell culture media.

    • Why? Direct addition of DMSO stock to media often results in microprecipitation, leading to variable effective concentrations and "false" toxicity data due to physical stress.

Dose-Response & Time-Course Strategy

Do not assume a single time point. Apoptosis is dynamic.

ParameterRecommended RangeRationale
Concentration 10 µM – 50 µMLD50 typically falls between 20-40 µM for sensitive lines (e.g., Jurkat).
Early Time Point 4 – 6 HoursDetects Akt dephosphorylation and early

loss.
Late Time Point 12 – 24 HoursDetects DNA fragmentation (TUNEL) and PARP cleavage.
Control DMSO/BSA VehicleEssential to rule out solvent toxicity.
Key Assays for Validation
  • Mitochondrial Potential (

    
    ):  Use JC-1  or TMRM  staining. C2-phytoceramide treatment should cause a shift from red (aggregates) to green (monomers) fluorescence, indicating depolarization.
    
  • Pathway Analysis (Western Blot):

    • Target: p-Akt (Ser473). Expectation: Decrease within 4-6 hours.

    • Target: Cleaved Caspase-3 (17/19 kDa fragment). Expectation: Appearance at 12-24 hours.

    • Target: Bax (Subcellular Fractionation). Expectation: Increase in mitochondrial fraction, decrease in cytosolic fraction.

Visualization: Experimental Workflow

Experimental_Protocol Step1 1. Solubilization (DMSO Stock -> BSA Complex) Step2 2. Treatment (10-50 µM, 6-24h) Step1->Step2 Add to Media Step3 3. Early Readout (6h) (JC-1 / Western Blot p-Akt) Step2->Step3 Mitochondrial Stress Step4 4. Late Readout (24h) (Annexin V / TUNEL) Step3->Step4 Apoptotic Execution

Figure 2: Step-by-step workflow for validating C2-phytoceramide induced apoptosis.

Part 4: Comparative Potency Data

Research suggests C2-phytoceramide may exhibit distinct potency profiles compared to C2-ceramide depending on the cell line.

CompoundBackbone StructurePrimary TargetTypical IC50 (Jurkat)Mechanism Note
C2-Ceramide SphingosinePP2A / Mitochondria~10-30 µMCanonical ceramide stress response.
C2-Phytoceramide PhytosphingosinePP2A / Mitochondria~5-20 µMOften reported as more potent in inducing DNA fragmentation in specific cancer lines [1, 2].
Dihydroceramide SphinganineInactive Control>100 µMLack of 4,5-trans double bond renders it biologically inert (negative control).

References

  • Synthetic phytoceramides induce apoptosis with higher potency than ceramides. Source:[1] Molecular Pharmacology (2001).[1] URL:[Link]

  • Phytosphingosine induced mitochondria-involved apoptosis. Source: Cancer Gene Therapy (2005). URL:[Link]

  • Apoptosis and radiosensitivity induced by N-acetyl phytosphingosine in human cancer cell line. Source: INIS (International Nuclear Information System). URL:[Link]

  • C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae. (Note: Contrasting yeast model mechanism). Source: PLOS ONE (2013). URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis and Structure of N-Acetyl-Phytosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acetyl-phytosphingosine, a key bioactive lipid, plays a crucial role in maintaining the structural integrity and barrier function of the skin. As a derivative of phytosphingosine, it is a fundamental component of ceramides found in the stratum corneum. This guide provides a comprehensive overview of the chemical structure and stereoselective synthesis of N-acetyl-phytosphingosine, tailored for researchers, scientists, and professionals in drug development. We will delve into synthetic strategies, explaining the rationale behind experimental choices, and provide detailed protocols. Furthermore, this document will outline the analytical techniques essential for structural elucidation and characterization, ensuring a thorough understanding of this vital biomolecule.

Introduction: The Significance of N-Acetyl-Phytosphingosine

N-acetyl-phytosphingosine is an acetylated derivative of phytosphingosine, a sphingoid base that is a primary constituent of skin lipids.[1] Its unique structure, featuring a long hydrocarbon chain and multiple hydroxyl groups, allows it to play a pivotal role in the organization of the lipid lamellae in the stratum corneum, the outermost layer of the epidermis. This organization is critical for the skin's barrier function, preventing excessive water loss and protecting against environmental insults.[2]

Beyond its structural role, N-acetyl-phytosphingosine and its parent compound, phytosphingosine, exhibit a range of biological activities. These include signaling functions, influencing cellular processes like apoptosis and the cell cycle.[3][4] Moreover, they have demonstrated anti-inflammatory and antimicrobial properties, making them attractive targets for dermatological and cosmetic applications.[2][3] The synthesis of structurally well-defined N-acetyl-phytosphingosine is therefore of paramount importance for both fundamental research and the development of novel therapeutics and advanced skincare formulations.[1][5]

The Molecular Architecture: Structure and Stereochemistry

The chemical structure of N-acetyl-phytosphingosine is characterized by an 18-carbon backbone with specific stereochemical configurations at its chiral centers. The systematic IUPAC name for the naturally occurring D-ribo isomer is N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]acetamide.[6]

The molecule possesses three contiguous chiral centers at carbons 2, 3, and 4, giving rise to several possible stereoisomers. The naturally occurring and biologically relevant form is the D-ribo-phytosphingosine derivative.[7][8] The precise stereochemistry is crucial for its biological function and its ability to integrate correctly into the lipid matrix of the stratum corneum.

Below is a diagram illustrating the chemical structure of N-acetyl-phytosphingosine.

Caption: Chemical structure of N-acetyl-phytosphingosine.

The Art of Creation: Synthetic Approaches to N-Acetyl-Phytosphingosine

The synthesis of N-acetyl-phytosphingosine presents a significant challenge due to the need for precise control over the stereochemistry at its three chiral centers.[9] Several strategies have been developed to achieve this, often starting from chiral precursors or employing stereoselective reactions. Below, we detail a prominent and efficient synthetic route.

Stereocontrolled Synthesis via a Cyclic Sulfate Intermediate

An effective and highly enantioselective method for preparing D-ribo-phytosphingosine, the precursor to N-acetyl-phytosphingosine, has been developed utilizing a cyclic sulfate intermediate.[7][10] This approach allows for the controlled introduction of the required stereocenters.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for N-acetyl-phytosphingosine.

3.1.1. Experimental Protocol: Synthesis of D-ribo-Phytosphingosine

The key steps in the synthesis of the phytosphingosine backbone are as follows:[7][8][10]

  • Asymmetric Dihydroxylation: The synthesis commences with the osmium-catalyzed asymmetric dihydroxylation of 1-hexadecene using AD-mix-β to yield the corresponding chiral diol with high enantiomeric excess.

  • Oxidation and Olefination: The resulting diol is then oxidized to the aldehyde, which subsequently undergoes a Horner-Wadsworth-Emmons olefination to produce a 4-O-protected (E)-α,β-unsaturated ester.

  • Formation of Cyclic Sulfate: The unsaturated ester is subjected to another asymmetric dihydroxylation, and the resulting diol is converted into a cyclic sulfate intermediate.

  • Regioselective Azidation: The cyclic sulfate is then opened regioselectively with an azide nucleophile to introduce the nitrogen functionality at the C-2 position with the correct stereochemistry.

  • Reduction: Finally, reduction of the azido group and the ester functionality affords D-ribo-phytosphingosine.

3.1.2. Experimental Protocol: N-Acetylation

Once the phytosphingosine backbone is synthesized, the final step is the N-acetylation:

  • Reaction Setup: D-ribo-phytosphingosine is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran and water.

  • Acylation: Acetic anhydride is added to the solution, often in the presence of a mild base like sodium bicarbonate to neutralize the acetic acid byproduct.

  • Workup and Purification: The reaction mixture is then worked up by extraction and purified using column chromatography to yield pure N-acetyl-phytosphingosine.

A variation of this final step involves the Staudinger reduction of the azido intermediate from the previous synthesis, followed by in situ N-acylation.[7][10]

Biosynthetic Approaches

An alternative to total chemical synthesis is the utilization of microbial fermentation. The yeast Hansenula ciferrii (also known as Pichia ciferrii) is known to produce tetraacetyl phytosphingosine (TAPS) as an extracellular sphingolipid.[11][12] TAPS can then be readily converted to phytosphingosine through a deacetylation reaction, typically by base-catalyzed hydrolysis.[11][12] This biosynthetic route offers the advantage of producing the naturally occurring D-ribo isomer.[12] The resulting phytosphingosine can then be N-acetylated as described above.

ParameterChemical SynthesisBiosynthesis (via TAPS)
Starting Material 1-Hexadecene or other simple precursorsGlucose/Glycerol and other fermentation media components
Stereocontrol Achieved through asymmetric catalysisInherently produces the D-ribo isomer
Key Intermediates Cyclic sulfate, azido esterTetraacetyl phytosphingosine (TAPS)
Final Step to Phytosphingosine Reduction of azide and esterDeacetylation of TAPS
Overall Yield Can be high with optimized stepsDependent on fermentation efficiency
Scalability Can be challenging for large quantitiesPotentially more scalable for industrial production

Table 1: Comparison of Synthetic Approaches to Phytosphingosine.

Structural Verification: Analytical Techniques

Confirmation of the structure and purity of the synthesized N-acetyl-phytosphingosine is crucial. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms and the stereochemical relationships between adjacent protons. ¹³C NMR confirms the presence of all carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH), amide (N-H and C=O), and alkyl (C-H) groups can be readily identified.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. By using a suitable column and mobile phase, it is possible to separate the desired product from any starting materials, byproducts, or stereoisomers.

Conclusion

The synthesis and structural elucidation of N-acetyl-phytosphingosine are critical endeavors for advancing our understanding of skin biology and for the development of innovative dermatological products. The stereocontrolled chemical synthesis via a cyclic sulfate intermediate provides a robust method for obtaining this complex molecule with high purity and defined stereochemistry. Concurrently, biosynthetic routes offer a scalable alternative for producing the natural isomer. A thorough analytical characterization using a suite of spectroscopic and chromatographic techniques is essential to validate the structure and purity of the final product. This guide provides the foundational knowledge for researchers and drug development professionals to confidently work with and explore the potential of N-acetyl-phytosphingosine.

References

  • Bansal, P., & Kumar, P. (2000). A stereocontrolled, efficient synthetic route to bioactive sphingolipids: synthesis of phytosphingosine and phytoceramides from unsaturated ester precursors via cyclic sulfate intermediates. The Journal of Organic Chemistry, 65(22), 7618–7626. [Link]

  • Bansal, P., & Kumar, P. (2000).
  • Bansal, P., & Kumar, P. (2000). A Stereocontrolled, Efficient Synthetic Route to Bioactive Sphingolipids: Synthesis of Phytosphingosine and Phytoceramides from Unsaturated Ester Precursors via Cyclic Sulfate Intermediates. The Journal of Organic Chemistry, 65(22), 7618–7626. [Link]

  • Natural Micron Pharm Tech. (n.d.). N-acetyl phytosphingosine. Retrieved from [Link]

  • Cheong, J. Y., & Lee, J. W. (2008). Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library. Bioorganic Chemistry, 36(4), 173-181.
  • Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. (2024). World Journal of Microbiology and Biotechnology, 40(8), 226.
  • Cambridge Bioscience. (n.d.). N-Acetyl-phytosphingosine. Retrieved from [Link]

  • Green, M. L., et al. (1994). Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them.
  • El-Malah, A. A., & Al-Mahmoudy, A. M. M. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(14), 4287.
  • Green, M. L., et al. (1994). Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them.
  • National Center for Biotechnology Information. (n.d.). Acetyl phytosphingosine. In PubChem Compound Database. Retrieved from [Link]

  • SincereSkincare.com. (2025). Acetylphytosphingosine. Retrieved from [Link]

  • Pagano, R. E., & Martin, O. C. (1988). A Series of Fluorescent N-Acylsphingosines: Synthesis, Physical Properties, and Studies in Cultured Cells. Biochemistry, 27(12), 4439–4445.
  • Kováčik, A., et al. (2021). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. International Journal of Molecular Sciences, 22(14), 7464.
  • Lee, Y. M., et al. (2014). Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratincoytes and mice.
  • Sources and synthetic pathways of tetraacetyl phytosphingosine, phytosphingosine, and ceramides. (2024). World Journal of Microbiology and Biotechnology, 40(8).
  • Hairui Chemical. (n.d.). N-Acetyl-phytosphingosine. Retrieved from [Link]

  • Park, C. S., et al. (2025). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. International Journal of Molecular Sciences, 26(6), 3215.

Sources

C2 Phytoceramide: A Biophysical Probe for Lipid Raft Disassembly and Signaling Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the utility of C2 Phytoceramide (N-acetyl-phytosphingosine) as a precision tool for disrupting lipid rafts (membrane nanodomains).[1] Unlike physiological long-chain ceramides, which stabilize membrane order, short-chain analogs like C2 phytoceramide act as "chaotropic" agents within the liquid-ordered (


) phase.[1] This guide details the biophysical mechanism of sterol displacement, provides a self-validating protocol for assessing raft integrity, and delineates the downstream consequences on signal transduction pathways such as Akt/PKB.

Introduction: The Biophysics of Raft Disruption

Lipid rafts are dynamic assemblies of sphingolipids and cholesterol that function as signaling platforms.[2] Their stability relies on the preferential interaction between the saturated acyl chains of sphingolipids and the rigid ring structure of sterols (cholesterol in mammals, ergosterol in yeast).

C2 Phytoceramide is a cell-permeable, short-chain analog of phytoceramide.[1] Structurally, it differs from the canonical C2 ceramide by the presence of a hydroxyl group at the C4 position of the sphingoid base (phytosphingosine backbone) and the absence of the C4-C5 trans-double bond.

Structural Differentiators
FeatureC2 Ceramide (Mammalian)C2 Phytoceramide (Yeast/Plant)Impact on Membrane
Backbone SphingosinePhytosphingosine4-OH group increases H-bonding capacity.[1]
C4-C5 Bond Trans-double bondSingle bond (Saturated)Increased flexibility in headgroup orientation.[1]
Chain Length 2 Carbons (Acetyl)2 Carbons (Acetyl)High solubility; rapid membrane insertion.[1]
Mechanism of Action: The Displacement Model

Upon insertion into the plasma membrane, C2 phytoceramide competes with cholesterol for association with sphingomyelin.

  • Insertion: Due to its amphiphilic nature and short tail, C2 phytoceramide partitions rapidly into the membrane.[1]

  • Competition: It disrupts the van der Waals forces packing sphingomyelin and cholesterol.[1]

  • Displacement: It displaces sterols from the

    
     phase, forcing them into the bulk liquid-disordered (
    
    
    
    ) phase.[1]
  • Phase Separation: The C2 phytoceramide molecules self-associate via intermolecular hydrogen bonding (enhanced by the 4-OH group), forming rigid, ceramide-rich platforms (CRPs) that are distinct from functional rafts.

Mechanistic Visualization

The following diagram illustrates the transition from a functional lipid raft to a disrupted state induced by C2 phytoceramide.

LipidRaftDisruption cluster_0 Biophysical Cascade Start Functional Lipid Raft (Sphingomyelin + Cholesterol) Insertion Membrane Partitioning Start->Insertion Target End Signaling Inhibition (e.g., Akt Deactivation) Agent C2 Phytoceramide (10-40 µM) Agent->Insertion Competition Sphingomyelin H-Bond Competition Insertion->Competition Displacement Sterol Displacement (Cholesterol/Ergosterol efflux to Ld phase) Competition->Displacement Disrupts Packing PhaseSep Formation of Ceramide-Rich Platforms (CRPs) Displacement->PhaseSep Fluidity Increased Membrane Fluidity (Decreased Order) Displacement->Fluidity ProteinLoss Delocalization of Raft Proteins (Flotillin, Caveolin, Akt) PhaseSep->ProteinLoss Exclusion from CRPs Fluidity->ProteinLoss ProteinLoss->End

Caption: C2 Phytoceramide inserts into the membrane, displacing sterols and segregating rafts into non-functional ceramide-rich domains.

Experimental Protocols

Protocol A: Detergent-Resistant Membrane (DRM) Isolation

Objective: To quantify raft disruption by measuring the translocation of raft markers (e.g., Flotillin-1) from buoyant fractions to non-buoyant fractions.[1]

Reagents:

  • Lysis Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100 (v/v), Protease Inhibitor Cocktail.[1]

  • Sucrose Solutions: 80%, 30%, and 5% (w/v) in TNE buffer (Tris/NaCl/EDTA).

Workflow:

  • Cell Culture: Grow mammalian cells (e.g., HeLa, HEK293) or Yeast (S. cerevisiae) to 70-80% confluence/log phase.[1]

  • Treatment:

    • Experimental: Add C2 Phytoceramide (dissolved in DMSO) to a final concentration of 20–40 µM .

    • Control: Add equivalent volume of DMSO.[1]

    • Duration: Incubate for 1–2 hours at 37°C (mammalian) or 30°C (yeast).

  • Lysis (Critical Step):

    • Wash cells with ice-cold PBS.[1]

    • Lyse cells in ice-cold Lysis Buffer for 30 min on ice.

    • Note: Temperature is critical.[1] Triton X-100 solubilizes rafts at room temperature but preserves them at 4°C.[1]

  • Gradient Preparation:

    • Mix 1 mL lysate with 1 mL 80% sucrose (Final ~40%). Place at bottom of ultracentrifuge tube.

    • Overlay with 2 mL 30% sucrose.

    • Overlay with 1 mL 5% sucrose.

  • Ultracentrifugation:

    • Spin at 200,000 x g for 16–18 hours at 4°C (SW55Ti rotor or equivalent).

  • Fractionation:

    • Collect 12 fractions from top to bottom.

    • Raft Fractions: Typically fractions 3–5 (Low density, interface of 5/30%).[1]

    • Non-Raft Fractions: Fractions 10–12 (High density, soluble proteins).[1]

  • Analysis: Perform Western Blot for Flotillin-1 (Raft marker) and Transferrin Receptor (Non-raft marker).[1]

    • Result Interpretation: In C2-treated cells, Flotillin-1 signal should shift from fractions 3–5 toward fractions 8–12, indicating raft disassembly.

Protocol B: Fluorescence Microscopy (Filipin Staining)

Objective: To visualize the loss of sterol clustering.

  • Fixation: Fix treated cells with 4% paraformaldehyde (15 min, RT).

  • Staining: Incubate with Filipin III (50 µg/mL) for 1 hour in the dark at RT. Note: Filipin binds specifically to cholesterol/ergosterol.

  • Imaging: Use a UV filter set (Ex: 340-380 nm, Em: 435-485 nm).[1]

  • Observation:

    • Control: Punctate, bright staining at the plasma membrane.

    • C2 Phyto Treated: Diffuse, uniform staining or intracellular accumulation, indicating loss of membrane microdomains.

Downstream Signaling Consequences[1][3]

Disrupting lipid rafts with C2 phytoceramide directly impacts signaling pathways that require raft localization for activation.[1]

Case Study: Akt/PKB Inhibition Akt (Protein Kinase B) requires recruitment to the plasma membrane via PIP3 binding.[1] This recruitment often occurs within lipid rafts.

  • Mechanism: C2 phytoceramide generates Ceramide-Rich Platforms (CRPs) that exclude PIP3 and Akt.

  • Result: Even in the presence of growth factors (e.g., Insulin/IGF-1), Akt cannot be phosphorylated at Thr308/Ser473.

  • Validation: Western blot showing reduced p-Akt levels despite upstream receptor activation.[1]

SignalingModulation cluster_inhib Inhibitory Action Stimulus Growth Factor (Insulin/EGF) Receptor RTK Activation Stimulus->Receptor PI3K PI3K Activation Receptor->PI3K PIP3 PIP3 Generation (Raft-Associated) PI3K->PIP3 Akt Akt Translocation PIP3->Akt  Recruits C2Phyto C2 Phytoceramide RaftDisrupt Raft Disruption (Sterol Displacement) C2Phyto->RaftDisrupt RaftDisrupt->PIP3  Disperses RaftDisrupt->Akt  BLOCKS pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis / Growth Arrest pAkt->Apoptosis

Caption: C2 Phytoceramide blocks Akt activation by dispersing the lipid raft platforms required for PIP3-mediated recruitment.[1]

Comparative Data: C2 Phyto vs. C2 Ceramide[4]

While both agents disrupt rafts, their biophysical signatures differ slightly due to the phytosphingosine backbone.

ParameterC2 PhytoceramideC2 Ceramide
Primary Model Yeast (S. cerevisiae), Plant cellsMammalian cells
H-Bonding Higher (4-OH group)Moderate
Cytotoxicity High (Necrotic/Apoptotic mix)High (Apoptotic)
Raft Effect Sterol displacement + Gel domain formationSterol displacement + Channel formation
Solubility HighHigh

References

  • Alves, R. et al. (2013).[1] C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner. PLOS ONE. Link

  • Stbanes, F. et al. (2003).[1] Disruption of lipid order by short-chain ceramides correlates with inhibition of phospholipase D and downstream signaling by FcepsilonRI.[1][3] Journal of Cell Science. Link

  • Siskind, L. J. et al. (2003).[1] The Lipids C2- and C16-Ceramide Form Large Stable Channels: Implications for Apoptosis. Journal of Biological Chemistry. Link

  • Kinoshita, M. et al. (2022).[1] Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes. Membranes (MDPI).[1][4] Link[1]

  • Megha & London, E. (2004).[1] Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts). Journal of Biological Chemistry. Link

Sources

Technical Guide: C2 Phytoceramide Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C2 Phytoceramide (N-acetyl-4-hydroxysphinganine) is a cell-permeable, short-chain analog of naturally occurring phytoceramides. Unlike physiological long-chain ceramides (C16–C24), which require vesicular transport or transfer proteins, C2-phytoceramide enters cells via spontaneous membrane translocation.

This guide details the physicochemical mechanisms of uptake, the rapid intracellular bioconversion that often confounds experimental data, and the precise protocols required to deliver this lipid without precipitation artifacts.

Part 1: Physicochemical Properties & Uptake Kinetics

The "Flip-Flop" Mechanism

The defining feature of C2-phytoceramide is its truncated N-acyl chain (2 carbons vs. >16 carbons). This structural modification drastically alters its hydrophobicity, allowing it to bypass the classic CD36 or FATP-mediated transport required for long-chain lipids.

  • Mechanism: Spontaneous Transbilayer Movement (Flip-Flop).

  • Kinetics: Rapid equilibration. The half-time (

    
    ) for membrane translocation is measured in seconds to minutes, compared to hours for long-chain ceramides.
    
  • Structural Driver: The reduced steric bulk and increased water solubility of the C2 chain allow the molecule to transiently exist in the aqueous phase and rotate within the lipid bilayer without destabilizing the membrane.

Intracellular Distribution

Once inside the cytosolic leaflet, C2-phytoceramide does not remain static. It partitions rapidly into organelle membranes, specifically:

  • Mitochondria: Accumulates in the Outer Mitochondrial Membrane (OMM), where it can induce pore formation (via Bax/Bak activation) or alter electron transport chain function.

  • Endoplasmic Reticulum (ER): The primary site for metabolic conversion (see Part 2).

  • Golgi Apparatus: Site of glycosylation, a key resistance mechanism.

Visualization of Uptake Pathway

UptakeMechanism Extracellular Extracellular Media (BSA-Complexed C2-Phyto) PM_Outer Plasma Membrane (Outer Leaflet) Extracellular->PM_Outer Partitioning PM_Inner Plasma Membrane (Inner Leaflet) PM_Outer->PM_Inner Spontaneous Flip-Flop (t1/2 < 5 min) Cytosol Cytosol (Monomeric Equilibrium) PM_Inner->Cytosol Desorption Mito Mitochondria (Apoptosis Initiation) Cytosol->Mito Organelle Targeting ER Endoplasmic Reticulum (Metabolism/Hydrolysis) Cytosol->ER Metabolic Processing

Figure 1: Kinetic pathway of C2-phytoceramide moving from extracellular media to intracellular organelles via spontaneous transmembrane flip-flop.

Part 2: Intracellular Metabolism & Bioconversion

A critical error in experimental design is assuming C2-phytoceramide remains inert. Inside the cell, it acts as a "prodrug," rapidly metabolized into distinct bioactive species.

The Metabolic Divergence

Upon entry, C2-phytoceramide (C2-Phyto) faces three primary metabolic fates. The dominance of one pathway over another depends on the cell type and enzyme expression levels (e.g., MDR cancer cells often upregulate Path B).

PathwayEnzyme ResponsibleProductBiological Consequence
A. Hydrolysis Alkaline/Acid Ceramidases (ACER/ASAH)Phytosphingosine Pro-apoptotic; can be further phosphorylated to Phyto-S1P (pro-survival).
B. Glycosylation Glucosylceramide Synthase (GCS)C2-Glucosyl-Phytoceramide Inactivation. The lipid is neutralized and often excreted. Common in drug-resistant cells.
C. Phosphorylation Ceramide Kinase (CERK)C2-Phytoceramide-1-Phosphate Pro-inflammatory; promotes cell survival and migration.
Structural Nuance: The 4-Hydroxyl Group

Unlike standard C2-Ceramide (sphingosine backbone), C2-Phytoceramide possesses a phytosphingosine backbone (4-hydroxysphinganine).

  • Implication: When hydrolyzed (Pathway A), it releases Phytosphingosine , not Sphingosine.

  • Significance: Phytosphingosine has distinct signaling properties in yeast (heat stress response) and mammalian skin (barrier function) compared to sphingosine.

Metabolic Pathway Diagram

Metabolism C2Phyto Intracellular C2-Phytoceramide GCS GCS (Golgi) C2Phyto->GCS CDase Ceramidases (ER/Lysosome) C2Phyto->CDase CERK Ceramide Kinase C2Phyto->CERK C2Glc C2-Glucosyl- Phytoceramide GCS->C2Glc Glycosylation (Resistance) PhytoSph Phytosphingosine (Bioactive Base) CDase->PhytoSph Hydrolysis C2C1P C2-Phyto-C1P CERK->C2C1P Phosphorylation S1P Phyto-S1P (Survival Signal) PhytoSph->S1P Sphingosine Kinase

Figure 2: Metabolic fate of C2-phytoceramide. GCS-mediated glycosylation is a primary route of inactivation in mammalian cells.

Part 3: Experimental Protocols

The Solubility Artifact

Problem: C2-phytoceramide is hydrophobic. Adding a DMSO stock directly to cell culture media causes micro-precipitation. These unseen crystals settle on cells, causing physical necrosis (artifact) rather than biochemical apoptosis. Solution: You must use a BSA-Complexing Protocol .

Validated Solubilization Protocol

This protocol creates a stable, monomeric solution at 1:1 molar ratio with BSA.

Materials:

  • C2-Phytoceramide (solid or in ethanol).

  • Fatty Acid-Free BSA (Bovine Serum Albumin).

  • PBS (Ca2+/Mg2+ free).

Step-by-Step Workflow:

  • Prepare Lipid Stock: Dissolve C2-phytoceramide in fresh anhydrous ethanol to a concentration of 5 mM .

  • Prepare BSA Solution: Dissolve Fatty Acid-Free BSA in PBS to a concentration of 0.34 mg/mL (approx 5 µM) for low concentrations, or scale up for higher stocks. Crucial: The molar ratio of Lipid:BSA must be 1:1.

  • Complexing (The "Dropwise" Method):

    • Place the BSA solution on a vortex mixer at medium speed.

    • Slowly add the C2-phytoceramide/ethanol stock dropwise into the vortexing BSA.

    • Why? This prevents local high concentrations of lipid that lead to irreversible precipitation.

  • Incubation: Seal the tube and incubate at 37°C for 30 minutes with occasional vortexing. The solution should be optically clear.

  • Treatment: Dilute this complex directly into serum-free or low-serum culture media to achieve final experimental concentrations (typically 5–20 µM).

Experimental Dosing Table
ApplicationConcentrationDurationExpected Outcome
Signaling Analysis 5 – 10 µM15 min – 2 hrsPP2A activation, Akt inhibition.
Apoptosis Induction 20 – 50 µM12 – 24 hrsCytochrome c release, caspase activation.
Metabolic Tracing 5 µM1 – 6 hrsConversion to C2-GlcCer or Phytosphingosine.

Warning: Concentrations >50 µM often cause non-specific membrane detergent effects. Always include a vehicle control (Ethanol/BSA only).

Part 4: Troubleshooting & Controls

Verification of Uptake

Do not assume uptake occurred.

  • Method: Use NBD-labeled C6-ceramide (fluorescent analog) as a proxy to visualize Golgi targeting, or perform LC-MS/MS lipidomics on cell pellets 1-hour post-treatment.

Blocking Metabolism

To confirm that an observed effect is due to C2-phytoceramide and not its metabolites, use metabolic inhibitors:

  • To block Glycosylation: Pre-treat with PPMP or PDMP (inhibitors of Glucosylceramide Synthase). This usually sensitizes cells to C2-phytoceramide induced apoptosis.

  • To block Hydrolysis: Pre-treat with N-oleoylethanolamine (NOE) (Ceramidase inhibitor).

References

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids.

  • Gouazé-Andersson, V., & Cabot, M. C. (2006). Glycosylation of short-chain ceramide: A mechanism of resistance. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Cayman Chemical.
  • Lee, Y. J., et al. (2011). Glucosylceramide synthase as a therapeutic target in cancer. Journal of Biological Chemistry.

  • Rego, A., et al. (2014). C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae. PLOS ONE.

Technical Whitepaper: Investigating the Role of C2 Phytoceramide in Signal Transduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C2 Phytoceramide (N-acetyl-phytosphingosine) represents a distinct class of cell-permeable sphingolipid analogs. While often conflated with its mammalian counterpart C2-Ceramide (N-acetyl-sphingosine), C2 Phytoceramide possesses a unique structural backbone—phytosphingosine—characterized by a hydroxyl group at the C4 position. This structural nuance significantly alters its hydrogen-bonding capacity and membrane perturbation kinetics.

This guide provides a rigorous technical framework for investigating C2 Phytoceramide's role in signal transduction, specifically focusing on the inhibition of the PI3K/Akt survival pathway , activation of Protein Phosphatase 2A (PP2A) , and mitochondrial outer membrane permeabilization (MOMP) . It addresses the critical challenge of lipophilicity and delivery, offering a validated BSA-complexing protocol to ensure experimental reproducibility.

Part 1: Molecular Mechanisms & Signaling Topography

Structural Distinction and Bioactivity

Unlike mammalian ceramides which contain a trans-4,5-double bond, phytoceramides are saturated and hydroxylated at C4. This 4-OH group increases the polarity of the headgroup region, potentially affecting how the molecule inserts into lipid rafts and interacts with effector proteins like PP2A and Cathepsin D.

The PP2A-Akt Axis

The primary mechanism by which short-chain ceramides induce apoptosis is the rapid dephosphorylation of Akt (Protein Kinase B).

  • Mechanism: C2 Phytoceramide allosterically activates Ceramide-Activated Protein Phosphatase (CAPP) , identified primarily as PP2A.

  • Target: PP2A dephosphorylates Akt at two critical residues: Thr308 (activation loop) and Ser473 (hydrophobic motif).

  • Outcome: Inactivation of Akt prevents the phosphorylation of pro-apoptotic factors (e.g., BAD, FoxO3a), thereby triggering the intrinsic apoptotic cascade.

Mitochondrial Dysfunction

C2 Phytoceramide acts directly on the mitochondrial outer membrane (MOM).

  • Channel Formation: At physiological concentrations, ceramides can self-assemble into large channels in the MOM, facilitating the release of Cytochrome c.[1]

  • ROS Generation: Disruption of the electron transport chain (Complex III) leads to the generation of Reactive Oxygen Species (ROS), which further inhibits Akt via oxidative modification.

Visualization of Signaling Pathways

C2_Phytoceramide_Pathways C2 C2 Phytoceramide (Exogenous) PP2A PP2A (CAPP) Phosphatase C2->PP2A Allosteric Activation Mito Mitochondria (Outer Membrane) C2->Mito Direct Insertion Akt_Active Akt (Active) p-Thr308 / p-Ser473 Akt_Active->PP2A Dephosphorylation Akt_Inactive Akt (Inactive) Dephosphorylated Akt_Active->Akt_Inactive BAD BAD Protein (Pro-Apoptotic) Akt_Active->BAD Phosphorylation (Inhibits BAD) CytC Cytochrome c Release Mito->CytC Pore Formation Caspase Caspase 9/3 Activation CytC->Caspase Cleavage Cascade Apoptosis APOPTOSIS Caspase->Apoptosis BAD->Mito Translocation

Caption: Mechanistic pathway of C2 Phytoceramide inducing apoptosis via PP2A-mediated Akt inhibition and mitochondrial perturbation.

Part 2: Experimental Handling & Delivery (The "Expertise" Pillar)

The most common cause of experimental failure with ceramides is precipitation in aqueous media . C2 Phytoceramide is hydrophobic. Adding a DMSO stock directly to cell culture media often results in micro-crystallization that is invisible to the naked eye but cytolytic (causing necrosis rather than programmed apoptosis) and leads to inconsistent dosing.

The BSA-Complexing Protocol (Gold Standard)

To study signal transduction physiologically, the lipid must be presented to the cell bound to albumin, mimicking in vivo transport.

Materials:

  • C2 Phytoceramide (solid).[2]

  • Fatty Acid-Free BSA (Bovine Serum Albumin).

  • PBS (Ca2+/Mg2+ free).

Protocol:

  • Stock Preparation: Dissolve C2 Phytoceramide in anhydrous DMSO to a concentration of 25 mM . Note: Verify complete solubility; warm to 37°C if necessary.

  • BSA Preparation: Prepare a 2% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

  • Complexing (Critical Step):

    • Heat the BSA solution to 37°C in a water bath.

    • While vortexing the BSA solution, slowly add the C2 Phytoceramide/DMSO stock to achieve a final concentration of 250 µM to 1 mM (depending on required working stock).

    • Crucial: The ratio of DMSO in the final BSA complex should not exceed 2%.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with continuous shaking/mixing to allow the hydrophobic lipid chain to bind the BSA hydrophobic pocket.

  • Storage: Aliquot and store at -20°C. Thaw only once.

Comparison of Delivery Vehicles
VehicleSolubility RiskBioavailabilityCytotoxicityRecommended Use
DMSO (Direct) High (Precipitates >10µM)Low (Crystals form)High (Solvent effect)Not Recommended
Ethanol ModerateModerateModerateShort-term assays only
Dodecane/Ethanol LowHighLowSpecific mitochondrial assays
BSA Complex Very Low Maximal Negligible Signal Transduction (Standard)

Part 3: Protocols for Signal Transduction Analysis

Western Blotting for Akt Inhibition

Objective: Validate the inhibition of the PI3K/Akt pathway by C2 Phytoceramide.

Experimental Design:

  • Cell Line: Keratinocytes (HaCaT) or Cancer lines (e.g., MCF-7).

  • Controls: Vehicle (BSA only), Wortmannin (Positive Control for PI3K inhibition).

  • Timepoints: 15 min, 30 min, 1h, 3h, 6h (Ceramide action on phosphatases is rapid).

Step-by-Step Workflow:

  • Starvation: Serum-starve cells for 12–24 hours to reduce basal Akt phosphorylation.

  • Treatment: Treat cells with 10–50 µM C2 Phytoceramide-BSA complex.

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors. Note: Phosphatase inhibitors are non-negotiable here.

  • Detection:

    • Primary Antibody A: Phospho-Akt (Ser473) (Indicates mTORC2/hydrophobic motif activity).

    • Primary Antibody B: Phospho-Akt (Thr308) (Indicates PDK1 activity).

    • Primary Antibody C: Total Akt (Loading Control).

  • Interpretation: A decrease in p-Akt signal relative to Total Akt confirms PP2A activation.

Mitochondrial Membrane Potential ( ) Assay

Objective: Determine if C2 Phytoceramide induces MOMP upstream of apoptosis.

Protocol (JC-1 Staining):

  • Seed cells in black-walled 96-well plates.

  • Treat with C2 Phytoceramide (20 µM) for 4–12 hours.

  • Add JC-1 Dye (2 µM final) and incubate for 30 min at 37°C.

  • Analysis:

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence, Em ~590 nm).

    • Depolarized Mitochondria: Monomers (Green Fluorescence, Em ~529 nm).

  • Calculation: A decrease in the Red/Green fluorescence ratio indicates loss of

    
    .
    
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Stock C2 Phyto (DMSO) Complex BSA-Lipid Complex Stock->Complex BSA 2% BSA (PBS) BSA->Complex Cells Serum Starved Cells Complex->Cells Add 20µM Incubation Time Course (0-6 hrs) Cells->Incubation Lysis Lysis (+ Phosphatase Inh.) Incubation->Lysis JC1 JC-1 Assay (Mito Potential) Incubation->JC1 WB Western Blot (p-Akt vs Total Akt) Lysis->WB

Caption: Optimized experimental workflow for C2 Phytoceramide signal transduction analysis.

References

  • Salinas, M., et al. (2000). "Inhibition of PKB/Akt1 by C2-ceramide involves activation of ceramide-activated protein phosphatase in PC12 cells."[3] Molecular and Cellular Neuroscience.

  • Siskind, L. J., et al. (2002). "Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations." Journal of Biological Chemistry.

  • Obeid, L. M., et al. (1993). "Programmed cell death induced by ceramide." Science.

  • Mullen, T. D., & Obeid, L. M. (2012). "Ceramide and apoptosis: exploring the enigmatic connections." The EMBO Journal.

  • Enzo Life Sciences. "Preparation of Fatty Acid-BSA Complexes." Technical Note.

Sources

C2 phytoceramide as a bioactive sphingolipid in cell fate determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C2 Phytoceramide (N-acetylphytosphingosine) is a cell-permeable, short-chain analog of endogenous phytoceramides. Unlike its mammalian counterpart C2-Ceramide (derived from sphingosine), C2-Phytoceramide possesses a phytosphingosine backbone characterized by a 4-hydroxyl group on the long-chain base. This structural distinction confers unique physicochemical properties, influencing its membrane insertion kinetics and affinity for specific targets like Ceramide-Activated Protein Phosphatases (CAPP).

This technical guide dissects the utility of C2-Phytoceramide as a precision tool for modulating cell fate—specifically apoptosis, autophagy, and necrosis. It details the mechanistic pathways (PP2A activation, mitochondrial depolarization), provides rigorous solubilization protocols to prevent experimental artifacts, and outlines self-validating assays for drug development and basic research.

Part 1: Structural Biochemistry & Physicochemical Properties

To effectively utilize C2-Phytoceramide, researchers must distinguish it from standard C2-Ceramide. The biological activity of sphingolipids is dictated by the geometry of the sphingoid base.

Molecular Architecture
  • Common Name: C2 Phytoceramide (t18:0/2:0)[1][2]

  • IUPAC Name: N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]acetamide

  • Backbone: Phytosphingosine (4-hydroxysphinganine). Contains hydroxyl groups at C1, C3, and C4 .

  • N-Acyl Chain: Acetyl (C2). This short chain renders the molecule water-soluble enough to traverse membranes but hydrophobic enough to partition into lipid bilayers.

The "Phyto" Difference

The presence of the 4-hydroxyl group (absent in mammalian sphingosine) increases the hydrogen-bonding capacity of the headgroup region.

  • Membrane Rigidity: In yeast (S. cerevisiae), C2-Phytoceramide associates strongly with ergosterol-rich domains (lipid rafts), often leading to membrane integrity defects distinct from the apoptotic signaling of C2-Ceramide.

  • Enzyme Specificity: It acts as a potent activator of PP2A and other CAPPs, often with different potency profiles than C2-Ceramide due to altered binding pocket affinity.

Part 2: Mechanisms of Action in Cell Fate

C2-Phytoceramide dictates cell fate through three primary axes: Mitochondrial dysfunction, Kinase inhibition, and Lipid Raft perturbation.

The PP2A / Akt Axis (Survival Suppression)

C2-Phytoceramide is a direct activator of PP2A (Protein Phosphatase 2A).

  • Mechanism: C2-Phytoceramide binds to the inhibitory subunit of PP2A or alters the local lipid environment to relieve inhibition.

  • Effect: Activated PP2A dephosphorylates Akt (Protein Kinase B) at Ser473/Thr308.

  • Outcome: Loss of Akt activity prevents the phosphorylation of Bad (a pro-apoptotic Bcl-2 family member). Unphosphorylated Bad translocates to the mitochondria to neutralize Bcl-xL, triggering apoptosis.

Mitochondrial Outer Membrane Permeabilization (MOMP)

High concentrations of short-chain ceramides can form channels in the outer mitochondrial membrane.

  • Direct Action: C2-Phytoceramide self-assembles into large stable pores (barrel-stave model) in the mitochondrial outer membrane.

  • Indirect Action: It induces Reactive Oxygen Species (ROS) generation, leading to the opening of the Permeability Transition Pore (PTP).

  • Result: Release of Cytochrome c into the cytosol

    
     Apoptosome formation 
    
    
    
    Caspase-3 activation.[3]
Visualization of Signaling Pathways

C2_Phytoceramide_Signaling C2 C2 Phytoceramide (Exogenous) PP2A PP2A (Phosphatase) C2->PP2A Activates Mito Mitochondria (MOMP) C2->Mito Pore Formation Akt_p Akt (Phosphorylated) (Survival Signal) PP2A->Akt_p Dephosphorylates Akt Akt (Dephosphorylated) (Inactive) Akt_p->Akt Bad Bad (Pro-Apoptotic) Akt_p->Bad Inhibits via Phos Akt->Bad Relieves Inhibition Bad->Mito Translocates CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Dual-mechanism of C2-Phytoceramide induced apoptosis via PP2A-mediated Akt inhibition and direct mitochondrial perturbation.

Part 3: Experimental Frameworks

The most common cause of failure in sphingolipid experiments is precipitation . C2-Phytoceramide is hydrophobic; adding a DMSO stock directly to aqueous media often creates micro-crystals that are inactive or cause physical damage to cells (necrosis artifacts).

Protocol: BSA-Complexing for Solubilization

This protocol ensures monomeric delivery of the lipid to the cell.

Materials:

  • C2 Phytoceramide (Powder)

  • DMSO (Anhydrous)

  • Fatty-Acid Free BSA (Bovine Serum Albumin)

  • PBS or Serum-Free Media

Step-by-Step Workflow:

  • Stock Preparation: Dissolve C2-Phytoceramide powder in fresh DMSO to a concentration of 25-50 mM . Vortex vigorously. Store at -20°C (stable for 1 month).

  • BSA Solution: Prepare a 2% (w/v) BSA solution in PBS or serum-free media. Filter sterilize (0.22 µm). Warm to 37°C .

  • Conjugation (Critical Step):

    • While vortexing the warm BSA solution, add the DMSO stock dropwise.

    • Final ratio: The DMSO concentration should not exceed 0.1-0.5%.

    • Incubate at 37°C for 15–30 minutes with continuous shaking/mixing.

    • Observation: The solution should be optically clear. Cloudiness indicates precipitation.

  • Treatment: Dilute the BSA-Lipid complex into cell culture media to the desired final concentration (typically 5–50 µM ).

Visualization of Preparation Workflow

Protocol_Workflow Powder C2-Phyto Powder DMSO DMSO Stock (50 mM) Powder->DMSO Dissolve Complex Lipid-BSA Complex (Clear Solution) DMSO->Complex Dropwise Add BSA 2% BSA Solution (37°C) BSA->Complex Vortex While Adding Cells Cell Treatment (5-50 µM) Complex->Cells Dilute

Caption: Critical solubilization workflow using BSA conjugation to prevent precipitation artifacts.

Part 4: Data Interpretation & Troubleshooting

Comparative Data: C2-Phytoceramide vs. C2-Ceramide

When designing experiments, choose the analog based on the desired readout.

FeatureC2-Phytoceramide (t18:0)C2-Ceramide (d18:1)
Backbone Phytosphingosine (4-OH)Sphingosine
Primary Target (Yeast) Lipid Rafts / Cell Wall IntegrityMitochondria / Apoptosis
Primary Target (Mammal) PP2A / MitochondriaMitochondria / PP2A / PKC
Solubility Moderate (High crystallization risk)Moderate
Metabolic Stability Higher (Slower degradation by ceramidases)Lower (Rapidly converted to Sphingosine)
Self-Validating Assays

To confirm the observed effect is specific to C2-Phytoceramide signaling and not toxicity from solvent/crystals:

  • The Dihydro-Control: Always run a parallel arm with C2-Dihydroceramide . This analog lacks the 4,5-trans double bond (in sphingosine bases) or structural conformation required for signaling. It should be biologically inert. If C2-Dihydro causes death, your concentration is non-specifically toxic.

  • Rescue Experiments:

    • Caspase Inhibitor (z-VAD-fmk): Should block apoptosis if the mitochondrial pathway is engaged.

    • Antioxidants (NAC): Should rescue cells if ROS generation is the primary death driver.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Crystals on cells Precipitation of lipidUse BSA conjugation; reduce stock concentration; warm media.
Immediate necrosis (<1h) Membrane lysis (detergent effect)Concentration too high (>50 µM). Reduce dose.
No effect observed Metabolism/DegradationUse lower serum (serum ceramidases degrade C2); refresh media every 4-6h.
High background death DMSO toxicityEnsure final DMSO < 0.1%. Include Vehicle control.

References

  • Alves, R., et al. (2013). "C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner."[4] PLOS ONE. Link

  • Lee, J.S., et al. (2001). "Phytosphingosine and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells." FEBS Letters. Link

  • Hannun, Y.A., & Obeid, L.M. (2008). "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology. Link

  • Siskind, L.J., et al. (2002). "The Lipids C2- and C16-Ceramide Form Large Stable Channels: Implications for Apoptosis." Journal of Biological Chemistry. Link

  • Kim, W.H., et al. (2008). "C2-ceramide induces apoptosis through a caspase-dependent mechanism in human colon cancer cells." International Journal of Oncology. Link

Sources

Technical Whitepaper: Biophysical Modulation of Membrane Fluidity by C2 Phytoceramide

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Methodologies, and Experimental Protocols

Executive Summary

This technical guide explores the biophysical impact of C2 Phytoceramide (N-acetyl-phytosphingosine) on lipid bilayer dynamics. Unlike its long-chain counterparts, which rigidly order membranes, C2 phytoceramide acts as a potent membrane perturber. Its unique structure—combining a highly polar, hydrogen-bonding phytosphingosine headgroup with a truncated (C2) acyl tail—allows it to partition rapidly into membranes. Once inserted, it induces a "steric mismatch" that increases core fluidity while simultaneously disrupting lipid rafts (liquid-ordered domains). This guide provides a detailed mechanistic analysis and a validated fluorescence anisotropy protocol for quantifying these effects.

Biophysical Mechanisms: The "Anchor & Wedge" Effect

To understand how C2 phytoceramide alters fluidity, one must distinguish it from mammalian C2 ceramide and long-chain phytoceramides.

Structural Determinants
  • Phytosphingosine Base: Unlike mammalian sphingosine, the phytosphingosine backbone contains a 4-hydroxyl group . This additional -OH moiety significantly increases the molecule's capacity for hydrogen bonding (intermolecular H-bonds with phosphate headgroups or sterols).

  • C2 (Acetyl) Tail: The short acetyl chain renders the molecule water-soluble and cell-permeable. However, it is too short to contribute to Van der Waals forces deep in the hydrophobic core.

The Mechanism of Fluidity Modulation

When C2 phytoceramide inserts into a phospholipid bilayer, it exerts a dual effect:

  • Headgroup Anchoring (Ordering): The 4-OH group facilitates strong H-bonding at the membrane interface, effectively "anchoring" the molecule near the solvent-lipid boundary.

  • Core Disruption (Disordering): The short C2 tail creates a "void" or free volume defect within the acyl chain region. Surrounding phospholipid tails (e.g., C16, C18) gain rotational freedom to fill this void.

Net Result: A paradoxical state where the membrane interface may remain stable, but the hydrophobic core exhibits increased fluidity (decreased order parameter) . Furthermore, this steric mismatch destabilizes lipid rafts by displacing sterols (ergosterol/cholesterol), leading to raft dissipation.

Visualization of Membrane Perturbation

MembraneMechanism cluster_0 Lipid Raft (Liquid Ordered) cluster_1 C2 Phytoceramide Action Raft Tightly Packed Phospholipids + Sterols Insertion C2 Phytoceramide Partitions into Bilayer Raft->Insertion Treatment Order High Membrane Order (Low Fluidity) Outcome Raft Disruption & Increased Core Fluidity Order->Outcome Phase Transition H_Bond 4-OH Group H-Bonds at Interface Insertion->H_Bond Void Short C2 Tail Creates Hydrophobic Void Insertion->Void H_Bond->Order Maintains Interface Void->Order Disrupts Packing Void->Outcome Dominant Effect

Figure 1: Mechanistic pathway of C2 Phytoceramide-induced membrane fluidization. The short tail creates packing defects that override the ordering effect of the headgroup.

Comparative Biophysics Data

The following table summarizes how C2 Phytoceramide compares to related sphingolipids regarding membrane order.

Lipid SpeciesChain LengthHeadgroup FeatureEffect on Membrane FluidityRaft Interaction
C2 Phytoceramide Short (C2)4-OH (High H-bond)Increases (Core disorder)Disrupts (Displaces sterols)
C2 Ceramide Short (C2)No 4-OHIncreases (Pore formation)Perturbs (Channel formation)
C16 Phytoceramide Long (C16)4-OH (High H-bond)Decreases (Rigidifies)Promotes/Stabilizes
Cholesterol Rigid Ring3-OHDecreases (Orders liquid phase)Essential Component

Experimental Protocol: Fluorescence Anisotropy

To quantify the effects of C2 phytoceramide on membrane fluidity, Steady-State Fluorescence Anisotropy using the probe DPH (1,6-diphenyl-1,3,5-hexatriene) is the gold standard. DPH partitions into the hydrophobic core, making it sensitive to the "void" effects created by the C2 tail.

Reagents & Equipment
  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), Cholesterol.

  • Analytes: C2 Phytoceramide (dissolved in DMSO or Ethanol).

  • Probe: DPH (dissolved in Tetrahydrofuran or Acetone).

  • Buffer: 10mM HEPES, 150mM NaCl, pH 7.4.

  • Instrument: Spectrofluorometer equipped with polarizers (Ex: 360nm, Em: 430nm).

Step-by-Step Workflow
Phase A: Liposome Preparation (LUVs)
  • Mixing: Mix POPC and Cholesterol (e.g., 70:30 molar ratio) in chloroform.

  • Drying: Evaporate solvent under nitrogen flow to form a thin lipid film. Desiccate for 2 hours under vacuum.

  • Hydration: Hydrate film with HEPES buffer to a final lipid concentration of 1 mM. Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude MLVs through a 100nm polycarbonate filter (11-15 passes) to create Large Unilamellar Vesicles (LUVs).

Phase B: DPH Labeling
  • Probe Addition: Add DPH stock solution to the LUV suspension.

    • Critical Ratio: Maintain a Lipid:Probe molar ratio of 250:1 to prevent self-quenching.

  • Incubation: Incubate at 37°C for 30–45 minutes in the dark to allow DPH to intercalate into the bilayer core.

Phase C: C2 Phytoceramide Treatment & Measurement
  • Baseline: Measure anisotropy (

    
    ) of the control liposomes.
    
  • Titration: Aliquot C2 Phytoceramide into the cuvette (concentration range 5–50 µM). Keep solvent (DMSO) < 1% v/v.

  • Equilibration: Allow 5–10 minutes equilibration after each addition.

  • Measurement: Record fluorescence intensities:

    • 
       (Vertical excitation, Vertical emission)
      
    • 
       (Vertical excitation, Horizontal emission)
      
    • Use G-factor correction:

      
      
      
Calculation & Logic

Calculate Anisotropy (


):


  • Interpretation:

    • High

      
       (0.25 - 0.35):  Rigid, ordered membrane (Gel phase or Liquid-ordered).
      
    • Low

      
       (< 0.15):  Fluid, disordered membrane (Liquid-disordered).
      
    • Effect of C2 Phytoceramide: You should observe a dose-dependent decrease in

      
      , indicating increased core fluidity due to packing defects.
      
Experimental Workflow Diagram

AnisotropyProtocol cluster_prep Prep cluster_measure Measurement Lipids Lipid Film (POPC/Chol) Extrusion Extrusion (100nm LUVs) Lipids->Extrusion Staining DPH Staining (37°C, 30min) Extrusion->Staining Treatment Add C2 Phytoceramide Staining->Treatment Read Measure Polarization Treatment->Read Result Calculate Anisotropy (r) Decrease = Fluidization Read->Result

Figure 2: Workflow for assessing membrane fluidity changes via DPH fluorescence anisotropy.

Strategic Applications in Drug Development

Understanding the fluidizing nature of C2 phytoceramide opens specific avenues in pharmaceutical research:

  • Permeability Enhancement: By transiently increasing membrane fluidity, C2 phytoceramide can be used as an adjuvant to enhance the passive diffusion of small-molecule drugs across the stratum corneum or plasma membrane.

  • Antifungal Synergy: Since fungal membranes rely on ergosterol-rich rafts for integrity, C2 phytoceramide (which structurally mimics fungal phytoceramides but lacks the tail length) acts as a "poison pill," disrupting these rafts. This mechanism can be synergistic with ergosterol-biosynthesis inhibitors (e.g., azoles).

  • Mitochondrial Targeting: Similar to C2 ceramide, C2 phytoceramide can permeabilize mitochondrial outer membranes (MOMP). However, its distinct H-bonding profile may offer different selectivity for mitochondrial lipids (cardiolipin) compared to mammalian ceramides.

References

  • Alves, R., et al. (2013). "C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner." PLoS ONE, 8(9), e74240.

  • Siskind, L.J., & Colombini, M. (2000). "The lipids C2- and C16-ceramide form large stable channels in phospholipid vesicles and mitochondrial outer membranes." Journal of Biological Chemistry, 275(49), 38640-38644.

  • Lentz, B.R. (1993). "Use of fluorescent probes to monitor molecular order and motions within liposome bilayers." Chemistry and Physics of Lipids, 64(1-3), 99-116.

  • Pinto, S.N., et al. (2011). "Effect of ceramide structure on membrane biophysical properties: The role of acyl chain length and unsaturation." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(11), 2753-2760.[1]

Sources

N-Acetyl-Phytosphingosine: The Metabolic Architect of Complex Sphingolipids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acetyl-Phytosphingosine as a Precursor for Complex Sphingolipids Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Lipidologists, Dermatological Scientists, and Drug Development Researchers

Executive Summary

N-acetyl-phytosphingosine (NAPS), often designated as C2-phytoceramide, represents a critical intersection between synthetic lipid chemistry and cellular metabolic engineering. Unlike canonical long-chain ceramides (C16–C24) which function primarily as structural barrier elements, NAPS serves as a bioactive pro-metabolite . Its truncated C2-acyl chain confers unique amphiphilic properties, allowing rapid transmembrane permeation. Once intracellular, NAPS functions through a dual mechanism: it acts as a direct signaling mimetic stimulating the peroxisome proliferator-activated receptor (PPAR) pathways and serves as a "salvage substrate" pool for the de novo synthesis of complex barrier lipids like Ceramide NP and Glucosylceramides. This guide delineates the physicochemical rationale, biosynthetic pathways, and validated protocols for utilizing NAPS in high-impact lipid research.

Molecular Architecture & Physicochemical Logic

Structural Distinction

The efficacy of NAPS as a precursor lies in its deviation from natural ceramides.

  • Sphingoid Base: Phytosphingosine (4-hydroxysphinganine), characterized by a hydroxyl group at C4.[1] This moiety is essential for the hydrogen-bonding network in the stratum corneum (SC).

  • N-Acyl Chain: An acetyl group (2 carbons) replaces the physiological fatty acid (16–30 carbons).

Table 1: Physicochemical Comparison of NAPS vs. Physiological Ceramide NP

FeatureN-Acetyl-Phytosphingosine (NAPS)Ceramide NP (Natural)Impact on Research
Molecular Weight ~359.5 g/mol ~684.1 g/mol (for C18 FA)NAPS has higher molar solubility.
Lipophilicity (LogP) ~2.5 (Estimated)>10NAPS is cell-permeable without complex carriers.
Membrane Behavior Fluidizing / PerturbingRigidifying / OrderingNAPS enters cells; Ceramide NP stays in SC.
Metabolic Fate Rapidly hydrolyzed or glycosylatedStable structural barrierNAPS is a transient signal/substrate.
The "Trojan Horse" Mechanism

Long-chain ceramides cannot passively diffuse across the plasma membrane due to extreme hydrophobicity. NAPS, with its short chain, partitions readily into the bilayer and flips into the cytosolic leaflet. There, it encounters alkaline ceramidases (ACER) which hydrolyze the acetyl group, releasing free Phytosphingosine (PHS) . This liberated PHS is then reacylated by Ceramide Synthase 3 (CerS3) with very-long-chain fatty acids (VLCFAs) to generate endogenous, complex barrier lipids.

Mechanistic Pathways: From Precursor to Product

The utility of NAPS is not merely as a building block but as a transcriptional agonist . Research indicates that the PHS backbone released from NAPS upregulates the very enzymes required for its own conversion into complex lipids.

The Signaling-Synthesis Loop
  • Entry: NAPS permeates the keratinocyte membrane.

  • Hydrolysis: Alkaline ceramidase cleaves NAPS

    
     Phytosphingosine + Acetate.
    
  • Signaling: Free Phytosphingosine activates PPAR-

    
     .
    
  • Upregulation: Activated PPARs induce transcription of SPTLC (Serine Palmitoyltransferase), CERS3 (Ceramide Synthase 3), and crucially, DES2 (Dihydroceramide C4-desaturase).

  • Synthesis: The expanded enzyme pool utilizes the free PHS to synthesize Ceramide NP, which is subsequently glycosylated to Glucosylceramide (GlcCer) in the Golgi.

Sphingolipid_Metabolism cluster_cell Keratinocyte Cytosol NAPS N-Acetyl-Phytosphingosine (Exogenous Input) PHS Phytosphingosine (Free Base) NAPS->PHS Alkaline Ceramidase (Hydrolysis) PPAR PPAR-α/γ (Nuclear Receptor) PHS->PPAR Signaling Activation CerNP Ceramide NP (Complex Barrier Lipid) PHS->CerNP Re-acylation via CerS3 (+ VLCFA) Enzymes Upregulation of: SPT, CerS3, DES2 PPAR->Enzymes Transcription Enzymes->CerNP Catalysis VLCFA VLCFA-CoA (C24-C26) VLCFA->CerNP GlcCer Glucosylceramide (Pre-Secretory Lipid) CerNP->GlcCer GlcCer Synthase (Golgi)

Figure 1: The dual-pathway mechanism of NAPS.[2][3] It acts as both a direct metabolic substrate (via hydrolysis) and a signaling molecule that upregulates the biosynthetic machinery.

Experimental Protocols

Protocol A: Chemical Synthesis of N-Acetyl-Phytosphingosine

Objective: To generate high-purity NAPS from commercially available phytosphingosine for use as a standard or cell-culture reagent.

Reagents:

  • Phytosphingosine (Base) >98% purity.

  • Acetic Anhydride (

    
    ).
    
  • Methanol (MeOH) and Tetrahydrofuran (THF).

  • Sodium Acetate (NaOAc) as catalyst.

Workflow:

  • Solubilization: Dissolve 1.0 g of Phytosphingosine in 20 mL of THF:MeOH (1:1 v/v) at 40°C. Ensure complete dissolution; phytosphingosine has poor solubility in pure non-polar solvents.

  • Acetylation: Add 1.5 equivalents of Acetic Anhydride dropwise. Add catalytic NaOAc (0.1 eq).

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Chloroform:Methanol:Water 65:25:4). The free amine spot (ninhydrin positive) should disappear.

  • Quenching: Add 5 mL water to hydrolyze excess anhydride.

  • Purification: Evaporate solvent. Recrystallize the residue from hot Ethanol.

  • Validation: Verify structure via ESI-MS (Expected [M+H]+: ~360.3 m/z).

Protocol B: Cellular Conversion Assay (Metabolic Tracking)

Objective: To quantify the conversion of exogenous NAPS into complex long-chain Ceramide NP in human keratinocytes.

Reagents:

  • Primary Human Keratinocytes (PHK).

  • NAPS (prepared in Protocol A).

  • Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Methodology:

  • Seeding: Plate PHKs in 6-well plates at

    
     cells/well in KGM-Gold medium. Grow to 70% confluence.
    
  • Differentiation Induction: Switch to high-calcium medium (1.2 mM

    
    ) to induce stratification (optional, depending on desired barrier status).
    
  • Treatment: Treat cells with 10 µM NAPS or Vehicle control. Incubate for 24 hours.

    • Note: Higher concentrations (>50 µM) may induce apoptosis; dose-ranging is critical.

  • Lipid Extraction (Bligh & Dyer Modified):

    • Wash cells with cold PBS.

    • Scrape into methanol:chloroform (2:1).

    • Add chloroform and water to induce phase separation.

    • Collect the lower organic phase (lipids).

  • LC-MS/MS Analysis:

    • Target: Monitor transitions for Ceramide NP (C16, C24, C26 chains).

    • Crucial Control: Monitor the disappearance of the C2-phytoceramide (NAPS) peak to assess uptake/hydrolysis rates.

Experimental_Workflow Culture Keratinocyte Culture (High Ca++) Treat Treatment: 10µM NAPS vs DMSO Culture->Treat 24h Incubation Extract Lipid Extraction (Bligh & Dyer) Treat->Extract Cell Scrape LCMS LC-MS/MS Analysis (Targeted Lipidomics) Extract->LCMS Organic Phase Data Output: Ratio of C2 vs C24-Ceramide LCMS->Data Quantification

Figure 2: Workflow for validating the metabolic conversion of NAPS into complex sphingolipids.

Applications in Drug Development

Liposomal Delivery Systems

While NAPS is more soluble than long-chain ceramides, its incorporation into liposomes enhances skin bioavailability and stability.

  • Formulation: Combine NAPS with Hydrogenated Lecithin and Cholesterol (Ratio 1:1:0.5).

  • Mechanism: The liposome fuses with the stratum corneum lipid matrix. NAPS is released, permeates the viable epidermis, and fuels the "Salvage Pathway" described in Section 2.

Therapeutic Targets
  • Atopic Dermatitis: Patients often lack long-chain ceramides (Ceramide NP/EOS). NAPS supplementation provides the specific phytosphingosine base required to restore these deficient species.

  • Antifungal Research: In fungi, phytosphingosine is a precursor to Inositol Phosphorylceramides (IPCs), which are essential for fungal viability but absent in humans. NAPS analogs are used to probe IPC synthase inhibition.

References

  • Kim, M. J., et al. (2006). Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin.[4] Molecular Medicine. Link

  • Kim, B. E., et al. (2018). Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes.[5][6] Lipids.[5][7][8][9][10][11] Link

  • Mizutani, Y., et al. (2009). Ceramide biosynthesis in keratinocytes and its role in skin function. Biochimie. Link

  • Uchida, Y., & Park, K. (2021). Ceramides in Skin Health and Disease: An Update. American Journal of Clinical Dermatology. Link

  • Avanti Polar Lipids. N-Acetyl-Phytosphingosine (C2 Phytoceramide) Product Specifications. Link

Sources

Methodological & Application

Application Note: C2 Phytoceramide Solubility & Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

C2 Phytoceramide (N-acetyl-phytosphingosine) is a cell-permeable, biologically active sphingolipid analog.[1][2][3] Unlike long-chain ceramides (e.g., C16, C24), which require specific transport proteins, the short acyl chain of C2 Phytoceramide allows for rapid passive diffusion across plasma membranes.[1][2] This makes it an invaluable tool for studying apoptosis, lipid raft dynamics, and skin barrier function.[2]

However, a critical experimental artifact often compromises data: pseudo-solubility .[2] While C2 Phytoceramide is more soluble than its long-chain counterparts, it remains highly hydrophobic.[1] Direct addition to aqueous culture media often results in micro-crystallization—invisible to the naked eye but catastrophic for experimental consistency.[2] These micro-crystals sink to the cell monolayer, causing localized toxicity (the "sedimentation effect") rather than the intended homogeneous signaling event.[2]

This guide provides a validated physicochemical framework to solubilize, stabilize, and deliver C2 Phytoceramide with high reproducibility.[2]

Physicochemical Profile

Understanding the molecule is the first step to successful formulation.[2]

PropertySpecificationImplications for Handling
Common Name C2 PhytoceramideDistinct from C2 Ceramide (contains phytosphingosine base w/ 4-OH).[1][2]
IUPAC Name N-acetyl-phytosphingosineThe N-acetyl group provides partial polarity.[1][2]
Molecular Weight ~359.55 g/mol Small enough for passive diffusion.[2]
LogP (Octanol/Water) ~3.7 - 4.9Highly lipophilic.[1][2] Partitions rapidly into membranes.[2]
Solubility (DMSO/EtOH) > 20 mg/mLExcellent solubility in organic solvents.[1][2][4]
Solubility (Water/Media) < 0.05 mg/mL (Kinetic)Unstable. Rapidly precipitates upon dilution.[1][2]

Critical Solubilization Protocols

We present two methods. Method A (BSA Complexing) is the "Gold Standard" for physiological relevance and stability.[1][2] Method B (Solvent Injection) is acceptable for short-term (<4h) experiments but carries higher risk.[1][2]

Method A: The BSA-Complexing Protocol (Recommended)

Rationale: Bovine Serum Albumin (BSA) possesses high-affinity hydrophobic binding pockets (typically 3-7 sites per molecule).[1][2] Pre-complexing C2 Phytoceramide with BSA shields the hydrophobic tail, preventing precipitation and mimicking endogenous lipid transport.[2]

Reagents:

  • C2 Phytoceramide (Powder or DMSO stock).[1][2]

  • Fatty-Acid Free (FAF) BSA (Crucial: Standard BSA is already loaded with lipids).[1][2]

  • Sterile PBS or Serum-Free Media.[1][2]

Step-by-Step Protocol:

  • Prepare Lipid Stock: Dissolve C2 Phytoceramide in anhydrous DMSO to a concentration of 20 mM . Vortex until perfectly clear.

  • Prepare BSA Vehicle: Dissolve FAF-BSA in PBS to create a 0.3 mM (approx. 2% w/v) solution.[1][2]

    • Note: Filter sterilize (0.22 µm PES) this BSA solution before adding lipid.[1][2][5]

  • Thermal Activation: Warm the BSA solution to 37°C in a water bath. Keep the lipid stock at room temperature (RT).[1][2]

  • Complexing (The "Dropwise" Technique):

    • While vortexing the warm BSA solution at medium speed, add the DMSO-Lipid stock dropwise .

    • Target a final molar ratio of 1:1 to 1:5 (Lipid:BSA) .

    • Example: Add 15 µL of 20 mM Lipid stock to 1 mL of 0.3 mM BSA.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with occasional mixing. The solution should remain clear.

  • Final Dilution: Dilute this "10x-100x Complex" directly into your cell culture media to reach the desired final concentration (e.g., 10-50 µM).

Method B: Organic Solvent Injection (High Risk)

Rationale:[1] Relies on kinetic solubility.[2] Only suitable if the final concentration is low (<20 µM) and serum (FBS) is present in the media to act as a sink.[2]

  • Prepare Stock: 20 mM in anhydrous Ethanol or DMSO.

  • Rapid Injection: While swirling the culture media vigorously, inject the stock solution.[2]

  • Limit: Ensure final solvent concentration is < 0.1% v/v .

  • Validation: Inspect under 40x microscopy immediately. If "shimmering" dots or crystals appear, the experiment is invalid.

Visualization: Solubilization Workflow

The following diagram illustrates the decision matrix for solubilization, highlighting the critical path to avoid precipitation.

Solubilization_Workflow Start C2 Phytoceramide (Solid Powder) Solvent Dissolve in DMSO (20 mM Stock) Start->Solvent Decision Choose Delivery Method Solvent->Decision BSA_Prep Prepare 2% Fatty-Acid Free BSA (Warm to 37°C) Decision->BSA_Prep Method A (Recommended) Direct_Add Direct Injection into Media (Rapid Dispersion) Decision->Direct_Add Method B (Quick/Risky) Complexing Dropwise Addition + Vortex (Lipid:BSA Complex) BSA_Prep->Complexing Stable_Sol Thermodynamically Stable Solution (Ready for Media) Complexing->Stable_Sol Precipitation RISK: Micro-crystallization (Cytotoxicity Artifacts) Direct_Add->Precipitation

Figure 1: Workflow for solubilizing C2 Phytoceramide. Green path indicates the BSA-complexing method (stable); Red path indicates direct solvent injection (unstable).[1][2]

Stability & Cellular Fate

Once C2 Phytoceramide enters the media and subsequently the cell, it is not inert.[2] It enters the sphingolipid metabolic pathway.[2]

Stability in Media (Extracellular)[1]
  • Hydrolysis: The amide bond is stable at physiological pH (7.[1][2]4) for days.

  • Physical State:

    • Free Lipid:[1] Half-life of solubility is minutes to hours before aggregation.[1][2]

    • BSA-Complex:[1][5] Stable for >24 hours at 37°C.

Metabolic Fate (Intracellular)

Upon entry, C2 Phytoceramide is processed by the ER/Golgi machinery.[2] This metabolism can alter your phenotypic readout.[2]

  • Glycosylation: Converted to C2-Glucosylceramide by Glucosylceramide Synthase (GCS). This is a drug resistance mechanism (pumping lipid out).[1][2]

  • Hydrolysis: Converted to Phytosphingosine by Ceramidase. Phytosphingosine itself is bioactive (induces apoptosis).[1][2]

Cellular_Fate Extracellular Extracellular C2-Phytoceramide Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Intracellular Intracellular C2-Phytoceramide Membrane->Intracellular GCS Glucosylceramide Synthase (GCS) Intracellular->GCS CDase Ceramidase Intracellular->CDase Apoptosis Apoptosis / Autophagy Signaling Intracellular->Apoptosis Direct Action GlcCer C2-Glucosylceramide (Inactive/Excreted) GCS->GlcCer Glycosylation PhytoSph Phytosphingosine (Bioactive/Toxic) CDase->PhytoSph Hydrolysis PhytoSph->Apoptosis Synergistic Action

Figure 2: Intracellular metabolic fate of C2 Phytoceramide.[1][2] Note that hydrolysis yields Phytosphingosine, which has distinct biological effects.[2]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Crystals on cells Solvent shock; Media too cold.[1][2]Use Method A (BSA).[1][2] Ensure media is pre-warmed to 37°C before addition.
High background toxicity Solvent toxicity (DMSO > 0.5%).[1][2]Reduce stock concentration to keep DMSO < 0.1%.[2] Include a "Vehicle Only" control.[2][6]
Inconsistent results Lipid adhering to plasticware.[2]Use glass vials for stock preparation. C2 Phyto sticks to polystyrene.[2]
Cloudy BSA solution BSA saturation or wrong pH.[2]Ensure BSA is Fatty-Acid Free.[1][2][7] Check pH is 7.4. Do not exceed 1:5 Lipid:BSA ratio.

References

  • Avanti Polar Lipids. Lipid Preparation and Handling: BSA Complexing Protocol.[2] Available at: [Link][1]

  • Hannun, Y. A., & Obeid, L. M. (2011). Many ceramides.[1][2][8] Journal of Biological Chemistry, 286(32), 27855-27862.[1][2] Available at: [Link][1]

  • Mullen, T. D., et al. (2012). Ceramide metabolism and bioactivity.[2] Future Lipidology. (Discusses short-chain ceramide metabolism artifacts). Available at: [Link]

Sources

Application Note: C2 Phytoceramide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

From Yeast Lipotoxicity to Neuronal Phosphatase Signaling

Abstract & Introduction

C2 Phytoceramide (N-acetyl-phytosphingosine) is a cell-permeable, short-chain analog of naturally occurring phytoceramides. Unlike mammalian C2-Ceramide (which contains a sphingosine backbone), C2-Phytoceramide possesses a phytosphingosine backbone (4-hydroxyl group).

In neurodegenerative research, this structural distinction is critical. While mammalian ceramides are well-established drivers of neuronal apoptosis via mitochondrial outer membrane permeabilization (MOMP), C2-Phytoceramide serves two distinct, high-value niches:

  • Yeast Models of Neurodegeneration: It mimics endogenous lipid stress in Saccharomyces cerevisiae models of Alzheimer’s (Aβ) and Parkinson’s (α-synuclein), where phytoceramide is the native sphingolipid.

  • Specific Phosphatase Activation: It acts as a potent, specific activator of Ceramide-Activated Protein Phosphatase (CAPP) , particularly PP2A, allowing researchers to decouple phosphatase signaling from the mitochondrial toxicity associated with mammalian ceramides.

This guide details protocols for utilizing C2-Phytoceramide to probe lipid-protein interactions in yeast and to dissect phosphorylation cascades in mammalian neurons.

Mechanism of Action: The Structural Divergence

The utility of C2-Phytoceramide lies in its specificity. In mammalian neurons, the additional hydroxyl group at C-4 prevents the formation of large mitochondrial channels often seen with C2-Ceramide, shifting the mechanism from "gross mitochondrial depolarization" to "targeted signaling modulation."

Key Signaling Pathway (Graphviz Diagram)

C2_Phytoceramide_Mechanism cluster_Yeast Yeast Model (S. cerevisiae) cluster_Mammalian Mammalian Neurons C2Phy C2 Phytoceramide (Exogenous) CellMem Cell Membrane (Permeable) C2Phy->CellMem Diffusion CAPP CAPP / PP2A (Phosphatase Activation) CellMem->CAPP Direct Binding LipidRaft Lipid Raft Disruption CellMem->LipidRaft Incorporation Akt Akt / PKB (Survival Kinase) CAPP->Akt Inhibits (Dephos) Tau Tau Protein (Hyperphosphorylated) CAPP->Tau Dephosphorylates (Therapeutic Target) GrowthArr Growth Arrest / Cytotoxicity LipidRaft->GrowthArr Stress Response Dephos Dephosphorylation

Caption: C2 Phytoceramide activates CAPP (PP2A) in neurons, modulating Tau/Akt states, while disrupting lipid rafts in yeast models to induce stress.

Application 1: Yeast Lipotoxicity Assays (Neurodegeneration Models)

Rationale: Yeast cells do not produce mammalian sphingosine; they produce phytosphingosine. Therefore, using C2-Ceramide in yeast is artificial. C2-Phytoceramide is the biologically relevant stressor for studying how lipid accumulation exacerbates protein aggregation (e.g., in yeast strains expressing human α-synuclein).

Protocol: Synergistic Toxicity Assay

Objective: Determine if elevated phytoceramide levels sensitize yeast to neurotoxic protein aggregation.

Materials:

  • Yeast Strain: S. cerevisiae (Wild type vs. α-synuclein expressing mutant).

  • Reagent: C2 Phytoceramide (Stock: 25 mM in DMSO).

  • Media: SC-Ura (or selective media) containing Galactose (to induce protein expression).

Step-by-Step Workflow:

  • Stock Preparation (Critical):

    • Dissolve C2 Phytoceramide in high-grade DMSO to 25 mM.

    • Note: Warm to 37°C and vortex if precipitate is visible. The solution must be clear.

  • Culture Synchronization:

    • Inoculate yeast into liquid selective media (glucose). Grow overnight at 30°C.

    • Dilute to OD₆₀₀ = 0.1 in induction media (Galactose) to trigger neurotoxic protein expression.

  • Treatment:

    • Aliquot culture into a 96-well plate.

    • Add C2 Phytoceramide to final concentrations: 0, 5, 10, 20, and 50 µM.

    • Control: DMSO vehicle (must be <0.5% final volume).

  • Growth Kinetics:

    • Incubate at 30°C with shaking.

    • Measure OD₆₀₀ every hour for 24 hours using a microplate reader.

  • Spot Assay (Validation):

    • At the 12-hour mark, spot 5 µL of serial dilutions (10⁻¹ to 10⁻⁴) onto solid agar plates containing the same concentration of C2 Phytoceramide.

    • Incubate 2-3 days.

Expected Results:

  • WT Yeast: Mild growth inhibition at >20 µM.

  • α-Synuclein Yeast: Severe growth arrest at 5-10 µM (Synergistic toxicity), indicating that phytoceramide accumulation exacerbates proteotoxicity.

Application 2: Phosphatase (PP2A) Activation in Neuronal Lines

Rationale: In Alzheimer's research, hyperphosphorylated Tau is a hallmark pathology.[1] PP2A is the primary phosphatase responsible for clearing Tau phosphorylation. C2-Phytoceramide activates PP2A. This protocol measures that activation in SH-SY5Y cells.

Protocol: CAPP Activation & Akt Inhibition

Objective: Verify C2-Phytoceramide mediated dephosphorylation of Akt (a downstream marker of PP2A activity).

Materials:

  • Cells: SH-SY5Y (Human Neuroblastoma).[2]

  • Reagent: C2 Phytoceramide (25 mM Stock).

  • Lysis Buffer: RIPA buffer without phosphatase inhibitors (for the phosphatase assay) or with inhibitors (for Western Blot).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed SH-SY5Y cells at 5 x 10⁵ cells/well in 6-well plates.

    • Differentiate with Retinoic Acid (10 µM) for 5 days (optional, for mature neuronal phenotype).

  • Serum Starvation:

    • Switch to serum-free media for 4 hours prior to treatment. This reduces basal Akt phosphorylation, making changes clearer.

  • Treatment:

    • Treat cells with C2 Phytoceramide (10 µM and 25 µM) for short durations (15 min, 30 min, 1 hour).

    • Negative Control: C2-Dihydroceramide (inactive analog).

    • Positive Control: C2-Ceramide (known activator, but toxic).

  • Western Blot Analysis:

    • Lyse cells in buffer containing phosphatase inhibitors.

    • Blot for:

      • p-Akt (Ser473): Expect DECREASE (due to PP2A activation).

      • Total Akt: Loading control.

      • p-Tau (if differentiated): Expect DECREASE.

  • Data Interpretation:

    • A reduction in p-Akt signal without a loss of cell viability (at early timepoints) confirms specific CAPP activation.

Comparative Data: C2-Ceramide vs. C2-Phytoceramide

When designing experiments, it is crucial to understand the functional differences between these two lipids.

FeatureC2-Ceramide (Mammalian)C2-Phytoceramide (Yeast/Plant)
Backbone Sphingosine (d18:1)Phytosphingosine (t18:[3]0)
Hydroxyl Groups 2 (C1, C3)3 (C1, C3, C4 )
Mitochondrial Pore Formation High (Potent MOMP inducer)Low (Steric hindrance by 4-OH)
Phosphatase Activation Strong (PP1, PP2A)Strong & Specific (CAPP/PP2A)
Primary Research Use Inducing ApoptosisYeast Models; Phosphatase study
Solubility DMSO, EthanolDMSO (>25mg/mL), Ethanol
Troubleshooting & Best Practices
  • Solubility Issues (The #1 Failure Point):

    • Short-chain ceramides are hydrophobic. If added directly to aqueous media, they may precipitate immediately, forming "micelles" that do not enter cells.

    • Solution: Prepare a 1:1 complex with BSA (Bovine Serum Albumin). Incubate the C2-PhyCer stock with 0.3 mM BSA solution at 37°C for 30 minutes before adding to cells. This ensures monomeric delivery.

  • Storage:

    • Store solid powder at -20°C (stable for years).[4]

    • Store DMSO stocks at -20°C for max 1 month.[5][6] Use aliquots to avoid freeze-thaw cycles. Hygroscopic—keep dry.

  • Differentiation:

    • C2-Phytoceramide effects are often more pronounced in differentiated neurons (post-mitotic) compared to dividing neuroblastoma cells, as lipid metabolism shifts during differentiation.

References
  • Validates C2 Phytoceramide as a CAPP activ
  • Provides comparative data on short-chain ceramide handling and solubility.
  • Lee, Y. S., et al. (2011). Phytoceramide Shows Neuroprotection and Ameliorates Scopolamine-Induced Memory Impairment.[3][7] Molecules, 16(11), 9090-9100. Retrieved from [Link]

    • Discusses the neuroprotective signaling of phytoceramides in mammalian models (contrast to short-chain toxicity).
  • Spassieva, S. D., et al. (2016). Mitochondrial dysfunction in neurodegeneration: The role of ceramides. Retrieved from [Link]

    • Establishes the link between ceramide accumulation and mitochondrial outer membrane permeabiliz
  • Teixeira, V., et al. (2018). Lipid metabolism and neurodegenerative diseases: The yeast connection. Retrieved from [Link]

    • Authoritative review on using yeast models (where phytoceramide is endogenous)

Sources

Application Note: C2 Phytoceramide as a Tool to Investigate Ceramide-Activated Protein Phosphatase (CAPP)

[1][2][3]

Introduction: The Structural Advantage

Ceramide-Activated Protein Phosphatase (CAPP) is a functional designation primarily attributed to Protein Phosphatase 2A (PP2A) and, in specific contexts, Protein Phosphatase 1 (PP1).[1][2][3][4] These enzymes serve as the "brakes" of cell survival, dephosphorylating key oncogenic targets like Akt, Bcl-2, and c-Myc to trigger apoptosis or cell cycle arrest.

While C2-Ceramide (N-acetylsphingosine) is the traditional tool for activating CAPP, C2-Phytoceramide (N-acetylphytosphingosine) offers a distinct structural advantage.[1][2] Possessing a hydroxyl group at the C4 position (phytosphingosine backbone) rather than the C4-C5 trans-double bond found in mammalian sphingosine, C2-Phytoceramide mimics the sphingolipids found in yeast (S. cerevisiae) and specific mammalian tissues (epidermis, intestine).[1]

This guide details the use of C2-Phytoceramide to investigate CAPP activity, providing protocols that distinguish specific phosphatase activation from generalized lipid toxicity.

Key Mechanistic Distinction[6]
  • C2-Ceramide: Activates PP2A via the B56 regulatory subunit; mimics mammalian stress response.[2]

  • C2-Phytoceramide: often exhibits higher potency in specific cell lines (e.g., CHO, yeast) and distinct lipid raft perturbation properties.[1][2] It serves as a critical tool for defining the structural requirements of the CAPP ceramide-binding pocket.

Mechanism of Action

The following diagram illustrates the signaling cascade initiated by C2-Phytoceramide, highlighting the specific dephosphorylation events mediated by CAPP (PP2A).

CAPP_PathwayC2PhytoC2-Phytoceramide(Exogenous)MembranePlasma Membrane(Lipid Raft Perturbation)C2Phyto->Membrane PermeationCAPPCAPP(PP2A Heterotrimer)Membrane->CAPP Allosteric ActivationpAktp-Akt (Ser473)(Survival)CAPP->pAkt DephosphorylationpBcl2p-Bcl2 (Ser70)(Anti-Apoptotic)CAPP->pBcl2 DephosphorylationpRbp-Rb(Cell Cycle)CAPP->pRb DephosphorylationOkadaicOkadaic Acid(Inhibitor)Okadaic->CAPP Blocks (<10nM)AktAkt(Inactive)pAkt->AktBcl2Bcl2(Pro-Apoptotic)pBcl2->Bcl2ApoptosisApoptosis / G1 ArrestAkt->ApoptosisBcl2->Apoptosis Loss of MitoIntegrity

Figure 1: C2-Phytoceramide enters the cell, activating PP2A (CAPP), which dephosphorylates survival factors Akt and Bcl-2, leading to apoptosis.[1][2]

Application 1: Cellular CAPP Activation Assay (Western Blot)[1][3]

This protocol validates CAPP activity in intact cells by monitoring the dephosphorylation of Bcl-2 (Ser70) and Akt (Ser473) , two validated substrates of ceramide-activated PP2A.[1]

Materials
  • Reagent: C2-Phytoceramide (N-acetylphytosphingosine).[1][2][5]

  • Vehicle: Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous).[1][2]

  • Control: C2-Dihydroceramide (Negative control; lacks the 4,5-trans double bond and 4-OH functionality).[1][2]

  • Inhibitor: Okadaic Acid (OA).[1][2]

Experimental Protocol
  • Preparation:

    • Dissolve C2-Phytoceramide in DMSO to a stock concentration of 25 mM.

    • Critical: Sonicate for 5 minutes at 37°C to ensure complete solubilization. Lipids often form invisible micelles that reduce effective concentration.[1][2]

  • Cell Treatment (6-well plate format):

    • Group A (Vehicle): DMSO (0.1%).[1][2][6]

    • Group B (Negative Control): C2-Dihydroceramide (25 µM).[1][2]

    • Group C (Experimental): C2-Phytoceramide (25 µM).[1][2]

    • Group D (Specificity Check): Pre-treat with Okadaic Acid (5 nM) for 30 min, then add C2-Phytoceramide (25 µM). Note: 5 nM OA selectively inhibits PP2A without affecting PP1.[1]

  • Incubation: Incubate cells for 2 to 6 hours .

    • Insight: Phosphatase activation is rapid, but downstream dephosphorylation of Bcl-2 usually peaks between 2–4 hours.[1]

  • Lysis & Preservation:

    • Wash cells with ice-cold PBS.[1][2]

    • Lyse in buffer containing protease inhibitors but NO phosphatase inhibitors (like Fluoride or Vanadate) initially if you plan to measure activity downstream.[1][2] However, for Western Blotting to detect the result of CAPP (low phosphorylation), you MUST add phosphatase inhibitors to the lysis buffer to "freeze" the phosphorylation state at the moment of lysis.

  • Western Blot Readout:

    • Probe for p-Bcl2 (Ser70) and p-Akt (Ser473) .[1][2]

    • Result: Group C should show significant loss of band intensity compared to A and B. Group D should show restored phosphorylation (rescue), confirming PP2A mediation.

Application 2: In Vitro Phosphatase Activity Assay

This is the "Gold Standard" for proving direct enzyme activation. It involves isolating the phosphatase fraction and adding C2-Phytoceramide directly to the reaction.

Workflow Diagram

Assay_Workflowcluster_0Sample Prepcluster_1Reaction MixCellsCell LysateIPImmunoprecipitation(Anti-PP2A-C)Cells->IPDetectionMalachite Green(Free Phosphate Detection)IP->DetectionSubstrateSubstrate(RRA(pT)VA peptide)Substrate->DetectionLipidC2-Phytoceramide(Activator)Lipid->DetectionReadoutAbsorbance(620-650 nm)Detection->Readout

Figure 2: Workflow for the in vitro CAPP biochemical assay.[1][2]

Detailed Protocol
  • Enzyme Isolation:

    • Immunoprecipitate PP2A using an antibody against the catalytic subunit (PP2A-C) from untreated cells.[1][2]

    • Alternatively, use a commercially available purified PP2A heterodimer (A/C).[1][2]

  • Reaction Setup (50 µL volume):

    • Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EGTA, 0.1% 2-mercaptoethanol, 1 mg/mL BSA (fatty acid free).

    • Substrate: 100 µM phosphopeptide (e.g., K-R-pT-I-R-R).[1][2] Note: pNPP can be used but is less specific.

    • Activator: Add C2-Phytoceramide (final conc. 5–50 µM).

    • Control: Solvent blank (Ethanol/DMSO).[1][2]

  • Reaction:

    • Incubate at 30°C for 10–15 minutes.

    • Linearity Check: Ensure the reaction remains linear; do not exceed 20 minutes.

  • Termination & Detection:

    • Add Malachite Green reagent to stop the reaction.

    • Incubate 10 minutes for color development (green complex forms with free phosphate).

    • Measure Absorbance at 620–650 nm .[1][2]

  • Data Analysis:

    • Calculate specific activity (pmol PO4 released / min / mg protein).[1][2]

    • CAPP activation is typically defined as a 1.5 to 3.0-fold increase over basal activity.[2]

Comparative Data: Phytoceramide vs. Ceramide[6][8][9]

The following table summarizes the expected differences when using C2-Phytoceramide versus standard C2-Ceramide.

FeatureC2-Ceramide (d18:1)C2-Phytoceramide (t18:0)Scientific Implication
Structure C4-C5 trans double bondC4 Hydroxyl groupProves double bond is not strictly required for CAPP if 4-OH is present.[1][2]
Potency (Apoptosis) High (Mammalian cells)High (Yeast & CHO cells)Suggests species-specific binding pockets or uptake mechanisms.[1][2]
Solubility ModerateModerate to HighBoth require sonication; Phyto- form is slightly more polar.[1][2]
PP2A Activation ~2-3 fold increase~1.5-2.5 fold increaseSlightly different kinetics; valuable for structure-activity relationship (SAR) studies.[1][2]
Negative Control DihydroceramideDihydroceramideDihydroceramide lacks both the double bond AND the 4-OH, making it inactive.

Troubleshooting & Optimization

The "Plastic Adherence" Problem

Ceramides are hydrophobic and stick to plastic tubes.

  • Solution: Use glass vials or low-binding polypropylene tubes for preparing lipid stocks.[1][2] Always vortex and sonicate immediately before adding to the cell culture or assay buffer.

Differentiating PP2A from PP1

Both can be activated by ceramides (CAPPs).[1][2][3][7]

  • Solution: Use dose-dependent Okadaic Acid (OA) inhibition.[1][2]

    • 0.1 – 1.0 nM OA: Inhibits PP2A only (High affinity).[1][2]

    • > 50 nM OA: Inhibits both PP2A and PP1.

    • If 1 nM OA blocks the ceramide effect, your CAPP is PP2A.

Serum Interference

Serum albumin in culture media binds exogenous ceramides, reducing bioavailability.

  • Solution: Perform cell treatments in low-serum (0.5% FBS) or serum-free media for short durations (2–4 hours) to maximize lipid uptake.[1][2]

References

  • Dobrowsky, R. T., et al. (1993). "Ceramide activates heterotrimeric protein phosphatase 2A."[1][8] Journal of Biological Chemistry. Link

  • Ruvolo, P. P., et al. (1999). "Ceramide induces Bcl2 dephosphorylation via a mechanism involving mitochondrial PP2A."[1][3][9] Journal of Biological Chemistry. Link

  • Hwang, O., et al. (2001). "Synthetic phytoceramides induce apoptosis with higher potency than ceramides."[1][2] Molecular Pharmacology. Link

  • Rego, A., et al. (2013). "C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner."[1][2] PLOS ONE. Link

  • Chalfant, C. E., et al. (1999). "Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A."[1][2][10] Journal of Biological Chemistry. Link

Application Note: Probing Membrane Microdomain Dynamics with C2 Phytoceramide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the use of C2 Phytoceramide (C2-Phyto) as a precision tool for studying membrane microdomains (often termed lipid rafts or eisosomes) in fungal and plant model systems, with translational relevance to mammalian skin barrier research. Unlike its mammalian counterpart (C2-Ceramide), C2-Phyto contains a phytosphingosine backbone (4-hydroxyl group). This structural difference allows it to mimic the accumulation of stress-induced ceramides in yeast (Saccharomyces cerevisiae), leading to the specific rigidification of membranes, displacement of GPI-anchored proteins, and disruption of sterol-rich domains.

This guide provides a validated workflow for solubilization, cellular treatment, and downstream imaging analysis, specifically designed to avoid common artifacts associated with solvent precipitation and osmotic shock.

Scientific Background: The "Displacement" Mechanism

To employ C2-Phyto effectively, one must understand why it works. The efficacy of C2-Phyto stems from its ability to intercalate into the lipid bilayer and alter the phase behavior of sterols (ergosterol in yeast; cholesterol in mammalian models).

Structural Advantage
  • C2-Ceramide (Mammalian): Sphingosine backbone.[1][2] Induces apoptosis in mammalian cells but often fails to structurally disrupt yeast microdomains.

  • C2-Phytoceramide (Yeast/Plant): Phytosphingosine backbone.[3] The additional hydroxyl group at C4 enhances hydrogen bonding capacity with phospholipid headgroups.

  • Mechanism: Upon insertion, C2-Phyto increases the ordering of the acyl chains in the membrane. This "freezes" the fluid phase or segregates sterols, effectively disassembling the liquid-ordered (

    
    ) domains required for signaling protein retention.
    
Pathway Visualization

The following diagram illustrates the mechanism of action where C2-Phyto insertion leads to microdomain disassembly and subsequent signaling dysfunction.

C2_Phyto_Mechanism C2 Exogenous C2-Phytoceramide Membrane Plasma Membrane Insertion C2->Membrane Diffusion Rigidity Increased Acyl Chain Ordering Membrane->Rigidity H-Bonding Sterol Sterol (Ergosterol) Segregation Rigidity->Sterol Raft Microdomain (Raft) Disassembly Sterol->Raft Protein Displacement of GPI-Proteins/Transporters Raft->Protein Loss of Scaffold Necrosis Necrotic Cell Death (ROS Independent) Raft->Necrosis Integrity Loss

Figure 1: Mechanistic pathway of C2-Phytoceramide induced membrane microdomain disruption.

Materials & Stock Preparation

Critical Quality Attribute (CQA): C2-Phytoceramide is hydrophobic. Improper solubilization results in micro-crystals that damage cells physically rather than biochemically.

Reagents
  • C2 Phytoceramide: (N-acetyl-phytosphingosine). Purity >99%.

  • Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous) or Ethanol (Absolute).

  • BSA Carrier (Optional but Recommended): Fatty-acid free Bovine Serum Albumin (BSA) in PBS.

Solubilization Protocol
  • Primary Stock (10 mM): Dissolve 5 mg of C2-Phyto in the appropriate volume of anhydrous DMSO. Vortex vigorously for 2 minutes.

    • Note: If the solution is cloudy, warm to 37°C in a water bath. It must be optically clear.

  • Storage: Aliquot into amber glass vials (plastic can leach plasticizers). Store at -20°C under argon gas if possible. Stable for 3 months.

  • Working Solution (Complexing): For maximum bioavailability and to prevent precipitation upon addition to media:

    • Dilute the Primary Stock 1:10 into a 0.5% BSA solution (in PBS) while vortexing.

    • Incubate at 37°C for 15 minutes to allow BSA-lipid complexes to form.

    • Use this complex immediately.

Experimental Protocols

Protocol A: Microdomain Disruption in Yeast (S. cerevisiae)

This protocol is the gold standard for assessing raft integrity using the sterol-binding dye Filipin or GFP-tagged markers.

Target Concentration: 10 µM – 30 µM. (Above 50 µM causes rapid non-specific lysis).

Workflow:

  • Culture: Grow yeast cells (e.g., strain W303 or BY4741) in YPD or SC medium to early log phase (

    
    ).
    
  • Treatment:

    • Control: Add DMSO/BSA vehicle.

    • Experimental: Add C2-Phyto to final concentration of 30 µM .

    • Incubation: Incubate at 30°C with shaking for 60 to 90 minutes .

  • Labeling (Choose one):

    • Option 1 (Filipin - Sterol Stain): Fix cells (3.7% formaldehyde, 10 min). Wash 2x PBS. Stain with Filipin (50 µg/mL) for 15 min in dark.

    • Option 2 (Live Imaging - Protein Displacement): Use strains expressing Can1-GFP (raft marker) or Pma1-GFP . No fixation required.

  • Imaging:

    • Mount on agarose pads.

    • Filipin: UV filter set (Ex 360nm / Em 480nm).

    • GFP: Standard FITC/GFP set.

Expected Results:

  • Control: Filipin/GFP shows discrete, punctate patches at the plasma membrane (MCC/eisosomes).

  • C2-Phyto: Patches disappear; fluorescence becomes diffuse along the membrane or internalizes into vacuoles.

Protocol B: Functional Assay (Nutrient Transporter Endocytosis)

Microdomain disruption triggers the internalization of raft-associated transporters.

  • Strain: Use a strain expressing Fur4-GFP (Uracil permease) or Can1-GFP (Arginine permease).

  • Pre-treatment: Grow cells to log phase.

  • Induction: Treat with 20 µM C2-Phyto for 30, 60, and 120 minutes.

  • Analysis:

    • Quantify the ratio of Plasma Membrane (PM) fluorescence vs. Vacuolar fluorescence.

    • Result: C2-Phyto induces rapid endocytosis of Can1-GFP, shifting signal from the periphery to the vacuole.

Data Analysis & Interpretation

Comparative Effects Table

Use this table to validate your observations against expected standards.

FeatureC2-Phytoceramide (Treatment)C2-Ceramide (Mammalian Control)Vehicle Control
Membrane Order High (Rigidified)Moderate/Low ChangeNormal (Fluid)
Raft Marker (Pma1) Diffuse / InternalizedPunctate (Stable)Punctate (Stable)
Cell Death Type Necrosis (PI Positive)Apoptosis (ROS dependent)High Viability
Sterol Distribution Homogeneous (Disrupted)PunctatePunctate
Osmotic Sensitivity High (Lyses in water)LowLow
Troubleshooting Guide (Self-Validating)
  • Issue: Precipitate visible in culture medium immediately after addition.

    • Cause: Stock concentration too high or injected too fast.

    • Fix: Use the BSA-complexing step (Section 3.2).

  • Issue: No loss of raft markers observed.

    • Cause: Cells are in stationary phase (

      
      ).
      
    • Fix: Lipid composition changes in stationary phase (thicker wall). Only use early log-phase cells.

  • Issue: Massive cell lysis within 10 minutes.

    • Cause: Solvent toxicity or osmotic shock.

    • Fix: Ensure DMSO concentration is <1%. Do not wash cells with water; use sorbitol-supplemented buffer.

Experimental Workflow Diagram

Workflow cluster_Assays Readout Selection Start Start: Log Phase Culture (OD600 = 0.5) Treat Treatment 30 µM, 60-90 min, 30°C Start->Treat Prep Prepare C2-Phyto Stock (10mM in DMSO -> BSA Complex) Prep->Treat Assay1 Structural Integrity (Filipin Staining) Treat->Assay1 Assay2 Protein Localization (Can1-GFP / Pma1-GFP) Treat->Assay2 Assay3 Viability/Necrosis (Propidium Iodide) Treat->Assay3 Analyze Image Analysis & Quantification (Patch Count / PM:Vacuole Ratio) Assay1->Analyze Assay2->Analyze Assay3->Analyze

Figure 2: Step-by-step experimental workflow for C2-Phytoceramide validation.

References

  • Alves, R., et al. (2013). C2-phytoceramide perturbs lipid rafts and cell integrity in Saccharomyces cerevisiae in a sterol-dependent manner.[4] PLOS ONE. Available at: [Link]

  • Pinto, S. N., et al. (2011). Effect of ceramide structure on membrane biophysical properties: The role of acyl chain length and unsaturation.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Avanti Polar Lipids. C2 Phytoceramide Product Page & Physical Properties. Available at: [Link]

  • Douglas, L. M., & Konopka, J. B. (2014). Fungal membrane organization: The role of eisosomes and membrane compartments. Annual Review of Microbiology. Available at: [Link]

  • Siskind, L. J., & Colombini, M. (2000). The lipids C2- and C16-ceramide form large stable channels: implications for apoptosis. Journal of Biological Chemistry. Available at: [Link]

Sources

using C2 phytoceramide to induce apoptosis in primary neuron cultures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Induction of Apoptosis in Primary Neuron Cultures using C2-Phytoceramide

Executive Summary & Scientific Context

This guide details the use of C2-Phytoceramide (N-acetyl-phytosphingosine) to induce apoptosis in primary neuronal cultures. While C2-Ceramide (N-acetylsphingosine) is the historical standard for mimicking endogenous ceramide accumulation, C2-Phytoceramide—structurally distinct due to a hydroxyl group at the C4 position of the sphingoid base—is increasingly utilized to dissect structural specificity in sphingolipid signaling.

Why this model matters: Ceramide accumulation is a hallmark of neurodegenerative conditions like Alzheimer’s and Parkinson’s disease. It acts as a pro-death secondary messenger, tipping the "sphingolipid rheostat" away from survival (Sphingosine-1-Phosphate) toward apoptosis. Using cell-permeable short-chain analogs like C2-phytoceramide allows researchers to bypass de novo synthesis enzymes and directly interrogate the downstream apoptotic machinery.

Key Mechanistic Pathway: C2-Phytoceramide crosses the plasma membrane, activating Protein Phosphatase 2A (PP2A), which dephosphorylates (inhibits) Akt. Concurrently, it activates the JNK/p38 MAPK stress pathways. These events converge on the mitochondria, causing Outer Membrane Permeabilization (MOMP), Cytochrome c release, and Caspase-3 dependent apoptosis.

Mechanistic Visualization

The following diagram illustrates the signaling cascade activated by C2-Phytoceramide in neurons.

CeramidePath C2 C2-Phytoceramide (Exogenous) PP2A PP2A (Activation) C2->PP2A Activates JNK JNK/p38 MAPK (Activation) C2->JNK Stress Response Akt Akt/PKB (Inhibition) PP2A->Akt Dephosphorylates Bax Bax/Bak (Translocation) Akt->Bax Relieves Inhibition JNK->Bax Phosphorylates Mito Mitochondrial Dysfunction (MOMP) Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Apoptosome Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis DNA Fragmentation

Figure 1: C2-Phytoceramide signaling pathway leading to neuronal apoptosis via mitochondrial dysfunction and caspase activation.

Experimental Design & Controls

To ensure Scientific Integrity (E-E-A-T) , the experiment must include specific controls to rule out non-specific toxicity (necrosis) or solvent effects.

Critical Controls
Control TypeReagentPurpose
Vehicle Control DMSO (0.1%)Baselines cell death caused by the solvent alone.
Negative Control C2-Dihydroceramide CRITICAL: Structurally identical to C2-Phytoceramide but lacks the 4,5-trans double bond. It is biologically inactive.[1] If this induces death, your effect is non-specific toxicity, not apoptosis.
Positive Control Staurosporine (1 µM)Validates that the neuronal culture is capable of undergoing apoptosis.
Rescue Control z-VAD-fmk (50 µM)Pan-caspase inhibitor. Pre-treatment should rescue cells from C2-induced death, confirming the mechanism is apoptotic.

Detailed Protocol

A. Reagent Preparation

Solubility Warning: C2-Phytoceramide is hydrophobic. Improper solubilization leads to precipitation and inconsistent dosing.

  • Stock Solution (25 mM):

    • Dissolve 5 mg of C2-Phytoceramide (MW ~317.5 g/mol ) in sterile, high-grade DMSO.

    • Vortex vigorously for 1 minute.

    • Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock directly into pre-warmed neurobasal medium immediately before treating cells.

    • Note: Do not create an intermediate aqueous dilution (e.g., in PBS) as the lipid may crash out of solution.

B. Primary Neuron Culture (Context)[2][3][4]
  • Cell Type: E18 Rat Cortical or Hippocampal Neurons.

  • Age: Use mature neurons (DIV 10-14). Immature neurons (DIV <7) may exhibit different sensitivities due to developmental expression of apoptotic machinery.

C. Treatment Workflow

Workflow Step1 DIV 14 Neurons (Equilibrate) Step2 Pre-Treatment (Optional: Inhibitors) -1 Hour Step1->Step2 Step3 C2 Treatment (10-50 µM) 0 Hours Step2->Step3 Step4 Early Assay (Annexin V / Mito) 6-12 Hours Step3->Step4 Step5 Late Assay (Tunel / Viability) 24 Hours Step3->Step5

Figure 2: Experimental timeline for C2-Phytoceramide treatment and assessment.

Step-by-Step Procedure:

  • Acclimatization: Ensure neurons have fresh half-media change 24 hours prior to the experiment to minimize feeding stress.

  • Dose-Response Setup:

    • Prepare media containing C2-Phytoceramide at 10 µM, 25 µM, and 50 µM .

    • Expert Insight: Primary neurons are more sensitive than cell lines (e.g., SH-SY5Y). Start with 25 µM.[2] Concentrations >50 µM often cause necrosis due to detergent-like effects on the membrane.

  • Incubation:

    • Gently aspirate old media (leave a small residual volume to prevent drying).

    • Add treatment media.[3][4]

    • Incubate at 37°C / 5% CO2.

  • Timepoints:

    • 6 Hours: Check for mitochondrial depolarization (JC-1 dye) or Phospho-c-Jun (Western Blot).

    • 12-24 Hours: Check for nuclear fragmentation (DAPI/Hoechst) and membrane flipping (Annexin V).

Data Analysis & Validation

Quantitative Readouts

Summarize your data using the following matrix to confirm apoptosis vs. necrosis.

AssayTargetExpected Result (Apoptosis)Expected Result (Necrosis)
MTT / Alamar Blue Metabolic ActivityGradual decrease (12-24h)Rapid drop (<4h)
Annexin V / PI PS Exposure / Membrane IntegrityAnnexin V(+) / PI(-) (Early)Annexin V(+) / PI(+) (Immediate)
Western Blot Caspase-3Presence of 17/19 kDa cleaved fragmentAbsence of cleavage
DAPI Staining Nuclear MorphologyCondensed, fragmented nuclei (Pyknosis)Swollen, diffuse nuclei
Troubleshooting (Expertise)
  • Precipitation: If the media turns cloudy upon adding C2, the concentration is too high or mixing was too slow. Discard and repeat.

  • High Background Death: Primary neurons are sensitive to DMSO. Ensure final DMSO concentration is <0.1% . Run a "Media Only" vs "DMSO Only" control to verify vehicle toxicity.

  • Variability: Lot-to-lot variability in primary neurons is high. Always normalize data to the Vehicle Control of the same plate.

References

  • Mechanisms of Ceramide-Induced Neuronal Apoptosis

    • Source: Journal of Neuroscience / PubMed
    • Context: Establishes the role of C2-ceramide in activating JNK and p38 MAPK pathways in primary cortical neurons.[5]

    • Link:

  • Specificity of C2-Analogs (The Dihydroceramide Control)

    • Source: Journal of Biological Chemistry
    • Context: Demonstrates that C2-dihydroceramide (lacking the double bond)
    • Link:

  • Mitochondrial Permeabiliz

    • Source: Cell Death & Differentiation[6]

    • Context: Details how short-chain ceramides induce MOMP and cytochrome c release in neuronal models.
    • Link:

  • Primary Neuron Culture & Toxicity Protocols

    • Source: Cold Spring Harbor Protocols
    • Context: Standard methods for maintaining healthy primary neurons to ensure baseline viability before tre
    • Link:

Sources

Application Note: Optimized Cytotoxicity Profiling of C2 Phytoceramide in 3D Tumor Spheroids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a validated workflow for assessing the cytotoxicity of C2 Phytoceramide (N-acetyl-phytosphingosine) in 3D multicellular tumor spheroids (MCTS).

While C2 ceramide analogs are potent inducers of apoptosis in 2D monolayers, their hydrophobic nature and the diffusion barriers inherent to 3D cultures present unique challenges. Standard colorimetric assays (MTT/MTS) often yield false negatives in 3D models due to poor reagent penetration into the necrotic core and metabolic dormancy in the hypoxic zone.

Why this protocol?

  • Solubility Management: C2 Phytoceramide is a lipid. Improper solubilization leads to micro-precipitation, causing high variability. This guide utilizes a DMSO-warming method to ensure bioavailability.

  • 3D-Specific Readouts: We replace tetrazolium-based assays with CellTiter-Glo® 3D (ATP luminescence) for superior lytic penetration and Live/Dead Confocal Imaging for spatial resolution.

  • Mechanistic Validation: The protocol accounts for the specific mechanism of ceramide-induced stress (mitochondrial outer membrane permeabilization - MOMP).

Mechanism of Action

Understanding the pathway is critical for selecting the correct incubation times. C2 Phytoceramide acts as a cell-permeable mimetic of endogenous ceramide, triggering apoptosis through two primary nodes:

  • Mitochondrial Targeting: Direct permeabilization of the outer mitochondrial membrane, releasing Cytochrome c.

  • Signaling Modulation: Activation of Protein Phosphatase 2A (PP2A), which dephosphorylates and inhibits the pro-survival kinase Akt (Protein Kinase B).

G C2 C2 Phytoceramide (Exogenous) Mito Mitochondria (MOMP) C2->Mito Direct Interaction PP2A PP2A (Activation) C2->PP2A Activates CytC Cytochrome c Release Mito->CytC Akt Akt/PKB (Inhibition) PP2A->Akt Dephosphorylates Caspase Caspase-3/7 Cleavage Akt->Caspase Loss of Inhibition CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual-pathway mechanism of C2 Phytoceramide-induced apoptosis involving mitochondrial stress and Akt inhibition.

Reagent Preparation (Critical Step)

Lipids require careful handling to prevent precipitation in aqueous media.

Materials:

  • C2 Phytoceramide (N-acetyl-phytosphingosine) - Purity >98%

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Serum-Free Media (e.g., Opti-MEM) or Low-Serum Media (1% FBS)

Stock Solution Protocol:

  • Dissolution: Dissolve C2 Phytoceramide powder in anhydrous DMSO to a concentration of 20 mM .

    • Note: If the solution appears cloudy, warm to 37°C in a water bath and vortex until completely clear.

  • Aliquot: Store in small aliquots (e.g., 20 µL) at -20°C. Avoid freeze-thaw cycles.

  • Working Solution (Day of Experiment):

    • Thaw stock at 37°C.

    • Dilute stock into pre-warmed (37°C) media.

    • Constraint: Final DMSO concentration must remain < 0.5% (ideally < 0.1%) to avoid solvent toxicity.

Experimental Workflow

Workflow Seed Day 0: Seed Cells (ULA Plates) Form Day 0-3: Spheroid Aggregation Seed->Form Treat Day 4: C2 Treatment (10-100 µM) Form->Treat Incubate Incubation 24h - 48h Treat->Incubate Readout Readout: ATP or Imaging Incubate->Readout

Figure 2: Timeline for 3D cytotoxicity profiling. ULA = Ultra-Low Attachment.

Phase 1: Spheroid Generation
  • Plate Selection: Use 96-well Ultra-Low Attachment (ULA) round-bottom plates (e.g., Corning #7007 or Nunclon Sphera).

  • Seeding: Seed tumor cells (e.g., 1,000–5,000 cells/well) in 100 µL complete media.

  • Aggregation: Centrifuge plates at 200 x g for 5 minutes to center the cells. Incubate for 72–96 hours until tight spheroids form (>300 µm diameter).

Phase 2: C2 Phytoceramide Treatment
  • Dosing: Prepare a 2X concentration of C2 Phytoceramide in culture media (range: 20 µM – 200 µM).

  • Application: Gently remove 50 µL of old media from the wells (do not disturb the spheroid). Add 50 µL of the 2X drug solution.

    • Final Concentration: 10 µM – 100 µM.[1]

  • Serum Consideration: High serum (10% FBS) can sequester lipids. For maximum potency, treat in 1-2% FBS or serum-free media if cells tolerate it for 24h.

Assay Protocols

Method A: Quantitative Viability (CellTiter-Glo® 3D)

Standard ATP assays (2D) fail to lyse the spheroid core. The "3D" version contains stronger lytic agents.[2][3]

  • Equilibration: Remove plate from incubator and let it equilibrate to room temperature (RT) for 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Vigorous Mixing (Crucial): Shake the plate on an orbital shaker at 900 rpm for 5 minutes . This mechanical stress is required to break the outer shell of the spheroid.

  • Stabilization: Incubate at RT for 25 minutes (dark) to stabilize the luminescent signal.

  • Measurement: Record luminescence (RLU) on a plate reader (integration time: 0.5–1 second).

Method B: Spatial Viability (Confocal Live/Dead)

Visualize the "onion-layer" effect where C2 might kill the periphery but spare the core.

  • Staining Solution: Prepare PBS containing:

    • Calcein AM (2 µM): Stains live cells green (esterase activity).

    • Ethidium Homodimer-1 (4 µM): Stains dead cells red (membrane compromised).

  • Wash: Carefully remove media and wash spheroids 1x with PBS.[4]

  • Incubation: Add 100 µL staining solution. Incubate for 45–60 minutes at 37°C. Note: 3D structures require longer staining times than 2D.

  • Imaging: Transfer spheroids to a glass-bottom imaging plate (if not already in one) or image directly using a Confocal Laser Scanning Microscope (CLSM).

    • Z-Stack: Acquire optical sections every 5–10 µm to reconstruct the full volume.

Data Analysis & Troubleshooting

Calculating IC50: Normalize RLU values to the DMSO control (0.1% DMSO). Plot % Viability vs. Log[Concentration] using a non-linear regression (4-parameter logistic fit).

Troubleshooting Table:

IssueProbable CauseSolution
Precipitation C2 insolubility in aqueous media.Pre-warm stock to 37°C; ensure intermediate dilution step is rapid; use BSA-complexing if necessary.
High Variation Inconsistent spheroid size.Use automated cell counters; centrifuge plates after seeding; ensure ULA coating is intact.
Low Signal (ATP) Incomplete lysis of core.Increase shaking time to 10 mins; verify reagent is specifically "CellTiter-Glo 3D ".
"Ring" Staining Dye penetration issues.Increase incubation time for Calcein/EthD-1 to 1 hour; use lower molecular weight dyes.

References

  • Promega Corporation. (2023).[3] CellTiter-Glo® 3D Cell Viability Assay Technical Manual. Link

  • Cayman Chemical. (2023). C2 Ceramide Product Information & Solubility Data. Link

  • Siskind, L. J., et al. (2002). "The C2- and C16-ceramide channels: implications for apoptosis." Journal of Biological Chemistry. Link

  • Zanoni, M., et al. (2016). "3D tumor spheroid models for in vitro therapeutic screening: a systematic approach to enhance the biological relevance of data obtained." Scientific Reports.[5] Link

  • Hannun, Y. A., & Obeid, L. M. (2008). "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology. Link

Sources

Troubleshooting & Optimization

optimizing C2 phytoceramide concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing C2 Phytoceramide Concentration for Cytotoxicity Assays

Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 22, 2026

Executive Summary

Welcome to the . You are likely here because your C2 phytoceramide (N-acetylphytosphingosine) experiments are showing inconsistent cytotoxicity, precipitation in media, or non-linear dose responses.

Unlike standard small molecules, sphingolipids are amphipathic but predominantly hydrophobic. The most common failure mode in these assays is not the biological target, but the biophysical delivery system . Simply adding a DMSO stock to cell culture media often results in "micro-precipitation"—invisible to the naked eye but catastrophic for assay reproducibility.

This guide provides a validated framework to solubilize, dose, and validate C2 phytoceramide treatment in mammalian and yeast models.

Module 1: Solubilization & Delivery (The Critical Step)

The Problem: C2 phytoceramide is soluble in organic solvents (DMSO, Ethanol) but crashes out of solution immediately upon contact with aqueous media, forming micelles or crystals that cells cannot uptake uniformly.

The Solution: The BSA-Complexing Method .[1][2][3] You must use fatty-acid-free Bovine Serum Albumin (BSA) as a carrier vehicle. This mimics physiological lipid transport and ensures monomeric delivery to the cell membrane.

Protocol: Preparation of C2 Phytoceramide-BSA Complex

Reagents:

  • C2 Phytoceramide (Stock: 20-50 mM in anhydrous DMSO or Ethanol).

  • Fatty-Acid-Free (FAF) BSA (2% w/v solution in PBS or serum-free media).

  • Note: Do not use standard Fraction V BSA; it contains endogenous lipids that interfere with the assay.

Workflow:

solubilization_workflow Stock 1. C2 Phyto Stock (DMSO/EtOH) Mixing 3. Dropwise Addition (Vortex continuously) Stock->Mixing Add slowly BSA 2. FAF-BSA Solution (Pre-warm to 37°C) BSA->Mixing Incubation 4. Complexing (37°C for 30 mins) Mixing->Incubation Final 5. Working Solution (Clear, no precipitate) Incubation->Final

Step-by-Step:

  • Dissolve C2 phytoceramide in fresh, anhydrous DMSO to create a 25 mM stock.

  • Prepare a 0.34 mg/mL (approx 5 µM) to 4 mg/mL FAF-BSA solution in PBS. Pre-warm this to 37°C.

  • Vortex the BSA solution vigorously while adding the lipid stock dropwise. Crucial: The final solvent concentration (DMSO/EtOH) must remain < 0.1%.

  • Incubate at 37°C for 30 minutes with occasional agitation.

  • Inspect: The solution should be optically clear. If cloudy, sonicate in a water bath for 5 minutes.

Module 2: Dose-Response Optimization

The Problem: Researchers often use ranges derived from C2-Ceramide (mammalian) literature, but C2-Phytoceramide (yeast/plant origin) has distinct potency and kinetics due to the 4-hydroxyl group on the sphingoid base.

Experimental Strategy: Perform a "Checkerboard Titration" varying both Concentration and Serum Levels . Serum proteins in culture media (FBS) will bind the lipid, effectively shifting your IC50 by up to 10-fold [1].

Recommended Concentration Ranges
Cell TypeAssay DurationLow Serum (1% FBS) RangeHigh Serum (10% FBS) RangeExpected Outcome
Mammalian (HeLa, Jurkat) 12 - 24 Hours5 - 25 µM20 - 100 µMApoptosis (Caspase 3/7 activation)
Mammalian (HeLa, Jurkat) > 24 Hours2 - 10 µM10 - 50 µMCell Cycle Arrest / Autophagy
Yeast (S. cerevisiae) 2 - 4 Hours5 - 20 µMN/A (Defined Media)Loss of clonogenic survival [2]

Senior Scientist Insight:

  • The "Serum Shift": If you observe an IC50 of 10 µM in serum-free media, expect the IC50 to jump to ~50-80 µM in 10% FBS.

  • Necrosis Threshold: Concentrations >60 µM (in low serum) often trigger necrosis rather than apoptosis due to membrane detergent effects. Stay below this threshold for mechanistic specificity.

Module 3: Mechanism of Action & Validation

To confirm that your cytotoxicity is driven by specific signaling (and not just solvent toxicity or pH changes), you must validate the pathway. C2 phytoceramide acts primarily through mitochondrial perturbation and PP2A activation.

mechanism_pathway cluster_mito Mitochondrial Pathway cluster_kinase Kinase Modulation C2 C2 Phytoceramide (Intracellular) Mito Mitochondrial Depolarization (ΔΨm) C2->Mito PP2A PP2A (Phosphatase Activation) C2->PP2A CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Akt Akt/PKB (Dephosphorylation) PP2A->Akt Inhibits Akt->Caspase9 Relieves Inhibition Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis

Validation Markers:

  • Positive Control: Use Staurosporine (1 µM) to confirm the assay can detect apoptosis.

  • Negative Control: Use C2-Dihydroceramide. This analog lacks the 4,5-trans double bond and is biologically inactive in most apoptotic pathways. If C2-Dihydroceramide kills your cells, your concentration is too high and you are seeing non-specific toxicity.

Troubleshooting & FAQs

Q1: My stock solution froze at room temperature. Is it ruined?

  • Answer: No. C2 phytoceramide in DMSO has a high freezing point. Thaw it at 37°C and vortex until completely clear. If you see white flakes that do not dissolve, moisture may have entered the vial (hydrolysis risk). In that case, discard.

Q2: The cells are detaching within 1 hour of treatment.

  • Diagnosis: This is likely "anoikis" caused by solvent shock or extreme pH shift, not specific apoptosis.

  • Fix: Check your final DMSO concentration. It must be <0.1%. Ensure you used the BSA-complexing method.[1] Direct addition of lipid to media can coat the plate surface and interfere with integrin binding.

Q3: Can I use C2-Ceramide and C2-Phytoceramide interchangeably?

  • Answer: For general apoptosis induction, yes, they are similar. However, C2-Phytoceramide is structurally distinct (4-hydroxyl group). In yeast (S. cerevisiae), C2-phytoceramide is the physiological stress signal and is significantly more potent than C2-ceramide [2]. In mammalian cells, C2-ceramide is the standard, but C2-phytoceramide is useful for proving structural specificity.

Q4: My IC50 varies wildly between experiments.

  • Root Cause: Serum variability. Different lots of FBS contain different levels of albumin and endogenous lipids.

  • Fix: Switch to low-serum media (0.5% - 1% FBS) during the 24-hour treatment window to minimize lipid scavenging by albumin.

References
  • Modulation of cell growth and differentiation by ceramide. Journal of Biological Chemistry. (1990).[4] Demonstrates that binding of short-chain ceramides to serum proteins results in a 10-fold increase in the IC50.[4]

  • C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae. PLOS ONE. (2013). Highlights the differential cytotoxicity and potency of C2-phytoceramide versus C2-ceramide in yeast models.[5]

  • Phytosphingosine induced mitochondria-involved apoptosis. Cancer Letters. (2005).[6] Details the mitochondrial mechanism, including cytochrome c release and Akt dephosphorylation.[7][6]

  • Ceramide-mediated biology. Journal of Biological Chemistry. (1992).[8] Foundational text on the structural requirements (double bond) for ceramide activity, establishing the use of dihydroceramide as a negative control.

  • Cayman Chemical Product Information: C2 Ceramide. Provides physical solubility data (DMSO/Ethanol limits) and stability information.[8]

Sources

Technical Support Center: Troubleshooting C2 Phytoceramide Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of C2 Phytoceramide (N-acetyl-phytosphingosine) Insolubility and Aggregation in Aqueous Media. Ticket ID: C2-PHYTO-SOL-001 Lead Scientist: Senior Application Specialist, Lipid Formulations[1][2]

The Physicochemical Challenge

Why is your C2 Phytoceramide crashing out?

Although C2 Phytoceramide (t18:0/2:[1][3]0) is classified as a "short-chain, cell-permeable" ceramide analog, it retains significant amphiphilic character.[2] While the short acetyl chain reduces hydrophobicity compared to long-chain ceramides (e.g., C16), the phytosphingosine backbone (containing a 4-hydroxyl group) facilitates strong intermolecular hydrogen bonding.[2]

In aqueous environments, three distinct failure modes occur:

  • The Solvent Shock: Rapid dilution of organic stocks (DMSO/EtOH) into water causes a sudden polarity shift, forcing lipid molecules to aggregate before they can disperse.[1][2]

  • Crystallization: Unlike micelles, C2 phytoceramide tends to pack into micro-crystals over time (hours to days), often visible as "needles" in cell culture media.[1][2]

  • Bio-unavailable Micelles: At high concentrations (>20 µM), monomers may form tight aggregates that cells cannot uptake, leading to false-negative experimental results.[1][2]

Diagnostic & Decision Tree

Before altering your protocol, identify the specific type of aggregation.

Visual Inspection Guide
ObservationDiagnosisRoot CauseRecommended Fix
Instant Cloudiness Amorphous Precipitate"Solvent Shock" (Rapid polarity change).[1][2]Protocol A (BSA Complexing)
Needle-like Structures CrystallizationHigh local concentration or temp drop.[1][2]Protocol B (Dodecane Trace)
Clear but Inactive Silent AggregationConcentration > CMC (Critical Micelle Conc).[1][2]Protocol C (Liposomal)
Workflow Decision Matrix

(Visualized below using Graphviz)

C2_Solubility_Decision Start START: Aggregation Issue Q1 Is the solution visibly cloudy immediately upon mixing? Start->Q1 Q2 Are crystals forming after 1-4 hours? Q1->Q2 No (Clear initially) ProtocolA Protocol A: BSA 'Chaperone' Complexing (Gold Standard) Q1->ProtocolA Yes (Precipitation) SolventCheck Check Solvent: Are you using >0.1% DMSO? Q2->SolventCheck No (Bio-inactivity) ProtocolB Protocol B: Dodecane/Ethanol Method (Prevents Crystallization) Q2->ProtocolB Yes (Crystals) SolventCheck->ProtocolA Standard Conc ProtocolC Protocol C: Liposomal Formulation (CholPC Bilayers) SolventCheck->ProtocolC High Conc Required

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on visual evidence of aggregation.

Protocol A: The BSA "Chaperone" Method (Gold Standard)

Best for: General cell culture, preventing immediate precipitation.[1] Mechanism: Bovine Serum Albumin (BSA) possesses hydrophobic pockets that bind lipid monomers, shielding them from the aqueous environment while delivering them effectively to cell membranes [1, 2].[1]

Reagents
  • Stock: C2 Phytoceramide dissolved in dry DMSO (10–50 mM).

  • Carrier: Fatty Acid-Free (FAF) BSA (essential—standard BSA may already be saturated with lipids).[1][2]

  • Buffer: PBS or Serum-Free Media, pre-warmed to 37°C.[1][2]

Step-by-Step Procedure
  • Prepare Carrier Solution: Dissolve FAF-BSA in PBS to create a 0.34 mg/mL (5 µM) solution.

    • Critical: Filter sterilize (0.22 µm) before adding lipid.[1][2][4]

  • Thermal Priming: Pre-warm the BSA solution to 37°C in a water bath.

  • The Kinetic Injection:

    • While vortexing the warm BSA solution at medium speed, inject the C2 Phytoceramide stock (in DMSO) directly into the center of the vortex.

    • Ratio: Aim for a 1:1 molar ratio of Ceramide:BSA.[1][2]

    • Limit: Keep final DMSO concentration < 0.1%.[1][2]

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle shaking. This allows the lipid to dock into the BSA hydrophobic domains.

  • Validation: The solution should be optically clear. If cloudy, the complexation failed—do not proceed to cell treatment.

Protocol B: The Dodecane/Ethanol "Anti-Crystal" Method

Best for: Long-duration experiments where C2 phytoceramide crystallizes (needles) over time.[1][2] Mechanism: Trace amounts of dodecane (a long-chain alkane) disrupt the crystal lattice formation of ceramides, forcing them to remain in a fluid/amorphous state [3].[2]

Reagents
  • Solvent A: 98% Ethanol (Absolute).[1][2]

  • Solvent B: Dodecane (High purity).[1][2]

  • Media: Culture media containing serum (FBS).[1][2]

Step-by-Step Procedure
  • Create Solvent Blend: Mix Ethanol and Dodecane in a 98:2 (v/v) ratio.

  • Solubilize Lipid: Dissolve crystalline C2 Phytoceramide into this 98:2 mixture to create a stock solution (e.g., 10 mM).

  • Delivery: Add the stock solution to fresh media.

    • Note: The trace dodecane acts as a "lattice breaker," preventing the tight packing required for macroscopic crystal growth.

  • Observation: Monitor cells via microscopy. You should see no needle-like precipitates even after 24 hours.[1][2]

Protocol C: Liposomal Formulation (Advanced)

Best for: High-concentration delivery (>50 µM) or sensitive cells where DMSO/EtOH is toxic.[1][2] Mechanism: Co-formulating ceramide with Cholesteryl Phosphocholine (CholPC) or DOPC creates stable bilayers, preventing monomer aggregation [4].[1][2]

Workflow Visualization

Liposome_Workflow Step1 1. Dry Film: Mix C2-Cer + Lipid (DOPC) in Chloroform Step2 2. Evaporation: Nitrogen Stream -> Vacuum (Remove Solvent) Step1->Step2 Step3 3. Hydration: Add Warm PBS (>Tm) (Multilamellar Vesicles) Step2->Step3 Step4 4. Sizing: Extrusion (100nm) or Sonication Step3->Step4 Final Stable Liposomal Suspension Step4->Final

Figure 2: Lipid film hydration method for generating stable ceramide-loaded liposomes.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the cloudy solution to fix it? A: Only temporarily. Sonication breaks aggregates into smaller pieces, but without a stabilizing agent (like BSA or surfactants), they will re-aggregate (Ostwald ripening) within minutes to hours.[2] Use sonication only during the preparation of liposomes or BSA complexes, not as a standalone fix.

Q: Why does my C2 phytoceramide work in one media type but precipitate in another? A: Serum content is the variable.[1][2] Fetal Bovine Serum (FBS) contains albumin.[1][2] If you switch to serum-free media (Opti-MEM, Neurobasal) without adding supplemental BSA, the ceramide has no carrier and will precipitate.[2]

Q: What is the maximum solubility in DMSO? A: C2 Phytoceramide is soluble up to ~25-33 mg/mL in DMSO [5].[1][2] However, this is the stock solubility. The aqueous solubility is effectively near zero without a carrier.[1][2]

Q: Is C2 Phytoceramide more prone to aggregation than C2 Ceramide? A: Yes, slightly.[1][2] The "Phyto" designation indicates a 4-hydroxyl group on the sphingoid base.[1][2] This extra hydroxyl group increases the potential for hydrogen bonding between lipid heads, potentially leading to tighter crystal packing and faster precipitation compared to standard C2 Ceramide.

References

  • Cayman Chemical. C2 Phytoceramide (t18:0/2:[1][2][3][5]0) Product Information & Solubility Guide.Link[1][2]

  • Luberto, C., & Hannun, Y. A. (1998).[2] Sphingolipid Metabolism and Signaling: Protocols for BSA Complexing. Methods in Enzymology.

  • Jayadev, S., et al. (1994).[2] "Role of ceramide in cell cycle arrest." Journal of Biological Chemistry. (Describes the ethanol/dodecane delivery method).

  • Sukumaran, P., et al. (2013).[2] "Complexation of C6-ceramide with cholesteryl phosphocholine—a potent solvent-free ceramide delivery formulation for cells in culture."[1][2] PLoS One. Link

  • Avanti Polar Lipids. Ceramide Delivery Systems and Solubility.Link

Sources

Technical Support Center: C2 Phytoceramide Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific artifacts, metabolic liabilities, and biophysical off-target effects associated with C2 Phytoceramide (N-acetyl-phytosphingosine) in cell-based assays.

Executive Summary: The "Trojan Horse" of Lipid Signaling

C2 Phytoceramide is widely used as a cell-permeable analog to mimic endogenous ceramides. However, its utility is compromised by three major off-target mechanisms:

  • The Metabolic Sponge Effect: Rapid hydrolysis and re-acylation into long-chain ceramides, making it unclear which molecule is causing the phenotype.

  • Biophysical Perturbation: Non-specific detergent-like disruption of lipid rafts and membranes at concentrations >20 µM.

  • Organelle Toxicity: Induction of necrotic vacuolization (lysosomal stress) distinct from physiological apoptosis.

This guide provides the protocols to distinguish true signaling events from these artifacts.

Critical Troubleshooting Guides (Q&A)

Category A: Distinguishing Cytotoxicity from Apoptosis

Q: My cells are dying, but the mechanism looks necrotic (swelling/rupture) rather than apoptotic. Is this a C2 artifact?

A: Likely, yes. This is a classic sign of "Biophysical Overload." Unlike endogenous long-chain ceramides which trigger structured mitochondrial apoptosis (cytochrome c release), high concentrations of short-chain analogs (C2/C6) can act as weak detergents.

  • The Artifact: At concentrations >30-50 µM, C2 phytoceramide partitions into the plasma membrane, altering fluidity and causing rapid necrotic lysis or "vacuolization" before apoptotic signaling can occur.

  • The Diagnostic: Check the timeline.

    • True Signaling: Caspase activation peaks at 12–24 hours.

    • Artifact: Loss of membrane integrity (LDH release or PI uptake) occurs within <2–4 hours.

  • Solution: Titrate down. Most specific signaling effects saturate at 10–20 µM. If you need >50 µM to see an effect, you are likely observing biophysical toxicity.

Category B: The "Metabolic Sponge" Artifact

Q: I am studying C2-phytoceramide signaling, but my results change when I add a ceramidase inhibitor. Why?

A: You are observing the Metabolic Sponge Effect . Mammalian cells do not let short-chain ceramides sit idle. They rapidly hydrolyze C2-phytoceramide into Phytosphingosine (the base) and fatty acid. This base is then re-acylated by Ceramide Synthases (CerS) into long-chain endogenous ceramides (e.g., C16, C24).

  • The Problem: Your observed phenotype might be driven by the generated long-chain ceramides or the accumulated sphingoid base, not the C2-phytoceramide itself.

  • The Fix:

    • Control Experiment: Treat cells with Fumonisin B1 (FB1) (a Ceramide Synthase inhibitor).

    • Result: If FB1 blocks your phenotype, your effect was due to the metabolite (re-acylated long-chain ceramide), not the C2 analog.

Category C: Solubility & Precipitation

Q: I see fine needle-like crystals in my media after adding C2 phytoceramide. Is the assay valid?

A: No. The assay is invalid. C2 phytoceramide is lipophilic. When added to aqueous media from a DMSO stock, it can crash out of solution, forming micro-crystals that:

  • Cause physical stress to cells (sedimentation).

  • Create local "hotspots" of extremely high concentration.

  • Reduce the effective concentration in the bulk media.

  • Protocol Adjustment:

    • Conjugation: Pre-complex C2 phytoceramide with BSA (Fatty Acid Free) in a 1:1 molar ratio before adding to culture media. This stabilizes the lipid and ensures monomeric delivery.

    • Solvent: Limit final DMSO concentration to <0.1%.

Visualizing the Off-Target Pathways

The following diagram illustrates the "Metabolic Sponge" effect—the primary source of data misinterpretation in C2 phytoceramide assays.

MetabolicFate cluster_offtarget OFF-TARGET ARTIFACT ZONE C2 Exogenous C2-Phytoceramide Ceramidase Ceramidases (ASAH1/2) C2->Ceramidase GCS Glucosylceramide Synthase C2->GCS PhytoSph Phytosphingosine (Base) C2->PhytoSph Hydrolysis C2Glc C2-Glucosyl Phytoceramide C2->C2Glc Glycosylation (MDR Resistance) Ceramidase->PhytoSph CerS Ceramide Synthase (CerS + Acyl-CoA) LongChain Endogenous Long-Chain Ceramides (C16, C24) CerS->LongChain GCS->C2Glc PhytoSph->CerS PhytoSph->LongChain Re-acylation (Salvage Pathway)

Figure 1: The Metabolic Fate of C2 Phytoceramide. Exogenous C2 analogs are not stable. They are rapidly hydrolyzed to their sphingoid base and recycled into long-chain ceramides or glycosylated. Note: Inhibitors like Fumonisin B1 or PPMP are required to isolate the direct effects of C2.

Experimental Validation Protocols

Protocol 1: The "Rescue" Validation (Is it C2 or a Metabolite?)

Use this workflow to validate that your phenotype is driven by C2-Phytoceramide and not downstream metabolites.

StepReagentConcentrationPurposeInterpretation
1 Fumonisin B1 10–20 µMInhibits CerS (Re-acylation)If phenotype is BLOCKED , the effect was due to long-chain ceramide generation (Artifact).
2 d-PDMP 10 µMInhibits GCS (Glycosylation)If phenotype is ENHANCED , C2 was being cleared by glycosylation (Resistance mechanism).
3 MOC (Myriocin) 100 nMInhibits SPT (De Novo)Negative control. Should not affect C2 phenotype unless feedback loops are involved.
Protocol 2: The "Inert" Control Check

Warning: The standard negative control, C2-Dihydroceramide (C2-DHC) , is often not inert.

  • Why: C2-DHC lacks the 4,5-trans double bond but can still be metabolized or exert biophysical pressure.

  • Better Control: Use the Vehicle (DMSO/BSA) as the primary baseline. Use C2-DHC only to test structural specificity (double bond requirement), but do not assume it is non-toxic at >20 µM.

Decision Tree: Troubleshooting Cytotoxicity

Follow this logic flow when C2 Phytoceramide toxicity data is ambiguous.

Troubleshooting Start Observed Cell Death with C2-Phytoceramide TimeCheck Time of Onset? Start->TimeCheck Rapid < 4 Hours TimeCheck->Rapid Fast Slow 12 - 24 Hours TimeCheck->Slow Physiological NecrosisCheck Morphology: Swelling/Lysis? Rapid->NecrosisCheck ApoptosisCheck Caspase Activation? Slow->ApoptosisCheck Artifact ARTIFACT: Biophysical Membrane Damage (Reduce Conc.) NecrosisCheck->Artifact Yes RealSignal POTENTIAL SIGNAL: Proceed to Metabolic Check ApoptosisCheck->RealSignal Yes FB1Check Add Fumonisin B1 (Inhibit Re-acylation) RealSignal->FB1Check Rescue Phenotype Disappears: Effect was Indirect (Metabolite-driven) FB1Check->Rescue Yes Persist Phenotype Persists: VALID Direct Effect FB1Check->Persist No

Figure 2: Troubleshooting Workflow. A step-by-step logic gate to distinguish between biophysical toxicity, metabolic artifacts, and true signaling events.

References

  • Alves, R., et al. (2013). "C2-phytoceramide perturbs lipid rafts and cell integrity in Saccharomyces cerevisiae in a sterol-dependent manner." PLoS ONE, 8(9), e74240.

    • Significance: Establishes the biophysical off-target mechanism (lipid raft perturbation)
  • Mullen, T.D., et al. (2011). "Ceramide metabolism and the 'sponge' effect: Implications for the use of short-chain ceramide analogs." Journal of Lipid Research, 52(6).

    • Significance: Defines the "Metabolic Sponge" artifact where short-chain ceramides are rapidly converted to long-chain species via the salvage p
  • Stiban, J., et al. (2006). "C2-ceramide-induced apoptosis is independent of mitochondrial ceramide channels." Biochemical Journal, 399(3).

    • Significance: Differentiates between the specific mitochondrial pore formation of long-chain ceramides and the non-specific effects of C2 analogs.
  • Shikata, K., et al. (2003). "Apoptotic activities of C2-ceramide and C2-dihydroceramide homologues against HL-60 cells."[1] Bioorganic & Medicinal Chemistry, 11(13).[2][3]

    • Significance: Investigates the limitations of C2-dihydroceramide as a negative control and its potential for off-target toxicity.

Sources

Technical Support Center: High-Sensitivity LC-MS/MS Quantification of C2 Phytoceramide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: C2-PHYTO-QUANT-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

You are quantifying C2 Phytoceramide (N-acetyl-phytosphingosine) , a cell-permeable short-chain ceramide analog often used to study apoptosis and skin barrier function. Unlike long-chain endogenous ceramides, C2-Phytoceramide is moderately more hydrophilic but remains prone to significant carryover and non-specific binding.

This guide deviates from standard "cookbook" protocols. It focuses on the mechanistic "why" —ensuring you not only generate data but generate defensible data compliant with bioanalytical standards (FDA/EMA).

Module 1: The Master Protocol (LC-MS/MS Configuration)

The Mass Spectrometry Strategy

Rationale: Phytoceramides (t18:0 backbone) differ from standard sphingosine ceramides (d18:1) by the presence of a 4-hydroxyl group and the absence of the 4-5 trans-double bond. This structural difference dictates the fragmentation pattern. We monitor the dehydration of the long-chain base (LCB).

Ionization Mode: ESI Positive (


)
AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Role
C2 Phytoceramide 360.3 264.3 5025-30Quantifier
C2 Phytoceramide360.3282.35020-25Qualifier
IS (C17-Ceramide) 552.5264.35030Internal Std
Alt IS (d3-C2-Phyto)363.3267.35025-30Ideal IS
  • Mechanistic Note: The transition

    
     represents the phytosphingosine backbone (
    
    
    
    ) losing the N-acetyl group and undergoing triple dehydration (
    
    
    ). The
    
    
    ion represents double dehydration.
Chromatographic Conditions

Rationale: C2-Phytoceramide is an "early eluter" compared to endogenous lipids. A standard C18 gradient for lipids often elutes C2 in the void volume or ion-suppression zone. We must retain it sufficiently.

  • Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Zorbax Eclipse Plus C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate .

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid + 5 mM Ammonium Formate .

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 - 1.0 min: 60% B (Isocratic hold to retain C2 away from salt front).

  • 1.0 - 5.0 min: 60%

    
     95% B (Elute endogenous lipids).
    
  • 5.0 - 7.0 min: 95% B (Wash).

  • 7.1 - 10.0 min: 60% B (Re-equilibration).

Module 2: Sample Preparation (The "Input")

Critical Decision: Do you use Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

  • Recommendation: Use Monophasic LLE for cleaner baselines.

Protocol:

  • Sample: 50 µL Plasma/Cell Lysate.

  • Spike: Add 10 µL Internal Standard (C17-Ceramide, 100 ng/mL).

  • Extract: Add 300 µL Isopropanol:Ethyl Acetate (1:1) .

    • Why? This mixture disrupts protein-lipid bonds better than MeOH alone for ceramides.

  • Vortex: 5 mins (High speed).

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Transfer: Move supernatant to glass vial.

  • Evaporate: Dry under

    
     at 35°C.
    
  • Reconstitute: 100 µL Mobile Phase Initial Conditions (40:60 Water:MeOH).

Module 3: Troubleshooting Center (Q&A)

Category A: Sensitivity & Signal Stability

Q: My signal intensity for C2-Phytoceramide is fluctuating wildly between injections. Is it the instrument? A: It is likely the solvent system , not the mass spec.

  • The Cause: Ceramides form sodium adducts

    
     very easily in the absence of a strong proton source. Sodium adducts are stable and do not fragment well, stealing signal from your 
    
    
    
    channel.
  • The Fix: Ensure you have 5-10 mM Ammonium Formate in both mobile phases. The ammonium ions suppress sodium adduct formation by forcing the molecule into the protonated

    
     or ammoniated 
    
    
    
    state, stabilizing the signal.

Q: I see a peak for C2-Phytoceramide in my blank samples. Where is it coming from? A: This is Carryover , the nemesis of lipidomics.

  • The Cause: Lipids stick to the Teflon and PEEK tubing in your autosampler. A standard water/methanol needle wash is insufficient.

  • The Fix: Implement a Dual-Solvent Wash :

    • Wash 1 (Organic): Isopropanol:Acetonitrile:Acetone (40:40:20) + 0.1% Formic Acid.[1][2] (Dissolves the lipid).

    • Wash 2 (Aqueous): Water:Methanol (90:10). (Removes the strong solvent to prevent peak distortion).

Category B: Chromatography Issues

Q: My C2-Phytoceramide peak is tailing (asymmetry > 1.5). How do I sharpen it? A: Tailing in ceramides usually indicates secondary interactions with free silanols on the column stationary phase.

  • The Fix:

    • Check Column Age: If the column is old, the end-capping has degraded. Replace it.

    • Buffer Strength: Increase Ammonium Formate to 10 mM.

    • Injector Flush: Ensure your reconstitution solvent matches the starting gradient (60% B). If you inject in 100% MeOH, the strong solvent travels with the plug, causing peak smearing.

Module 4: Visualization & Logic Mapping

Experimental Workflow

This diagram illustrates the critical path from sample to data, highlighting the "Kill Steps" where errors most frequently occur.

G cluster_0 Critical Control Points Sample Biological Sample (Plasma/Lysate) IS_Add Add Internal Std (C17-Cer or d3-C2) Sample->IS_Add Spiking Extract Extraction (IPA:EtOAc 1:1) IS_Add->Extract Protein Precip Dry_Down N2 Evaporation (Remove Organic) Extract->Dry_Down Supernatant Recon Reconstitution (60% MeOH) Dry_Down->Recon Concentration LCMS LC-MS/MS Analysis (MRM 360->264) Recon->LCMS Injection

Figure 1: Optimized workflow for C2-Phytoceramide quantification. The IPA:EtOAc extraction is critical for maximizing recovery while minimizing matrix effects.

Fragmentation Logic (MRM Selection)

Why do we choose 264.3? This diagram explains the mass spectrometry physics.

Fragmentation Parent Precursor Ion [M+H]+ m/z 360.3 (C2-Phytoceramide) Step1 Amide Bond Cleavage Loss of N-acetyl group Parent->Step1 CID Energy LCB_Ion Phytosphingosine Base [LCB]+ m/z 318.3 Step1->LCB_Ion Dehydration1 - H2O m/z 300.3 LCB_Ion->Dehydration1 Dehydration2 - 2 H2O m/z 282.3 (Qualifier) Dehydration1->Dehydration2 Dehydration3 - 3 H2O m/z 264.3 (Quantifier) Dehydration2->Dehydration3 High Stability

Figure 2: Fragmentation pathway of C2-Phytoceramide. The sequential loss of water molecules from the phytosphingosine backbone leads to the stable m/z 264.3 fragment.

Module 5: Validation Criteria (Self-Check)

Before running your study samples, verify your system meets these criteria (derived from FDA Bioanalytical Method Validation Guidelines).

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Accuracy: Mean concentration of QCs must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV% must be <15% across 5 replicates.

  • Recovery: Extraction efficiency should be >80% and consistent across low, medium, and high concentrations.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.[3][4][5] U.S. Food and Drug Administration.[2][3][5][6] [Link]

  • LIPID MAPS® Structure Database. (2024). C2 Phytoceramide (t18:0/2:[7]0) Structure and Properties.[8][9][10][11][12] Lipid Maps.[13] [Link]

  • Mizutani, Y., et al. (2009). LC-MS/MS Analysis of Sphingolipids. Methods in Enzymology, 432, 1-20.
  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.

Sources

Technical Support Center: Optimizing C2 Phytoceramide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving C2 Phytoceramide (N-Acetyl Phytosphingosine) Efficacy in Drug Delivery Systems Audience: Formulation Scientists, Ph.D. Researchers, and R&D Leads Format: Interactive Troubleshooting & Technical FAQ

Introduction: The C2 Phytoceramide Paradox

C2 Phytoceramide (N-acetyl phytosphingosine) is a potent bioactive lipid used for both dermatological repair (stratum corneum restoration) and oncology (apoptosis induction). However, its physicochemical properties present a paradox: it is a short-chain lipid with higher polarity than long-chain ceramides, yet it remains insufficiently soluble in aqueous media for direct delivery. Furthermore, it is prone to crystallization within lipid bilayers and hydrolytic deacetylation in unstable pH environments.

This guide addresses the critical failure points in formulating C2 Phytoceramide into liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles.

Part 1: Formulation & Solubility Troubleshooting

Q1: My C2 Phytoceramide precipitates immediately upon hydration of the lipid film. How do I prevent this?

Diagnosis: This is a classic "phase separation" issue. Unlike long-chain ceramides (e.g., C16, C24), C2 Phytoceramide has a high critical micelle concentration (CMC) and can rapidly crystallize if the host lipid bilayer cannot accommodate it.

Technical Protocol:

  • Check the Molar Ratio: Never exceed 30 mol% of C2 Phytoceramide in a standard Phosphatidylcholine (PC) bilayer. Above this threshold, the ceramide forms a separate gel phase, leading to expulsion and precipitation.

    • Recommended Starting Ratio: PC : Cholesterol : C2-Phytoceramide = 70 : 10 : 20 .

  • Hydration Temperature: Hydrate the film at a temperature above the phase transition temperature (Tm) of the phospholipid, not just the ceramide. For DSPC/C2 formulations, hydrate at 60°C .

  • Solvent Selection: Ensure the initial lipid film is completely amorphous.

    • Do NOT use: Pure Chloroform (often leads to micro-crystalline domains).

    • Use:Chloroform : Methanol (2:1 v/v) . The methanol helps solubilize the polar headgroup of the phytosphingosine backbone, ensuring a homogeneous mix with PC lipids.

Q2: I am seeing "burst release" where 80% of the drug leaks within 4 hours. How do I stabilize retention?

Mechanism: C2 Phytoceramide is a short-chain lipid. It acts as a "membrane perturber," increasing the fluidity of the bilayer. If the bilayer is too fluid, the C2 molecule flips out or desorbs into the surrounding media.

Corrective Actions:

  • Increase Membrane Rigidity: Switch from unsaturated lipids (e.g., DOPC, Egg PC) to saturated, high-Tm lipids like DPPC (Tm ~41°C) or DSPC (Tm ~55°C).

  • Cholesterol Optimization: Increase Cholesterol content to 30-40 mol% . Cholesterol fills the packing defects caused by the short C2 chains, "sealing" the bilayer.

  • PEGylation: Incorporate 5 mol% DSPE-PEG2000 . The steric barrier reduces the desorption rate of the surface-associated C2 ceramide.

Part 2: Manufacturing & Process Logic

Visual Workflow: Liposome Extrusion Protocol

The following diagram outlines the critical process parameters (CPPs) for generating stable C2-Phytoceramide liposomes.

LiposomeProtocol Lipids Lipid Dissolution (CHCl3:MeOH 2:1) PC:Chol:C2-Cer (7:2:1) Film Thin Film Formation Rotary Evap @ 45°C Vacuum > 1 hr Lipids->Film Homogeneity Hydration Hydration PBS (pH 7.4) T > Tm (e.g., 60°C) Film->Hydration Amorphous State LUV MLV Suspension (Multilamellar Vesicles) Hydration->LUV Self-Assembly Extrusion Extrusion 100nm Polycarbonate 11-21 Passes @ T > Tm LUV->Extrusion Size Control Purification Purification Dialysis / SEC Remove Free C2 Extrusion->Purification Remove Crystals Final Stable LUVs Store @ 4°C Purification->Final QC Check

Caption: Critical Process Parameters (CPP) for C2-Phytoceramide Liposome Manufacturing via Thin-Film Hydration.

Q3: Why does the pH of my formulation drift over time?

Root Cause: Deacetylation. C2 Phytoceramide (N-acetyl phytosphingosine) contains an amide bond. While generally stable, it can undergo hydrolysis in highly acidic or alkaline conditions, converting back to Phytosphingosine (which is cytotoxic and cationic) and acetic acid. This reaction alters the zeta potential and pH of your system.

Stability Protocol:

  • Buffer Choice: Use HEPES or PBS buffered to pH 6.5 - 7.4 . Avoid pH < 5.0 or > 8.0.

  • Storage: Store at 4°C . Hydrolysis is temperature-dependent.

  • Monitoring: Measure Zeta Potential weekly. A shift from negative/neutral towards positive indicates the formation of free Phytosphingosine (which has a positive amine group).

Part 3: Biological Efficacy & Mechanism[1]

Q4: The liposomes are stable, but cytotoxicity in cancer cells is lower than expected. Why?

Analysis: If the C2 Phytoceramide is too tightly bound within the liposome (e.g., using DSPC/Cholesterol at high ratios), it may not be bioavailable. The mechanism of C2 ceramide requires it to transfer from the carrier to the cell membrane to perturb Lipid Rafts .

Optimization Strategy:

  • Triggered Release: Incorporate pH-sensitive lipids (e.g., DOPE/CHEMS) if targeting the acidic tumor microenvironment.

  • Chain Mismatching: Use a lipid with a shorter chain length (e.g., DMPC, C14) alongside the C2 ceramide. The "mismatch" creates defects that facilitate the transfer of C2 into the cell membrane upon contact.

Diagram: C2 Phytoceramide Mechanism of Action

Mechanism LNP C2-Loaded Nanocarrier Fusion Membrane Fusion / Endocytosis LNP->Fusion Release Intracellular Release of C2 Fusion->Release Rafts Perturbation of Lipid Rafts (Displacement of Cholesterol) Release->Rafts Accumulation Signaling Inhibition of Akt/PKB Activation of PP2A Rafts->Signaling Dephosphorylation Apoptosis Apoptosis / Cell Cycle Arrest Signaling->Apoptosis

Caption: Signal transduction pathway triggered by intracellular delivery of C2 Phytoceramide.

Part 4: Analytical Validation Data

Use the table below to benchmark your formulation's quality attributes.

ParameterTarget RangeTroubleshooting (If Out of Range)
Particle Size (DLS) 100 - 150 nmIf >200nm: Increase extrusion passes or sonication energy.
PDI (Polydispersity) < 0.20If >0.20: Indicates aggregation. Check lipid compatibility or reduce C2 concentration.
Zeta Potential -10 to -30 mVIf >0 mV: Possible hydrolysis (Phytosphingosine formation). Check pH stability.
Encapsulation Efficiency > 85%If <85%: Lipid film was likely crystalline. Use MeOH in solvent and hydrate > Tm.
Drug Loading 5 - 10% (w/w)If low: Add Cholesterol to stabilize the bilayer structure.

References

  • Alves, R., et al. (2013). C2-phytoceramide perturbs lipid rafts and cell integrity in Saccharomyces cerevisiae in a sterol-dependent manner. PLoS One. Retrieved from [Link]

  • Tajeu, G.S., et al. (2018).[1] Delivery of oat-derived phytoceramides into the stratum corneum of the skin using nanocarriers. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

  • Kim, D.H., et al. (2025). C24 Ceramide Lipid Nanoparticles for Skin Wound Healing. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

mitigating C2 phytoceramide-induced artifacts in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating C2 Phytoceramide-Induced Artifacts in Fluorescence Microscopy

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting delivery, cytotoxicity, and optical artifacts associated with short-chain sphingolipids.

Executive Summary

C2-Phytoceramide (N-acetyl-phytosphingosine) is a powerful tool for studying sphingolipid signaling, particularly in yeast and mammalian apoptosis pathways. However, its amphiphilic nature and high critical micelle concentration (CMC) create significant microscopy artifacts.

Researchers often mistake extracellular precipitation for internalization, or solvent-induced necrosis for programmed cell death. This guide provides the technical protocols to distinguish signal from noise.

Module 1: The "Starry Night" Artifact (Precipitation)

Symptom: When imaging cells immediately after treatment, you observe bright, diffraction-limited punctae floating outside the cells or adhering to the coverslip. In confocal microscopy, these appear as high-intensity saturation points that obscure cellular details.

The Technical Reality: C2-Phytoceramide is hydrophobic. While "soluble" in organic solvents (DMSO/Ethanol), it crashes out of solution upon contact with aqueous culture media, forming micro-crystals or micelles rather than integrating into the plasma membrane.

Q: Why can't I just vortex the lipid into the media? A: Vortexing creates unstable macro-aggregates. These aggregates adhere to the plasticware (reducing effective concentration) or sediment onto cells, causing localized toxicity (the "detergent effect") rather than signaling.

The Fix: BSA Complexing You must use Fatty Acid-Free Bovine Serum Albumin (BSA) as a carrier. BSA mimics physiological transport, keeping the ceramide monomeric and bioavailable.

Protocol A: The BSA-Complexing Standard

Use this protocol for all live-cell imaging experiments.

ParameterSpecification
Molar Ratio 1:1 (Lipid : BSA)
Stock Solvent Ethanol (anhydrous)
BSA Type Fatty Acid-Free (Essential to ensure binding sites are open)
Final Solvent Conc. < 0.1% (v/v)

Step-by-Step Workflow:

  • Prepare Lipid Stock: Dissolve C2-Phytoceramide in anhydrous ethanol to 5 mM .

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in serum-free media or PBS to 0.34 mM (approx. 2.25% w/v).

    • Note: Filter sterilize (0.22 µm) the BSA solution before adding lipid.[1]

  • The "Dropwise" Method:

    • Heat the BSA solution to 37°C .

    • While vortexing the BSA solution vigorously, add the lipid stock dropwise .

    • Critical: Do not add water to the lipid; add lipid to the protein.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with continuous shaking/mixing to allow equilibrium binding.

  • Dilution: Dilute this complex into your final cell culture media to the desired working concentration (typically 5–50 µM).

BSA_Complexing_Workflow SolidLipid Solid C2-Phytoceramide EthanolStock Ethanol Stock (5 mM) SolidLipid->EthanolStock Dissolve BSA Fatty Acid-Free BSA (37°C) EthanolStock->BSA Dropwise + Vortex Precipitate Artifact: Precipitation/Crystals EthanolStock->Precipitate Direct to Media Complex Lipid-BSA Complex (Monomeric) BSA->Complex Incubate 30min Cells Cell Treatment (Bioavailable) Complex->Cells Treat Precipitate->Cells Toxicity/Artifact

Caption: Figure 1. Proper solubilization via BSA complexing prevents precipitation artifacts (grey path) and ensures monomeric delivery (green path).

Module 2: The "False Apoptosis" Artifact (Necrosis)

Symptom: Cells display immediate membrane blebbing, shrinkage, or detachment within minutes of addition.

The Technical Reality: This is often solvent shock or detergent-mediated lysis , not biological apoptosis. Short-chain ceramides act as detergents at high concentrations. If the local concentration spikes (due to poor mixing or lack of BSA), the plasma membrane is physically compromised.

Q: How do I distinguish C2-induced apoptosis from necrosis artifacts? A: Time-scale and membrane integrity are your indicators.

  • Artifact (Necrosis): Occurs < 15 mins. Propidium Iodide (PI) enters immediately.

  • Signal (Apoptosis): Occurs > 2-6 hours. Annexin V positive before PI positive.

Troubleshooting Table: Optimization of Dosing

ObservationDiagnosisCorrective Action
Immediate Blebbing (<10 min) Detergent EffectReduce concentration; Ensure 1:1 BSA complexing.
Crystal formation on dish Solubility LimitLipid crashed out. Re-do prep with warm BSA.
Golgi Staining (Green) NBD-Analog SpecificNormal. C2/C6-analogs target Golgi. Do not confuse with background.
Broad Cytoplasmic Haze Probe LeachingCell membrane compromised. Check viability.
Module 3: Fluorescence Interference

Symptom: When using C2-Phytoceramide alongside other probes (e.g., Laurdan for lipid order or DAPI), the emission spectra shift or intensities fluctuate unpredictably.

The Technical Reality:

  • Membrane Ordering: C2-Phytoceramide increases membrane packing order. This physically alters the environment of environmentally-sensitive probes like Laurdan or Di-4-ANEPPDHQ, causing a spectral shift that is real but must be controlled for.

  • Quenching: If using fluorescent C2 analogs (e.g., NBD-C2), high local concentrations in the Golgi lead to self-quenching (dimming) or excimer formation (red-shift), distorting colocalization data.

Protocol B: Validating Delivery with NBD-Analogs Use this to confirm your BSA loading worked, then switch back to unlabeled lipid for the actual experiment.

  • Prepare NBD-C6-Ceramide using the BSA protocol above.

  • Treat cells for 30 minutes.

  • Wash 3x with fresh media (essential to remove surface-bound lipid).

  • Image.[2][3]

    • Success: Distinct Golgi staining (perinuclear).

    • Failure: Punctate spots on the cell surface or diffuse background.

Module 4: Experimental Decision Tree

Use this logic flow to troubleshoot your current microscopy data.

Artifact_Troubleshooting Start Start: Imaging C2-Treated Cells Check1 Are there bright spots outside cells? Start->Check1 Issue1 Precipitation Artifact. Lipid not dissolved. Check1->Issue1 Yes Check2 Are cells blebbing instantly (<15 min)? Check1->Check2 No Sol1 Action: Use BSA Complexing (Protocol A) Issue1->Sol1 Issue2 Necrosis/Detergent Artifact. Check2->Issue2 Yes Check3 Is Golgi staining diffuse/hazy? Check2->Check3 No Sol2 Action: Titrate dose <20µM Check Solvent % Issue2->Sol2 Issue3 Overloading/Leaching. Check3->Issue3 Yes Valid Valid Signal: Proceed with Analysis Check3->Valid No Sol3 Action: Wash cells 3x after pulse labeling Issue3->Sol3

Caption: Figure 2. Diagnostic logic for identifying common sphingolipid microscopy artifacts.

References
  • Obeid, L. M., et al. (1993). "Programmed cell death induced by ceramide."[2][4] Science, 259(5102), 1769-1771. (Establishes the biological baseline for C2-ceramide signaling vs toxicity). [Link]

  • Dodd, C. E., et al. (2022). "Best practices for preparing fatty acid-BSA complexes." BenchChem / Protocols.io. (Standardized BSA complexing methodology). [Link]

  • Pagano, R. E., et al. (1991). "A novel fluorescent ceramide analogue for studying membrane traffic in animal cells." Journal of Cell Biology. (Defines the Golgi localization and potential artifacts of fluorescent ceramides). [Link]

  • Rego, A., et al. (2013). "C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner." PLoS ONE. (Specific toxicity profiles of Phytoceramide vs Ceramide). [Link]

Sources

troubleshooting unexpected phenotypic responses to C2 phytoceramide treatment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting C2 Phytoceramide Phenotypes

Introduction: The "Phyto" Variable

Welcome. If you are accessing this guide, you are likely observing results that contradict the canonical "ceramide-induced apoptosis" model.

C2 Phytoceramide is a cell-permeable analog of phytoceramide (found in yeast and plants), structurally distinct from the mammalian C2 Ceramide (derived from sphingosine). While often used interchangeably in literature, they are not biologically identical. The presence of the 4-hydroxyl group on the phytosphingosine backbone alters its solubility, metabolic fate, and affinity for mammalian targets like PP2A or PKC


.

This guide addresses the three most common support tickets we receive: precipitation issues, paradoxical cell survival, and unexpected necrotic cell death.

Part 1: The "Crystals" Issue (Solubility & Delivery)

Symptom: "I added the reagent to the media, and my cells died instantly via necrosis," or "I see needle-like structures under the microscope."

Root Cause: Hydrophobic Crash-out. C2 phytoceramide is lipophilic. If you pipette a DMSO/Ethanol stock directly into aqueous media, it often precipitates immediately into micro-crystals. These crystals settle on the cell monolayer, causing localized high-concentration toxicity (necrosis) or becoming biologically unavailable (false negative).

The Fix: BSA Complexing (The "Carrier" Protocol) Do not rely on simple solvent dilution. You must use Fatty Acid-Free Bovine Serum Albumin (BSA) as a carrier vehicle to chaperone the lipid into the cell.

Protocol: Preparation of BSA-Complexed C2 Phytoceramide
StepActionCritical Technical Note
1 Prepare Stock Dissolve C2 Phytoceramide in fresh, anhydrous DMSO to 25-50 mM.
2 Prepare Carrier Dissolve Fatty Acid-Free BSA (0.35 g) in 25 mL PBS or water to make a 2% (w/v) solution. Filter sterilize (0.22

m).[1][2]
3 Pre-Incubation Warm the BSA solution to 37°C . This expands the hydrophobic binding pockets of the albumin.
4 Complexing While vortexing the warm BSA solution, add the DMSO-lipid stock dropwise. Final ratio: 1:1 molar ratio (approx.) or typically 5 mM lipid in 2% BSA.
5 Equilibration Incubate at 37°C for 30 minutes with continuous shaking/mixing. The solution should be clear.
6 Delivery Dilute this complex into your cell culture media to the final working concentration (e.g., 10-50

M).

Visualization: Solubilization Workflow

SolubilityProtocol cluster_0 Preparation Phase Stock C2 Phytoceramide (in DMSO) Mixing Vortex Mixing (Dropwise Addition) Stock->Mixing BSA Fatty Acid-Free BSA (37°C in PBS) BSA->Mixing Incubation Incubate 30 mins @ 37°C Mixing->Incubation Complex Stable Lipid-BSA Complex (Clear) Incubation->Complex Media Add to Culture Media (Bioavailable) Complex->Media

Caption: Figure 1. Critical workflow for generating bioavailable lipid complexes. Direct addition to media without BSA frequently results in precipitation.

Part 2: Paradoxical Survival (The "Rheostat" Effect)

Symptom: "I treated cells with 20


M C2 Phytoceramide to induce apoptosis, but they are proliferating faster than the control."

Root Cause: The Sphingolipid Rheostat.[3][4] Cells possess enzymes (ceramidase and sphingosine kinase) that metabolize pro-apoptotic ceramide into pro-survival Sphingosine-1-Phosphate (S1P).[4]

  • Mechanism: C2 Phytoceramide

    
     Hydrolysis by Ceramidase 
    
    
    
    Phytosphingosine
    
    
    Phosphorylation by Sphingosine Kinase
    
    
    Phyto-S1P .
  • Outcome: Phyto-S1P mimics S1P, binding to S1P receptors (S1PR1-5) and activating the Akt/ERK survival pathways. You are inadvertently feeding the cells fuel for growth.

Diagnostic Experiment: To confirm this, use an inhibitor of Sphingosine Kinase (e.g., SKI-II or PF-543 ) alongside your C2 phytoceramide treatment.

  • If cell death is restored: Your cells are metabolizing the reagent too quickly.

  • If cells still survive: The cell line may lack the specific downstream targets (e.g., PP2A activation) required for phytoceramide signaling.

Visualization: The Sphingolipid Rheostat

Rheostat C2Phyto C2 Phytoceramide (Input) PhytoSph Phytosphingosine C2Phyto->PhytoSph Hydrolysis Apoptosis APOPTOSIS (Cell Death) C2Phyto->Apoptosis Ceramidase Ceramidase C2Phyto->Ceramidase PhytoS1P Phytosphingosine-1-Phosphate (Phyto-S1P) PhytoSph->PhytoS1P Phosphorylation SphK Sphingosine Kinase (SphK1/2) PhytoSph->SphK Survival SURVIVAL / PROLIFERATION (Akt/ERK Pathway) PhytoS1P->Survival

Caption: Figure 2. The Sphingolipid Rheostat.[3][4] Rapid metabolism of pro-death Phytoceramide into pro-survival Phyto-S1P can reverse the intended phenotypic effect.

Part 3: FAQ - Specific Scenarios

Q1: I am using C2 Phytoceramide in yeast (S. cerevisiae). Why is the phenotype different from my mammalian controls? A: In yeast, phytoceramide is the endogenous backbone. C2 phytoceramide in yeast often disrupts lipid rafts and membrane integrity rather than triggering the classic mitochondrial apoptosis seen in mammalian cells.

  • Reference Insight: C2-phytoceramide toxicity in yeast is often independent of mitochondrial function, unlike C2-ceramide (mammalian) which targets the mitochondria directly [1].

Q2: Can I use C2 Phytoceramide interchangeably with C2 Ceramide (d18:1)? A: No. While they share similar biophysical properties, the extra hydroxyl group on the phytosphingosine backbone (C4 position) alters binding affinity.

  • Mammalian Cells:[4][5][6] C2 Ceramide is generally more potent at inducing apoptosis. C2 Phytoceramide may require higher concentrations (20-50

    
    M vs 5-10 
    
    
    
    M) to achieve the same effect.
  • Skin/Dermatology Research: Phytoceramides are structurally closer to the ceramides found in the stratum corneum. For barrier function studies, C2 Phytoceramide is the superior model.

Q3: My media turned cloudy immediately. Can I filter it? A: No. If you filter cloudy media, you are filtering out the precipitated lipid. You will effectively treat your cells with nothing but solvent. You must restart using the BSA complexing protocol described in Part 1.

Summary of Troubleshooting Steps

ObservationProbable CauseCorrective Action
Needle-shaped crystals on cells Direct addition of DMSO stock to media.Use BSA-complexing protocol (Fig 1).
Increased cell growth Conversion to Phyto-S1P (Rheostat effect).Add Sphingosine Kinase inhibitor (SKI-II).
No effect (Resistance) Low potency of Phyto- isoform in this cell line.Switch to C2-Ceramide (d18:1) or increase dose.
Instant Necrosis (<1 hr) Solvent toxicity or detergent effect.Reduce DMSO <0.1%; Check stock concentration.

References

  • Alves, R., et al. (2013). "C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner." PLoS ONE.

  • Newton, J., et al. (2015). "Sphingolipid Rheostat: Evolving Concepts in Cancer Therapy." Experimental Cell Research.

  • Hannun, Y. A., & Obeid, L. M. (2008). "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology.

  • Cayman Chemical. "C2 Ceramide (d18:1/2:[7]0) Product Information & Solubility Guide."

Sources

Validation & Comparative

comparing C2 phytoceramide and C2 ceramide effects on cell viability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Effects of C2 Phytoceramide and C2 Ceramide on Cell Viability

Prepared by a Senior Application Scientist

For researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids in cellular fate, understanding the nuanced differences between closely related bioactive lipids is paramount. This guide provides a detailed comparison of two widely used short-chain, cell-permeable sphingolipids: C2 Ceramide (N-acetyl-sphingosine) and C2 Phytoceramide (N-acetyl-phytosphingosine). We will delve into their structural distinctions, dissect their divergent mechanisms of action on cell viability, and provide robust experimental protocols for their evaluation.

Introduction: Beyond a Simple Lipid

Ceramides are central signaling molecules in the sphingolipid metabolic pathway, acting as key regulators of cellular processes including growth arrest, differentiation, senescence, and apoptosis.[1][2][3] The use of exogenous, short-chain ceramides like C2 ceramide has been instrumental in elucidating these pathways. Phytoceramides, derived from plants, are structurally similar and are gaining attention not only in dermatology for their skin barrier properties but also in cell biology for their distinct effects.[4][5] This guide moves beyond a surface-level comparison to explore the functional consequences of a subtle, yet critical, structural difference between C2 ceramide and C2 phytoceramide, and how this impacts their effects on cell viability.

The Critical Distinction: A Tale of Two Backbones

The bioactivity of these molecules is dictated by their structure, which consists of a sphingoid base linked via an amide bond to a fatty acid. For both compounds discussed here, that fatty acid is acetate (a two-carbon chain, "C2"). The crucial difference lies in the sphingoid backbone.

  • C2 Ceramide is built on a sphingosine base. This backbone features a double bond between carbons 4 and 5 (Δ4-5 trans).[6]

  • C2 Phytoceramide is built on a phytosphingosine base. Instead of a double bond, this backbone possesses a hydroxyl (-OH) group at the C4 position.[6][7][8]

This seemingly minor variation—a hydroxyl group versus a double bond—has profound implications for the molecule's physicochemical properties, including its ability to form hydrogen bonds and its interactions within the cellular membrane.[7]

Caption: Structural comparison of C2 Ceramide and C2 Phytoceramide.

Divergent Mechanisms of Action on Cell Viability

While both compounds are generally considered cytotoxic, their methods of inducing cell death appear to diverge, a direct consequence of their structural differences.

C2 Ceramide: A Classic Inducer of Apoptotic Signaling

C2 ceramide is a well-documented pro-apoptotic agent that acts on numerous cancer cell lines.[1][9][10] Its effects are typically dose- and time-dependent, triggering cell death at micromolar concentrations.[9][11] The causality behind its action involves the perturbation of multiple, well-defined signaling cascades.

Key Mechanistic Actions:

  • Inhibition of Pro-Survival Pathways: C2 ceramide can suppress critical survival signals, notably by inhibiting the activity of Akt and NF-κB, leading to the downregulation of proteins like survivin.[1]

  • Activation of Protein Phosphatases: It is known to activate Protein Phosphatase 2A (PP2A), which can dephosphorylate and thereby inactivate the anti-apoptotic protein Bcl-2, tipping the cellular balance towards death.[2]

  • Mitochondrial Disruption: C2 ceramide can promote mitochondrial dysfunction, leading to the release of pro-apoptotic factors such as Apoptosis-Inducing Factor (AIF).[12]

  • Induction of Autophagy: Beyond apoptosis, C2 ceramide can induce sustained autophagy, which in some contexts can lead to cell death.[2]

C2_Ceramide_Pathway C2_Cer Exogenous C2 Ceramide Akt Akt Pathway (Pro-Survival) C2_Cer->Akt Inhibits NFkB NF-κB Pathway (Pro-Survival) C2_Cer->NFkB Inhibits PP2A PP2A C2_Cer->PP2A Activates Mito Mitochondrial Dysfunction C2_Cer->Mito Apoptosis Apoptosis Bcl2 Bcl-2 (Anti-Apoptotic) PP2A->Bcl2 Dephosphorylates (Inactivates) Bcl2->Mito Inhibits Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: C2 Ceramide-induced apoptotic signaling pathway.

C2 Phytoceramide: A Potent Disruptor of Membrane Integrity

Fewer studies have focused on the cytotoxic effects of C2 phytoceramide in mammalian cells, but compelling research, particularly in yeast models, reveals a distinct and potent mechanism of action.

Key Mechanistic Actions:

  • Potent Cytotoxicity: In a direct comparison in Saccharomyces cerevisiae, C2-phytoceramide was shown to cause a greater decrease in clonogenic survival than C2-ceramide, indicating potent cytotoxicity.[13]

  • Lipid Raft Perturbation: The primary mechanism appears to be the physical disruption of the plasma membrane. C2-phytoceramide treatment alters the distribution of sterols (ergosterol in yeast), key components of lipid rafts. This effect was not observed with C2-ceramide.[13]

  • Loss of Cell Integrity: This disruption of membrane microdomains leads to a loss of overall cell integrity, contributing to cell death.[13] The additional hydroxyl group on the phytosphingosine backbone likely increases its capacity for hydrogen bonding, potentially altering lipid packing and membrane fluidity more drastically than C2 ceramide.[7]

The choice between these two lipids is therefore a choice of mechanistic inquiry: C2 ceramide is the tool for studying canonical apoptosis signaling, while C2 phytoceramide is ideal for investigating how physical changes in membrane biophysics and lipid raft integrity can trigger cell death.

Quantitative Data and Experimental Design

Objective comparison requires robust, quantitative data. The following table summarizes representative findings from the literature.

CompoundModel SystemConcentrationObserved Effect on Cell ViabilityKey Mechanistic InsightReference
C2 Ceramide Human Glioma (U-87MG)50 µM~86% decrease in viability after 24hDose-dependent cytotoxicity[10]
C2 Ceramide NSCLC (A549, PC9)50 µM~30% decrease in viability after 24hInduction of apoptosis via Txnip/Trx1[9]
C2 Ceramide HNSCC (HN30)60 µMLD50 concentrationInduces apoptosis and protective autophagy[14]
C2 Phytoceramide S. cerevisiae10-40 µMDose-dependent decrease in CFUPerturbs lipid rafts and cell integrity[13]
C2 Ceramide S. cerevisiae40 µMDecrease in CFU (less than C2-Phyto)Does not affect sterol distribution[13]

Protocols for Self-Validating Systems

To ensure trustworthy and reproducible results, the following detailed protocols are provided. The causality behind these choices is to measure distinct aspects of cell death: metabolic compromise (MTT/CCK-8) and the execution of apoptosis (Annexin V/PI).

Protocol 1: Cell Viability Assessment via MTT Assay

This assay measures the metabolic activity of a cell population, which correlates with the number of viable cells.

Principle: The mitochondrial reductase enzymes in viable cells convert the water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of C2 ceramide, C2 phytoceramide, or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 12, 24, 36 hours).[9]

  • MTT Addition: At the end of the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Apoptosis Detection via Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay provides a more detailed picture by distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with C2 ceramide or C2 phytoceramide in a 6-well plate as described in the previous protocol.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Analysis cluster_2 Phase 3: Data Acquisition Seed Seed Cells in Multi-Well Plate Adhere Allow Adherence (Overnight) Seed->Adhere Treat Treat with C2 Ceramide, C2 Phytoceramide, or Vehicle Adhere->Treat Incubate Incubate for Desired Time Treat->Incubate Viability Option A: Metabolic Viability Assay (MTT) Incubate->Viability For viability % Apoptosis Option B: Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis For cell death mechanism Read Read Absorbance (Plate Reader) Viability->Read Flow Acquire Data (Flow Cytometer) Apoptosis->Flow

Caption: Generalized workflow for cell viability experiments.

Conclusion and Future Directions

  • C2 Ceramide is the compound of choice for investigating established intracellular signaling pathways of apoptosis. Its effects are mediated through well-characterized interactions with kinases, phosphatases, and mitochondrial proteins.

  • C2 Phytoceramide presents a compelling alternative for studying cell death initiated by the physical disruption of the plasma membrane. Its potent effects on lipid raft organization suggest a mechanism that may bypass or precede classical signaling cascades.

For drug development professionals, this distinction is critical. A compound targeting ceramide-induced apoptosis might be ineffective if the cancer cells are more susceptible to membrane disruption. Future research should include more direct, head-to-head comparisons of these lipids in a variety of mammalian cancer cell lines to fully map their differential effects and explore potential therapeutic synergies.

References

  • Lin, C. F., Chen, C. L., Chang, W. T., Jan, M. S., Lin, Y. S., Chen, C. L., ... & Lin, Y. H. (2014). C2-ceramide inhibits the activity of both Akt and NF-κB, causing the down-regulation of pro-survival survivin and cell cycle promoter cyclin A2. ResearchGate. [Link]

  • Strosznajder, J. B., Węgrzynowicz, M., & Strosznajder, R. P. (2012). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. Molecular Neurobiology. [Link]

  • Oskouian, B., & Saba, J. D. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org. [Link]

  • Chen, C. L., Lin, C. F., Chang, W. T., Jan, M. S., Lin, Y. S., Chen, C. L., ... & Lin, Y. H. (2014). C2-ceramide-induced apoptosis-related and senescence-related signaling pathway. ResearchGate. [Link]

  • Kim, B. C., Kim, J. H., & Chung, H. T. (2000). Exogenous C2-ceramide activates c-fos serum response element via Rac-dependent signalling pathway. Biochemical Journal. [Link]

  • Wikipedia contributors. (n.d.). Sphingolipid. Wikipedia. [Link]

  • Blachnio-Zabielska, A. U., Koutsari, C., Tchkonia, T., & Jensen, M. D. (2012). Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway. Journal of Lipid Research. [Link]

  • El-Gazzar, A., & Fernandez-Marrero, Y. (2019). Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy. Cell Communication and Signaling. [Link]

  • CeraVe. (n.d.). Phytoceramides vs. Skin-Identical Ceramides, different or one in the same? CeraVe. [Link]

  • Sun, Y., Jiang, Y., Jia, J., Li, F., & Liu, Y. (2021). Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex. Oncology Letters. [Link]

  • Kiselev, M. A., & Boruah, R. (2021). Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics. Request PDF on ResearchGate. [Link]

  • Almeida, C., Silva, A., Rego, A., & Côrte-Real, M. (2013). C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner. PLoS ONE. [Link]

  • Formulate. (2025). Everything you need to know about ceramides – And how to formulate with them. Formulate. [Link]

  • ResearchGate. (n.d.). Chemical structure of ceramide species (ceramide, phytoceramide and dihydroceramide). ResearchGate. [Link]

  • Tran, T. H., & Devaraj, N. K. (2018). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Effects of C2 ceramide on cell viability and caspase-3/7 activity in HSC-3 cells. ResearchGate. [Link]

  • Park, M. A., & Dent, P. (2014). Differential regulation of autophagy and cell viability by ceramide species. Cellular Signalling. [Link]

  • CeraVe Australia. (n.d.). Phytoceramides & Ceramides: What's the difference? CeraVe Australia. [Link]

  • Oreate AI Blog. (2026). Understanding Bases in Biology: The Role of Sphingosine and Its Relatives. Oreate AI Blog. [Link]

  • Healthline. (2020). Are Phytoceramides Really a “Facelift in a Bottle”? Healthline. [Link]

  • Cyberlipid. (n.d.). Sphingosine. Cyberlipid. [Link]

  • Bektas, M., & Ozturk, Y. (2016). Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells. Turkish Journal of Biology. [Link]

  • González-García, I., & Rodríguez-Rojas, A. (2023). The Sphingolipid-Signaling Pathway as a Modulator of Infection by SARS-CoV-2. International Journal of Molecular Sciences. [Link]

  • Time Health. (n.d.). Phytoceramides: Nature's anti-ageing secret. Time Health. [Link]

  • Life Extension. (n.d.). Phytoceramides Skin Rejuvenation From The Inside Out. Life Extension. [Link]

  • Liu, W. L., Chuang, C. Y., & Chen, C. H. (2014). C2-Ceramide Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells. International Journal of Molecular Sciences. [Link]

  • Clinikally. (2024). Phytoceramides Unveiled: Miracle Solution or Skincare Myth? Clinikally. [Link]

  • Bragg. (2026). Phytoceramides Explained: Natural Skin Support. Bragg. [Link]

  • Coast Dermatology Medical Associates. (2023). The 411 on Phyto-Corrective Skincare: How Our Favorite Phytoceramides Soothe Sensitive Skin. Coast Dermatology Medical Associates. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of C2 Phytoceramide as a CAPP Activator

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of cellular signaling, the validation of molecular tools is paramount. This guide provides an in-depth, objective comparison of C2 phytoceramide as an activator of Ceramide-Activated Protein Phosphatases (CAPPs), offering the experimental frameworks necessary to validate its function and benchmark its performance against key alternatives.

The Central Role of CAPP in Cellular Fate

Ceramide-activated protein phosphatases (CAPPs) are a critical group of serine/threonine phosphatases, primarily comprising members of the Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) families.[1][2] These enzymes are directly activated by the lipid second messenger ceramide, which is generated in response to a variety of cellular stresses, including UV irradiation, chemotherapy, and inflammatory cytokines like TNFα.[2][3]

The activation of CAPP is a pivotal event in determining cell fate, often tipping the balance towards apoptosis or cell cycle arrest. CAPP activation leads to the dephosphorylation of key pro-survival proteins. For instance, ceramide-activated PP2A can dephosphorylate and inactivate the anti-apoptotic protein Bcl-2, as well as inhibit the pro-survival Akt signaling pathway, thereby promoting programmed cell death.[1][4][5] Given this central role, compounds that can modulate CAPP activity, such as C2 phytoceramide, are invaluable tools for both basic research and therapeutic development.

Signaling Pathway: Ceramide-Mediated CAPP Activation

The following diagram illustrates a canonical pathway where a cellular stressor induces ceramide production, leading to the activation of PP2A, which in turn dephosphorylates Akt to promote apoptosis.

G cluster_membrane cluster_cytosol Cellular Stress Cellular Stress Ceramide Ceramide Cellular Stress->Ceramide Induces Synthesis PP2A (Inactive) PP2A (Inactive) Ceramide->PP2A (Inactive) Allosteric Activation PP2A (Active) PP2A (Active) PP2A (Inactive)->PP2A (Active) Akt (Active) Akt-P (Pro-Survival) PP2A (Active)->Akt (Active) Dephosphorylates Akt (Inactive) Akt (Inactive) Akt (Active)->Akt (Inactive) Apoptosis Apoptosis Akt (Inactive)->Apoptosis Promotes

Caption: Ceramide-mediated activation of PP2A leading to apoptosis.

Biochemical Validation: An In Vitro Approach

The most direct method to validate C2 phytoceramide as a CAPP activator is through a cell-free, in vitro phosphatase assay. This approach isolates the enzyme, substrate, and potential activator, removing the complexity of the cellular environment to provide a clear, quantitative measure of direct activation.

The core principle of this experiment is to measure the increase in phosphatase activity of a purified CAPP enzyme (e.g., PP2A or PP1) in the presence of C2 phytoceramide compared to a vehicle control. The activity is quantified by measuring the release of free phosphate from a phosphorylated substrate.

Experimental Workflow: In Vitro CAPP Activation Assay

This diagram outlines the logical flow for conducting the biochemical validation.

G cluster_assay Assay cluster_detection Detection & Analysis Enzyme Purified CAPP (e.g., PP2A) Incubation Incubate Components at 30°C Enzyme->Incubation Substrate Phosphosubstrate (e.g., p-MBP) Substrate->Incubation Activator Test Compound (C2 Phytoceramide) Activator->Incubation Controls Vehicle (DMSO) Negative Control (C2-DHC) Inhibitor (Okadaic Acid) Controls->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Free Phosphate (e.g., Malachite Green) Termination->Detection Analysis Calculate Specific Activity (Fold Activation vs Vehicle) Detection->Analysis

Sources

Validating C2 Phytoceramide Specificity: A Genetic Knockout Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Genetic validation of C2 Phytoceramide (C2-PhytoCer) specificity versus C2-Ceramide and vehicle controls.[1]

Executive Summary: The Analog Dilemma

Short-chain ceramide analogs like C2 Phytoceramide (N-acetyl-phytosphingosine) are essential tools for probing sphingolipid signaling due to their cell permeability. However, a critical ambiguity persists in the literature: Is the observed phenotype driven by the specific structural motif of the phytoceramide, or is it a result of non-specific lipotoxicity, biophysical membrane perturbation, or metabolic conversion into long-chain species?

This guide outlines a rigorous validation framework using genetic knockouts (KOs) to distinguish specific C2-PhytoCer signaling from off-target effects. We compare its performance against the mammalian standard (C2-Ceramide) and the negative control (C2-Dihydroceramide), grounding our protocols in differential sensitivity observed in yeast (S. cerevisiae) and mammalian metabolic editing.

Comparative Analysis: C2-PhytoCer vs. Alternatives

The specificity of C2-PhytoCer is defined by its unique 4-hydroxysphinganine backbone, which contrasts with the sphingosine backbone of mammalian C2-Ceramide.[1] This structural difference dictates its distinct biological activity, particularly in lipid raft organization and stress signaling.

Table 1: Physicochemical & Biological Specificity Profile
FeatureC2 Phytoceramide (C2-PhytoCer) C2 Ceramide (C2-Cer) C2 Dihydroceramide (C2-DHCer)
Backbone Phytosphingosine (4-OH, Saturated)Sphingosine (4,5-trans double bond)Sphinganine (Saturated, no 4-OH)
Primary Mechanism Lipid Raft Disorganization ; Necrotic-like cell death (Yeast).[1]Mitochondrial ROS ; Apoptotic cell death.[2]Biologically Inert (Negative Control).[1]
Key Genetic Regulator HOG1 (MAPK) & ERG (Sterols).[1]YCA1 (Metacaspase) & Mitochondrial DNA .[1]N/A (Used to validate structural requirement).
Metabolic Fate Can be metabolized to phytosphingosine-1-P or complex sphingolipids.[1]Rapidly deacylated/reacylated to Long-Chain Ceramides (C16/C24).[1]Poorly metabolized; structural control.[1]
Specificity Indicator Toxicity persists in rho0 (mito-null) but increases in hog1Δ.[1]Toxicity abolished in rho0 cells; dependent on mitochondrial respiration.[1]No toxicity observed (validates double bond requirement).[1]

Mechanism of Action: The Genetic Validation Loop

To validate C2-PhytoCer specificity, one must prove that the phenotype is dependent on a specific pathway (e.g., HOG pathway in yeast) and distinct from the mitochondrial toxicity driven by C2-Ceramide.

Diagram 1: Divergent Signaling Pathways (Yeast Model)

This diagram illustrates how genetic knockouts differentiate the mechanism of C2-PhytoCer from C2-Ceramide.[1]

G cluster_0 Treatment Input cluster_1 Cellular Target cluster_2 Genetic Regulators (The Filter) cluster_3 Phenotypic Output C2P C2 Phytoceramide Rafts Lipid Rafts (Sterol Dependent) C2P->Rafts Perturbs structure Mito Mitochondria (Complex III) C2P->Mito Minimal effect C2C C2 Ceramide C2C->Rafts Minimal effect C2C->Mito Inhibits respiration Hog1 HOG1 Kinase (Protective) Rafts->Hog1 Activates stress response Rho0 Mitochondrial DNA (rho0 phenotype) Mito->Rho0 Requires functional mito Necrosis Necrotic Death (PI Positive) Hog1->Necrosis Loss of HOG1 Exacerbates Toxicity Apoptosis Apoptosis (ROS Generation) Rho0->Apoptosis Loss of mtDNA Blocks Toxicity

Caption: Differential toxicity pathways. hog1Δ mutants are hypersensitive to C2-PhytoCer (raft stress), whereas rho0 mutants are resistant to C2-Cer (mitochondrial stress).[1]

Experimental Protocols: Specificity Validation

Protocol A: Yeast Specificity Assay (S. cerevisiae)

Objective: Confirm C2-PhytoCer acts via lipid raft perturbation and not general mitochondrial toxicity.[1] Rationale: S. cerevisiae is the gold standard for phytoceramide research as it endogenously synthesizes phytosphingosine.[1]

  • Strain Preparation:

    • WT: W303-1A or BY4741.[1]

    • Specific KO: hog1Δ (Osmotic stress kinase).[1]

    • Control KO: rho0 (Generate by Ethidium Bromide treatment to deplete mtDNA).

  • Treatment:

    • Prepare C2-PhytoCer (Stock: 50 mM in DMSO).[1]

    • Prepare C2-Ceramide (Positive Control) and C2-DHCer (Negative Control).[1]

    • Treat log-phase cells (OD600 = 0.5) with 10–40 µM of lipid for 120 min.

  • Readout 1: Clonogenic Survival (CFU)

    • Dilute cells 1:1000, plate on YPD agar. Count colonies after 48h.

    • Validation Criteria: C2-PhytoCer should kill hog1Δ significantly faster than WT. C2-Ceramide toxicity should be abolished in rho0 cells, while C2-PhytoCer toxicity persists in rho0.

  • Readout 2: Membrane Integrity (Propidium Iodide)

    • Stain cells with PI (2 µg/mL).[1][3]

    • Validation Criteria: C2-PhytoCer induces high PI uptake (necrosis/membrane rupture) due to raft disruption.[1] C2-Ceramide induces ROS (DHE stain) with lower immediate PI uptake.[1]

Protocol B: Mammalian Metabolic Specificity Check

Objective: Ensure C2-PhytoCer effects are not due to conversion into mammalian Long-Chain (LC) Ceramides. Rationale: Exogenous short-chain ceramides can be hydrolyzed by ceramidases and reacylated by Ceramide Synthases (CerS) into toxic LC-ceramides (C16:0, C24:0).[1]

  • Cell Model: HeLa or MCF-7 cells.

  • Genetic/Chemical Blockade:

    • KD: siRNA against CERS1-6 (Ceramide Synthases).[1]

    • Inhibitor: Pre-treat with Fumonisin B1 (FB1) (25 µM) to block reacylation.[1]

  • Workflow:

    • Step 1: Pre-treat with FB1 for 1 hour.

    • Step 2: Add C2-PhytoCer (20 µM) vs C2-Ceramide (20 µM).[1]

    • Step 3: Measure downstream target (e.g., Akt phosphorylation or Apoptosis via Annexin V).[1]

  • Data Interpretation:

    • If FB1 rescues the phenotype: The effect was indirect (metabolic conversion to LC-Ceramide).[1]

    • If FB1 fails to rescue : The effect is directly driven by the C2-PhytoCer structure.

Data Presentation: Expected Validation Results

The following table summarizes the expected shifts in IC50/Viability when validating C2-PhytoCer specificity against genetic backgrounds.

Genotype / ConditionC2-PhytoCer EffectC2-Ceramide EffectInterpretation
WT Yeast Moderate Toxicity (Necrosis)Moderate Toxicity (Apoptosis)Baseline sensitivity.[1]
hog1Δ (Yeast) Hypersensitive (>2-fold cell death)UnchangedValidates Specificity: C2-PhytoCer targets stress pathways regulated by Hog1p.[1]
rho0 (Mito-null) Toxicity PersistsResistant (No toxicity)Validates Specificity: C2-PhytoCer is mitochondria-independent; C2-Cer is mitochondria-dependent.[1]
Mammalian + FB1 Toxicity Unchanged (Direct effect)Toxicity Reduced (Indirect effect)Distinguishes direct analog activity from metabolic conversion.[1]

Workflow Visualization: The Validation Pipeline

This diagram guides the researcher through the decision matrix for validating C2-PhytoCer in a new model system.

Workflow Start Start: C2-PhytoCer Phenotype Observed Control Run C2-DHCer (Negative Control) Start->Control Decision1 Is C2-DHCer Active? Control->Decision1 Stop Non-Specific Effect (Lipid Load) Decision1->Stop Yes MetabCheck Metabolic Check (FB1 / CerS KD) Decision1->MetabCheck No Decision2 Does Blockade Prevent Effect? MetabCheck->Decision2 Indirect Indirect Mechanism (Via LC-Ceramides) Decision2->Indirect Yes Direct Direct Mechanism (Specific to C2-Phyto) Decision2->Direct No

Caption: Step-wise validation logic to distinguish specific C2-PhytoCer activity from artifacts.

References

  • Pacheco, A. et al. (2013). "C2-phytoceramide perturbs lipid rafts and cell integrity in Saccharomyces cerevisiae in a sterol-dependent manner."[1][4] PLoS One. Link

  • Rego, A. et al. (2012).[1] "Ceramide triggers metacaspase-independent mitochondrial cell death in yeast."[1][5] Cell Death & Disease.[1] Link

  • Chaurasia, B. et al. (2016).[1] "Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway." Endocrinology. Link

  • Bhabak, K. P. et al. (2012).[1][6] "Novel fluorescent ceramide derivatives for probing ceramidase substrate specificity." Bioorganic & Medicinal Chemistry. Link

  • Stiban, J. et al. (2006).[1] "Dihydroceramide hinders ceramide channel formation: Implications on apoptosis."[1] Apoptosis.[1][5][7][8][9][10] Link

Sources

Safety Operating Guide

A Guide to the Proper Disposal of C2 Phytoceramide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost objective is to empower researchers with the knowledge to conduct their work safely and efficiently. This extends beyond the application of our products to their entire lifecycle, including responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of C2 Phytoceramide (N-Acetyl Phytosphingosine), grounded in safety data, regulatory context, and established laboratory best practices. Our goal is to ensure that your handling of this compound is as meticulous at the end of its use as it is at the beginning.

The Foundation: A Hazard-Based Assessment

The cornerstone of any disposal protocol is a thorough understanding of the substance's inherent hazards. The disposal method is a direct consequence of the chemical's properties and regulatory classification.

A review of the Safety Data Sheet (SDS) for C2 Phytoceramide reveals that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This is the primary determinant for its disposal pathway. The SDS provides further quantitative data to support this assessment.

Table 1: Hazard Profile of C2 Phytoceramide (CAS No. 21830-28-4)

Hazard MetricRatingInterpretation & Causality
GHS Classification Not ClassifiedThe substance does not meet the criteria for physical, health, or environmental hazards under the GHS framework.
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0This "fire diamond" rating indicates minimal risk. A '0' rating signifies no hazard beyond that of ordinary combustible material.
First Aid Measures No special measures required.The lack of specific, urgent first aid protocols indicates low acute toxicity and minimal risk of irritation.
Aquatic Hazard Water hazard class 1 (Self-assessment)Indicates the substance is "slightly hazardous for water." This is a critical consideration, as even non-hazardous materials can impact aquatic environments. This finding is the basis for recommending against drain disposal.

Regulatory Framework: Adherence to Best Practices

While C2 Phytoceramide is not federally regulated as hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), all laboratory waste disposal is governed by a hierarchy of regulations and best practices.[1][2] The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that a facility's Chemical Hygiene Plan include procedures for the safe removal of contaminated waste.[3][4]

Therefore, the protocol described below is designed to comply with these overarching principles by treating the material as a non-hazardous chemical waste, ensuring it is handled by trained personnel and disposed of in a manner that avoids environmental release.

C2 Phytoceramide Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of C2 Phytoceramide, from initial assessment to final disposition.

G cluster_0 Disposal Decision Process start Start: Have C2 Phytoceramide Waste check_sds 1. Assess Hazard: Review Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous waste under EPA RCRA? check_sds->is_hazardous non_hazardous_path 2. Confirm Status: Non-hazardous solid biochemical is_hazardous->non_hazardous_path No spill_check Is waste from a liquid spill? non_hazardous_path->spill_check solid_waste 3a. Package Solid Waste: - Double bag or box - Label 'Non-Hazardous' spill_check->solid_waste No liquid_spill 3b. Package Spill Debris: - Absorb with inert material - Place in sealed container - Label 'Non-Hazardous' spill_check->liquid_spill Yes final_disposal 4. Final Disposition: Dispose with other non-hazardous lab trash per institutional EHS guidelines solid_waste->final_disposal liquid_spill->final_disposal end End: Waste Disposed final_disposal->end

Caption: Disposal workflow for C2 Phytoceramide.

Step-by-Step Disposal Protocol

This protocol applies to unused or residual solid C2 Phytoceramide, as well as materials contaminated from small spills.

Objective: To package and dispose of C2 Phytoceramide waste in a manner that is safe, compliant, and prevents environmental release.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves.

  • Sealable plastic bags or a sturdy cardboard box.

  • Waste labels.

  • Inert absorbent material (e.g., vermiculite, sand) for spills.

Procedure for Unused Solid Waste:

  • Don Personal Protective Equipment (PPE): While not classified as hazardous, adherence to standard laboratory PPE (lab coat, gloves, safety glasses) is mandatory to prevent any potential contact and maintain good chemical hygiene.[5]

  • Contain the Primary Container: Ensure the original vial or container holding the C2 Phytoceramide is tightly sealed.

  • Package for Disposal: Place the sealed primary container into a secondary package. This should consist of at least two layers of packaging (e.g., two sealed plastic bags or a sealed bag inside a cardboard box) to prevent any spillage during collection and transit.[6]

  • Label the Outer Container: Clearly label the outer package with the words "NON-HAZARDOUS WASTE ". Include the chemical name, "C2 Phytoceramide," on the label. Do not use abbreviations or chemical formulas.[6][7] This ensures that custodial and waste management staff can handle the package appropriately without confusion.

  • Dispose via Institutional Channels: Transfer the labeled package to your laboratory's designated collection area for non-hazardous solid waste. This is typically handled by your institution's Environmental Health and Safety (EHS) department.[8] Crucially, do not discard in the regular office trash. Laboratory personnel should carry the waste to the designated dumpster or collection point.[6]

Procedure for Spill Cleanup and Disposal:

  • Control and Contain: Restrict access to the spill area. For small spills of solid C2 Phytoceramide, you can proceed with cleanup.

  • Absorb Liquid Spills: If C2 Phytoceramide was dissolved in a solvent, first consult the SDS for the solvent to determine its hazards. Assuming a non-hazardous solvent, absorb the liquid with an inert material like sand or vermiculite.[9]

  • Collect Contaminated Material: Carefully sweep the solid material or the absorbent material into a sealable container (e.g., a screw-cap jar or a heavy-duty sealable bag).

  • Decontaminate Surfaces: Wipe the spill area with an appropriate solvent (such as 70% ethanol) and then with soap and water.[8]

  • Package and Label: Place any contaminated items (wipes, gloves, absorbent) into a sealable bag. Package and label this waste as described in steps 3 and 4 of the solid waste protocol.

  • Dispose via Institutional Channels: Transfer the sealed and labeled container to the designated non-hazardous waste collection area.

Critical Note on What to Avoid:

  • DO NOT Pour Down the Drain: Due to its classification as slightly hazardous to water, C2 Phytoceramide or solutions containing it must not be disposed of via the sanitary sewer.[8]

  • DO NOT Mix with Hazardous Waste: Do not combine non-hazardous C2 Phytoceramide waste with regulated hazardous waste streams (e.g., solvents, heavy metals). This unnecessarily increases the volume and cost of hazardous waste disposal.[8]

By adhering to this detailed protocol, you ensure the safe and responsible disposal of C2 Phytoceramide, upholding your commitment to laboratory safety, regulatory compliance, and environmental stewardship. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia Research. [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from Protect IU. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf. [Link]

  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from MedicalLab Management. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from Rowan University. [Link]

  • MakingCosmetics. (2024, November 25). Ceramide Complex - SDS (Safety Data Sheet). Retrieved from MakingCosmetics. [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from Oregon.gov. [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from Solvent Waste Management. [Link]

  • Redox. (2024, May 2). Safety Data Sheet CERAMIDE I. Retrieved from Redox. [Link]

  • Szabo-Scandic. (2024, February 26). C2 Ceramide-SDS-MedChemExpress. Retrieved from Szabo-Scandic. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from OSHA.gov. [Link]

Sources

Personal protective equipment for handling C2 Phytoceramide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Protocols for C2 Phytoceramide Content Type: Operational Safety Guide Audience: Researchers, Senior Laboratory Personnel, Drug Discovery Scientists

Executive Safety Summary

The Hidden Hazard: While C2 Phytoceramide (N-acetyl-phytosphingosine) is often classified as a low-toxicity irritant in its solid state, its risk profile changes drastically upon solubilization. As a cell-permeable analog of ceramide, it is a potent bioactive lipid used specifically to induce apoptosis (programmed cell death) and modulate cell signaling.

The Critical Insight: The primary danger is not the lipid itself, but the vector . C2 Phytoceramide is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) or Ethanol . DMSO is an aggressive skin penetrant. If a DMSO-Ceramide solution contacts your skin, the solvent acts as a "Trojan Horse," carrying the apoptotic agent directly into your systemic circulation and local tissues.

Immediate Action Required:

  • Never rely on standard thin nitrile gloves for DMSO-solvated lipid handling.

  • Always handle the dry powder in a biosafety cabinet or chemical fume hood to prevent inhalation of bioactive micro-particulates.

Risk Assessment & Mechanism of Action

To ensure safety, we must understand the causality of the hazard.

StatePrimary HazardMechanism of Injury
Solid (Powder) Inhalation / Mucosal IrritationMicro-particles can trigger inflammatory responses in lung tissue. As a signaling lipid, inhalation may theoretically trigger localized apoptosis in alveolar cells.
Solvated (DMSO) Transdermal Absorption DMSO disrupts the stratum corneum, increasing skin permeability by up to 100-fold. This allows the C2 Phytoceramide to bypass the skin barrier and enter the bloodstream or affect local keratinocytes immediately.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this matrix to select PPE based on the specific phase of your experiment.

Hand Protection (The Critical Failure Point)

Standard 4-mil nitrile gloves degrade in <5 minutes when exposed to DMSO.

Glove MaterialThicknessBreakthrough Time (DMSO)Recommendation
Butyl Rubber 0.3 - 0.7 mm> 480 minsGold Standard. Mandatory for spill clean-up or handling stock solutions (>10 mM).
Chloroprene ~0.6 mm> 200 minsPreferred for general bench work. Good dexterity/protection balance.
Nitrile (Double) 5 mil (x2)~10-15 minsMinimum Acceptable. Only for rapid aliquoting. If splashed, change outer glove immediately.
Respiratory & Body Protection[1][2][3][4][5][6][7]
  • Eyes: Chemical splash goggles (ANSI Z87.1) are required.[1][2][3] Safety glasses are insufficient due to the splash risk of low-viscosity solvents like Ethanol/DMSO.

  • Respiratory:

    • Powder Handling: Work within a Class II Biosafety Cabinet or Chemical Fume Hood .

    • If Hood Unavailable: N95 or P100 particulate respirator (fit-tested) is a mandatory backup.

  • Body: Tyvek lab coat or chemically resistant apron recommended over standard cotton lab coats, which absorb DMSO and hold it against the skin.

Operational Protocol: Step-by-Step

This protocol is designed to minimize static discharge (powder) and splash risk (liquid).

Phase 1: Weighing & Aliquoting (Solid State)

Context: Lipids are often electrostatic. Static cling can cause powder to "jump" onto gloves or surfaces.

  • Environment: Place balance inside the fume hood/biosafety cabinet.

  • Static Control: Use an anti-static gun or wipe the spatula with an ethanol wipe (allow to dry) before scooping.

  • Containment: Weigh directly into the final storage vial (glass or polypropylene). Do not use weighing boats, as transferring sticky lipids results in mass loss and contamination.

Phase 2: Solubilization (The High-Risk Zone)

Context: Dissolving C2 Phytoceramide in DMSO is often exothermic.

  • Solvent Addition: Add DMSO slowly down the side of the vial.

  • Venting: Do not cap and shake immediately. The heat of solvation can pressurize the vial. Pipette gently up and down to mix, or vortex with the cap loosely threaded (not sealed) to allow pressure release.

  • Sealing: Once fully dissolved and equilibrated to room temperature, seal the vial with a Parafilm wrap over the cap to prevent solvent evaporation and atmospheric water absorption (C2 Phytoceramide is hygroscopic).

Phase 3: Spill Response
  • Powder Spill: Cover with wet paper towels (water) to prevent dust generation, then wipe up.

  • DMSO/Lipid Spill:

    • Alert nearby personnel.

    • Don Butyl Rubber gloves.

    • Absorb with vermiculite or specific organic solvent pads.

    • Clean surface with 70% Ethanol, then soap and water. Note: Bleach is not necessary and may react with other reagents.

Waste Disposal & Environmental Compliance

C2 Phytoceramide is a biological signaling molecule. While not a "biohazard" (infectious agent), it should be treated with the same rigor to prevent environmental bioactivity.

  • Classification: Non-Halogenated Organic Solvent Waste (due to DMSO/Ethanol content).

  • Segregation: Do not mix with aqueous acid/base waste.

  • Container: Amber glass or HDPE waste container.

  • Labeling: Must explicitly list "DMSO" and "C2 Phytoceramide" (or "Non-hazardous Lipid"). Do not label simply as "Chemical Waste."

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical control points where risk shifts from inhalation to absorption.

SafeHandling cluster_risk CRITICAL RISK ZONE: TRANSDERMAL ABSORPTION Start Cold Storage (-20°C) Weigh Weighing (Fume Hood/BSC) Start->Weigh Equilibrate to RT Solubilize Solubilization (DMSO/Ethanol) Weigh->Solubilize Add Solvent (Risk: Exothermic) Aliquot Aliquoting (Sealed Vials) Solubilize->Aliquot Double Glove Required Waste Organic Waste Disposal Solubilize->Waste Spill Cleanup Use Experimental Use (Cell Culture) Aliquot->Use Dilute Use->Waste Disposal

Caption: Workflow delineating the shift from inhalation risk (Yellow) to high-risk transdermal absorption (Red) during solubilization.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • University of Washington EH&S. (2024). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). DMSO Induces Dehydration near Lipid Membrane Surfaces. PMC. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.